molecular formula C11H19NO4 B1278135 2-(1-((tert-Butoxycarbonyl)amino)cyclobutyl)acetic acid CAS No. 249762-02-5

2-(1-((tert-Butoxycarbonyl)amino)cyclobutyl)acetic acid

Número de catálogo: B1278135
Número CAS: 249762-02-5
Peso molecular: 229.27 g/mol
Clave InChI: NGHWWOXFYMDOPV-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

2-(1-((tert-Butoxycarbonyl)amino)cyclobutyl)acetic acid is a useful research compound. Its molecular formula is C11H19NO4 and its molecular weight is 229.27 g/mol. The purity is usually 95%.
The exact mass of the compound 2-(1-((tert-Butoxycarbonyl)amino)cyclobutyl)acetic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-(1-((tert-Butoxycarbonyl)amino)cyclobutyl)acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(1-((tert-Butoxycarbonyl)amino)cyclobutyl)acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

2-[1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO4/c1-10(2,3)16-9(15)12-11(5-4-6-11)7-8(13)14/h4-7H2,1-3H3,(H,12,15)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGHWWOXFYMDOPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CCC1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70444396
Record name {1-[(tert-Butoxycarbonyl)amino]cyclobutyl}acetic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

249762-02-5
Record name {1-[(tert-Butoxycarbonyl)amino]cyclobutyl}acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70444396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1-Aminocyclobut-1-yl)acetic acid, N-BOC protected
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Foundational & Exploratory

An In-depth Technical Guide to 2-(1-((tert-Butoxycarbonyl)amino)cyclobutyl)acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 249762-02-5

This technical guide provides a comprehensive overview of 2-(1-((tert-butoxycarbonyl)amino)cyclobutyl)acetic acid, a key building block for researchers, scientists, and drug development professionals. This document details its chemical properties, synthesis, and applications, with a focus on its role in medicinal chemistry.

Core Chemical Properties

2-(1-((tert-Butoxycarbonyl)amino)cyclobutyl)acetic acid is a non-proteinogenic amino acid derivative featuring a cyclobutane ring. The presence of the tert-butoxycarbonyl (Boc) protecting group on the amino functionality makes it a valuable intermediate in organic synthesis, particularly in peptide synthesis and the development of novel therapeutics.[1]

PropertyValueSource
CAS Number 249762-02-5[1]
Molecular Formula C₁₁H₁₉NO₄[1]
Molecular Weight 229.27 g/mol [1]
Predicted Boiling Point 381.0 ± 11.0 °C[1]
Predicted Density 1.15 ± 0.1 g/cm³[1]
Synonyms (1-(Boc-amino)cyclobutyl)acetic acid, 2-(1-(N-Boc-amino)cyclobutyl)acetic acid[1]

Synthesis and Experimental Protocols

General Experimental Protocol for Boc Protection of an Amino Acid:

This protocol describes the synthesis of a Boc-protected amino acid from the corresponding free amino acid using di-tert-butyl dicarbonate ((Boc)₂O).

Materials:

  • 1-(Aminomethyl)cyclobutyl)acetic acid (precursor)

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Sodium bicarbonate (NaHCO₃) or Sodium hydroxide (NaOH)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • 1 M Hydrochloric acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the starting amino acid, 1-(aminomethyl)cyclobutyl)acetic acid, in a mixture of 1,4-dioxane and water.

  • Add sodium bicarbonate or sodium hydroxide to the solution to create basic conditions.

  • Cool the reaction mixture to 0°C using an ice bath.

  • Slowly add di-tert-butyl dicarbonate to the cooled solution while stirring.

  • Allow the reaction mixture to warm to room temperature and continue stirring for 12-15 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Once the reaction is complete, wash the mixture with ethyl acetate to remove unreacted (Boc)₂O and other impurities.

  • Acidify the aqueous layer to a pH of 2-3 with 1 M HCl at 0°C.

  • Extract the product from the acidified aqueous layer with ethyl acetate.

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure 2-(1-((tert-butoxycarbonyl)amino)cyclobutyl)acetic acid.[2]

Diagram of the General Boc Protection Synthesis Pathway:

Boc_Protection AminoAcid 1-(Aminomethyl)cyclobutyl)acetic acid Intermediate Reaction Mixture AminoAcid->Intermediate Boc2O (Boc)₂O Boc2O->Intermediate Base Base (e.g., NaHCO₃) Base->Intermediate Solvent Dioxane/Water Solvent->Intermediate Acidification Acidification (HCl) Intermediate->Acidification Extraction Extraction (Ethyl Acetate) Acidification->Extraction Purification Purification Extraction->Purification Product 2-(1-((tert-Butoxycarbonyl)amino) cyclobutyl)acetic acid Purification->Product

Caption: General synthesis pathway for Boc protection of an amino acid.

Applications in Drug Discovery and Research

2-(1-((tert-Butoxycarbonyl)amino)cyclobutyl)acetic acid is a valuable building block in several areas of research and development:

  • Medicinal Chemistry: Its unique cyclobutane scaffold is of interest in the design of novel therapeutic agents. The rigid four-membered ring can impart conformational constraint on a molecule, which can lead to improved binding affinity and selectivity for biological targets.[3]

  • PROTACs: This compound has been identified as a potential linker for Proteolysis Targeting Chimeras (PROTACs).[3][4] PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins. The cyclobutylacetic acid moiety can serve as a rigid and synthetically versatile component of the linker connecting the target-binding ligand and the E3 ligase-recruiting ligand.

Logical Relationship of PROTAC Components:

PROTAC_Components TargetLigand Target Protein Ligand PROTAC PROTAC Molecule TargetLigand->PROTAC Linker Linker (e.g., incorporating the title compound) Linker->PROTAC E3LigaseLigand E3 Ligase Ligand E3LigaseLigand->PROTAC

Caption: The core components of a PROTAC molecule.

  • Chemical Research: It serves as a versatile intermediate for synthesizing more complex molecules and for exploring novel synthetic methodologies.[1]

Biological Activity

Currently, there is limited publicly available quantitative data on the specific biological activity of 2-(1-((tert-butoxycarbonyl)amino)cyclobutyl)acetic acid itself, such as IC₅₀ values or binding affinities for specific targets. Its primary role described in the literature is that of a synthetic intermediate.[3] Further research and screening are required to elucidate its potential biological effects.

Conclusion

2-(1-((tert-Butoxycarbonyl)amino)cyclobutyl)acetic acid (CAS 249762-02-5) is a valuable and versatile building block for drug discovery and chemical synthesis. Its unique cyclobutane structure offers opportunities for creating conformationally constrained molecules with potentially enhanced pharmacological properties. While specific biological activity data for this compound is not yet widely reported, its utility as a synthetic intermediate, particularly in the burgeoning field of PROTACs, highlights its importance for researchers and scientists in the pharmaceutical industry. Further exploration of its applications is likely to yield novel and impactful discoveries.

References

An In-depth Technical Guide to 2-(1-((tert-Butoxycarbonyl)amino)cyclobutyl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-(1-((tert-Butoxycarbonyl)amino)cyclobutyl)acetic acid is a specialized organic compound widely utilized as a bifunctional linker in the development of Proteolysis Targeting Chimeras (PROTACs). Its unique structure, featuring a cyclobutyl scaffold, a protected amine, and a carboxylic acid moiety, makes it a valuable building block in medicinal chemistry and drug discovery. The tert-butoxycarbonyl (Boc) protecting group ensures the stability of the amine during synthetic steps, while the carboxylic acid provides a reactive handle for conjugation to other molecules.

Physicochemical Properties

The fundamental properties of 2-(1-((tert-Butoxycarbonyl)amino)cyclobutyl)acetic acid are summarized in the table below. These data are crucial for its application in chemical synthesis and for the characterization of resulting compounds.

PropertyValueReference(s)
Molecular Weight 229.27 g/mol [1]
Molecular Formula C₁₁H₁₉NO₄[1][2]
CAS Number 249762-02-5[1][2]
Predicted Boiling Point 381.0 ± 11.0 °C[2]
Predicted Density 1.15 ± 0.1 g/cm³[2]

Application in PROTAC Development

This molecule is a key component in the synthesis of PROTACs, which are heterobifunctional molecules designed to induce the degradation of specific target proteins within a cell. A PROTAC consists of a ligand for a target protein and a ligand for an E3 ubiquitin ligase, connected by a chemical linker. 2-(1-((tert-Butoxycarbonyl)amino)cyclobutyl)acetic acid serves as such a linker, providing the necessary spacing and orientation for the formation of a productive ternary complex between the target protein and the E3 ligase. This complex formation facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome.

The logical workflow for the utilization of this linker in PROTAC synthesis is depicted below.

PROTAC_Workflow cluster_synthesis PROTAC Synthesis Linker 2-(1-((Boc)amino)cyclobutyl)acetic acid Deprotection Amine Deprotection Linker->Deprotection 1. Boc Deprotection Target_Ligand Target Protein Ligand Coupling1 Conjugation Step 1 Target_Ligand->Coupling1 E3_Ligand E3 Ligase Ligand Coupling2 Conjugation Step 2 E3_Ligand->Coupling2 Deprotection->Coupling1 2. Amide Coupling Intermediate Linker-Ligand Intermediate Coupling1->Intermediate Formation of Intermediate Intermediate->Coupling2 3. Amide Coupling PROTAC PROTAC Coupling2->PROTAC Final PROTAC Molecule

Caption: Synthetic workflow for a PROTAC utilizing the bifunctional linker.

Representative Experimental Protocol: N-Boc Protection

Objective: To synthesize N-Boc-1-aminocyclobutanecarboxylic acid.

Materials:

  • 1-Aminocyclobutanecarboxylic acid

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Sodium bicarbonate (NaHCO₃) or Sodium hydroxide (NaOH)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate (EtOAc)

  • 1N Hydrochloric acid (HCl)

  • Dichloromethane (CH₂Cl₂)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolution: Dissolve 1-aminocyclobutanecarboxylic acid (1 equivalent) in a mixture of 1,4-dioxane and water.

  • Base Addition: Cool the solution to 0 °C in an ice bath. Add sodium bicarbonate (approximately 3 equivalents) to the stirred solution.

  • Addition of Boc Anhydride: Add di-tert-butyl dicarbonate ((Boc)₂O, approximately 1.2 equivalents) to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for approximately 12 hours.

  • Work-up:

    • After the reaction is complete, wash the mixture with ethyl acetate to remove unreacted (Boc)₂O and other impurities.

    • Separate the aqueous layer and acidify it to a pH of 2-3 using 1N HCl.

    • Extract the acidified aqueous layer with dichloromethane (3x).

  • Purification:

    • Combine the organic extracts and wash with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter the solution and concentrate it under reduced pressure to yield the crude product.

  • Characterization: The final product, N-Boc-1-aminocyclobutanecarboxylic acid, can be further purified by silica gel column chromatography if necessary and characterized by techniques such as NMR and mass spectrometry.

Conclusion

2-(1-((tert-Butoxycarbonyl)amino)cyclobutyl)acetic acid is a well-defined chemical entity with significant applications in the cutting-edge field of targeted protein degradation. Its physicochemical properties are well-characterized, and its role as a PROTAC linker is crucial for the development of novel therapeutics. The synthetic methodologies, while requiring careful control of protecting groups and coupling reactions, are based on established principles of organic chemistry, enabling its incorporation into complex molecular architectures. This guide provides core technical information for researchers and professionals working with this versatile molecule.

References

Synthesis of 2-(1-((tert-Butoxycarbonyl)amino)cyclobutyl)acetic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details a robust synthetic protocol for 2-(1-((tert-Butoxycarbonyl)amino)cyclobutyl)acetic acid, a valuable building block in medicinal chemistry, particularly as a linker in Proteolysis Targeting Chimeras (PROTACs). The synthesis is presented as a three-step process commencing with the readily available 1-aminocyclobutane-1-carboxylic acid. The core of this synthetic route involves a strategic one-carbon homologation via the Arndt-Eistert reaction, a classic and effective method for converting α-amino acids to their β-amino acid counterparts.

Synthetic Strategy Overview

The synthesis commences with the protection of the amino group of 1-aminocyclobutane-1-carboxylic acid with a tert-butoxycarbonyl (Boc) group. The resulting N-Boc protected α-amino acid then undergoes an Arndt-Eistert homologation. This two-step sequence first involves the conversion of the carboxylic acid to an acid chloride, which is then reacted with diazomethane to yield a diazoketone intermediate. Subsequent Wolff rearrangement of the diazoketone in the presence of methanol affords the homologated methyl ester. The final step is the saponification of the methyl ester to yield the target compound, 2-(1-((tert-butoxycarbonyl)amino)cyclobutyl)acetic acid.

Synthesis_Workflow cluster_0 Step 1: Boc Protection cluster_1 Step 2: Arndt-Eistert Homologation cluster_2 Step 3: Saponification A 1-Aminocyclobutane- 1-carboxylic acid B N-Boc-1-aminocyclobutane- 1-carboxylic acid A->B (Boc)2O, NaOH Dioxane/H2O C N-Boc-1-aminocyclobutane- 1-carbonyl chloride B->C (COCl)2 or SOCl2 DMF (cat.), DCM D 2-Diazo-1-(1-((tert-butoxycarbonyl)amino) cyclobutyl)ethan-1-one C->D CH2N2, Et2O 0 °C to RT E Methyl 2-(1-((tert-butoxycarbonyl)amino) cyclobutyl)acetate D->E Ag2O, MeOH Heat F 2-(1-((tert-Butoxycarbonyl)amino) cyclobutyl)acetic acid E->F LiOH, THF/H2O RT

In-depth Technical Guide: Spectroscopic and Synthetic Insights into 2-(1-((tert-Butoxycarbonyl)amino)cyclobutyl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties and a plausible synthetic route for 2-(1-((tert-Butoxycarbonyl)amino)cyclobutyl)acetic acid. Due to the limited availability of direct experimental data for this specific compound, this guide offers predicted spectroscopic data based on the analysis of structurally similar molecules. Furthermore, a detailed, multi-step experimental protocol for its synthesis is presented, starting from a readily available precursor.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 2-(1-((tert-Butoxycarbonyl)amino)cyclobutyl)acetic acid. These predictions are derived from established chemical shift values and fragmentation patterns of analogous structures, including N-Boc protected amino acids, cyclobutane derivatives, and β-amino acids.

Table 1: Predicted 1H NMR Spectral Data

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~10-12br s1H-COOH
~4.8-5.2br s1H-NH-
~2.6-2.8s2H-CH2-COOH
~2.2-2.4m2HCyclobutane-H (α to C-N)
~1.8-2.1m4HCyclobutane-H (β to C-N)
1.45s9H-C(CH3)3

Table 2: Predicted 13C NMR Spectral Data

Chemical Shift (δ, ppm)Assignment
~175-178-COOH
~155-157-NH-C =O
~79-81-C (CH3)3
~55-58C -NH(Boc)
~40-43-CH 2-COOH
~30-35Cyclobutane-C H2 (α to C-N)
~15-20Cyclobutane-C H2 (β to C-N)
28.3-C(CH 3)3

Table 3: Predicted Infrared (IR) Spectral Data

Wavenumber (cm-1)IntensityAssignment
3300-2500BroadO-H stretch (Carboxylic Acid)
~3350MediumN-H stretch (Amide)
~2970, ~2870MediumC-H stretch (Alkyl)
~1710StrongC=O stretch (Carboxylic Acid)
~1685StrongC=O stretch (Amide)
~1520MediumN-H bend (Amide II)
~1160StrongC-O stretch (Boc group)

Table 4: Predicted Mass Spectrometry (MS) Data

m/zIon
230.14[M+H]+
252.12[M+Na]+
174.12[M+H - C4H8]+
130.08[M+H - Boc]+
57.07[C4H9]+

Proposed Synthetic Pathway and Experimental Protocols

The synthesis of 2-(1-((tert-butoxycarbonyl)amino)cyclobutyl)acetic acid can be achieved through a three-step sequence starting from the commercially available 1-((tert-butoxycarbonyl)amino)cyclobutane-1-carboxylic acid. The proposed route involves an Arndt-Eistert homologation, a reliable method for extending a carboxylic acid chain by one methylene group.[1][2][3]

The overall synthetic transformation is as follows:

Synthetic Pathway Precursor 1-((tert-Butoxycarbonyl)amino)cyclobutane-1-carboxylic acid AcidChloride Acid Chloride Intermediate Precursor->AcidChloride Step 1: Oxalyl Chloride, cat. DMF Diazoketone Diazoketone Intermediate AcidChloride->Diazoketone Step 2: CH2N2 or (CH3)3SiCHN2 Target 2-(1-((tert-Butoxycarbonyl)amino)cyclobutyl)acetic acid Diazoketone->Target Step 3: Ag2O, H2O (Wolff Rearrangement) Experimental_Workflow cluster_synthesis Synthesis cluster_characterization Characterization start Start: 1-((tert-Butoxycarbonyl)amino) cyclobutane-1-carboxylic acid acid_chloride Acid Chloride Formation (Oxalyl Chloride, cat. DMF) start->acid_chloride diazoketone Diazoketone Formation (Diazomethane) acid_chloride->diazoketone wolff Wolff Rearrangement (Ag2O, H2O) diazoketone->wolff purification Purification (Chromatography/Recrystallization) wolff->purification final_product Final Product: 2-(1-((tert-Butoxycarbonyl)amino) cyclobutyl)acetic acid purification->final_product nmr NMR Spectroscopy (1H, 13C) final_product->nmr ir IR Spectroscopy final_product->ir ms Mass Spectrometry final_product->ms

References

In-depth Technical Guide: 1H NMR of 2-(1-((tert-Butoxycarbonyl)amino)cyclobutyl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search of scientific literature and chemical databases did not yield a publicly available experimental 1H NMR spectrum for 2-(1-((tert-Butoxycarbonyl)amino)cyclobutyl)acetic acid. Therefore, a detailed analysis with specific, quantitative data on chemical shifts, coupling constants, and integration, as well as a specific experimental protocol, cannot be provided.

This guide will instead offer a detailed, theoretical analysis of the expected 1H NMR spectrum for this compound based on established principles of nuclear magnetic resonance spectroscopy and known chemical shift values for analogous structural motifs. This information is intended for researchers, scientists, and drug development professionals to aid in the potential identification and characterization of this molecule.

Predicted 1H NMR Spectral Data

The following table summarizes the predicted chemical shifts, multiplicities, and integration values for the protons in 2-(1-((tert-Butoxycarbonyl)amino)cyclobutyl)acetic acid. These predictions are based on typical values for similar functional groups and structural environments. Actual experimental values may vary depending on the solvent, concentration, and spectrometer frequency.

Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration Notes
H-a (-C(CH3)3)~ 1.45Singlet (s)9HThe nine equivalent protons of the tert-butyl group are expected to produce a sharp singlet. This is a characteristic signal for the Boc protecting group.
H-b (-CH2-COOH)~ 2.5 - 2.8Singlet (s) or AB quartet2HThese protons are adjacent to the quaternary carbon of the cyclobutyl ring and the carboxylic acid. Depending on the molecular conformation and potential chirality, they could appear as a singlet or a more complex AB quartet if they are diastereotopic.
H-c (cyclobutyl CH2)~ 1.8 - 2.4Multiplet (m)4HThe two sets of methylene protons on the cyclobutyl ring adjacent to the quaternary carbon are expected to be diastereotopic and will likely show complex splitting patterns due to both geminal and vicinal coupling.
H-d (cyclobutyl CH2)~ 1.6 - 2.0Multiplet (m)2HThe methylene protons on the cyclobutyl ring further from the substituents are also expected to exhibit complex splitting.
H-e (-NH-)~ 5.0 - 6.0Broad Singlet (br s)1HThe chemical shift of the amide proton is highly variable and depends on solvent, temperature, and concentration. It is often broad due to quadrupole broadening from the adjacent nitrogen and may exchange with D2O.
H-f (-COOH)~ 10 - 12Broad Singlet (br s)1HThe carboxylic acid proton has a very downfield chemical shift and is typically broad. It will also readily exchange with D2O.

Experimental Protocol Considerations

While a specific experimental protocol cannot be cited, a general procedure for acquiring the 1H NMR spectrum of a compound like 2-(1-((tert-Butoxycarbonyl)amino)cyclobutyl)acetic acid is provided below.

Objective: To obtain a high-resolution 1H NMR spectrum for structural elucidation.

Materials:

  • 2-(1-((tert-Butoxycarbonyl)amino)cyclobutyl)acetic acid (5-10 mg)

  • Deuterated solvent (e.g., CDCl3, DMSO-d6, or MeOD-d4), 0.6-0.7 mL

  • 5 mm NMR tube

  • Pipettes and vials

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher for better resolution)

Procedure:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the compound into a clean, dry vial.

    • Add approximately 0.6-0.7 mL of a suitable deuterated solvent. Chloroform-d (CDCl3) is a common initial choice for many organic molecules. However, due to the carboxylic acid and amide functionalities, solubility might be limited. Dimethyl sulfoxide-d6 (DMSO-d6) or Methanol-d4 (MeOD-d4) are good alternatives that will also allow for the observation of the exchangeable NH and OH protons.

    • Ensure the sample is fully dissolved. Gentle vortexing or sonication may be used if necessary.

    • Transfer the solution into a clean 5 mm NMR tube.

  • NMR Spectrometer Setup:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve homogeneity and optimal resolution. This is typically an automated process on modern spectrometers.

    • Tune and match the probe for the 1H frequency.

  • 1H NMR Spectrum Acquisition:

    • Set the appropriate spectral width (e.g., -2 to 14 ppm).

    • Use a standard 90° pulse sequence.

    • Set the number of scans (e.g., 8 to 16 scans for a sample of this concentration).

    • Set the relaxation delay (e.g., 1-2 seconds).

    • Acquire the Free Induction Decay (FID).

  • Data Processing:

    • Apply a Fourier transform to the FID.

    • Phase correct the resulting spectrum.

    • Perform baseline correction.

    • Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CDCl3 at 7.26 ppm, DMSO-d5 at 2.50 ppm, or MeOD-d3 at 3.31 ppm).

    • Integrate the peaks to determine the relative number of protons for each signal.

    • Analyze the multiplicities and coupling constants to deduce the connectivity of the protons.

  • Confirmatory Experiments (Optional):

    • D2O Exchange: Add a drop of deuterium oxide (D2O) to the NMR tube, shake, and re-acquire the 1H NMR spectrum. The signals corresponding to the -NH and -COOH protons should disappear or significantly decrease in intensity, confirming their assignment.

    • 2D NMR: For unambiguous assignment of the complex multiplets of the cyclobutyl protons, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be highly beneficial.

Visualizations

Chemical Structure

logical_relationship Molecule 2-(1-((Boc)amino)cyclobutyl)acetic acid Boc_group tert-Butoxycarbonyl (Boc) Group Molecule->Boc_group Cyclobutyl_ring Cyclobutyl Ring Molecule->Cyclobutyl_ring Acetic_acid_moiety Acetic Acid Moiety Molecule->Acetic_acid_moiety tert_butyl_protons ~1.45 ppm (singlet, 9H) Boc_group->tert_butyl_protons amide_proton ~5.0 - 6.0 ppm (broad s, 1H) Boc_group->amide_proton cyclobutyl_protons ~1.6 - 2.4 ppm (multiplets, 6H) Cyclobutyl_ring->cyclobutyl_protons acetic_acid_protons ~2.5 - 2.8 ppm (singlet/ABq, 2H) ~10-12 ppm (broad s, 1H) Acetic_acid_moiety->acetic_acid_protons

An In-depth Technical Guide to the Purity of 2-(1-((tert-Butoxycarbonyl)amino)cyclobutyl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the purity of 2-(1-((tert-butoxycarbonyl)amino)cyclobutyl)acetic acid, a key building block in medicinal chemistry and drug development. This document outlines a plausible synthetic pathway, identifies potential impurities, and details robust analytical methodologies for purity assessment, including High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

Synthesis and Impurity Profile

The synthesis of 2-(1-((tert-butoxycarbonyl)amino)cyclobutyl)acetic acid typically involves a two-step process: the formation of the precursor 2-(1-aminocyclobutyl)acetic acid, followed by the protection of the amino group with a tert-butoxycarbonyl (Boc) group.

Potential Impurities:

Impurities can arise from both synthetic steps. Incomplete reactions, side reactions, and residual starting materials or reagents can all contribute to the overall impurity profile of the final product.

  • Starting Materials: Unreacted 2-(1-aminocyclobutyl)acetic acid and di-tert-butyl dicarbonate (Boc-anhydride).

  • Side-Products of Boc-Protection:

    • Di-Boc derivative: Over-protection of the amino group.

    • tert-Butyl ester: Esterification of the carboxylic acid functionality.

    • Impurities from t-butyl cation: Alkylation of the starting material or product by the tert-butyl cation generated during the reaction.

  • Degradation Products: Potential degradation of the Boc group under acidic conditions.

The following diagram illustrates a plausible synthetic pathway for 2-(1-((tert-butoxycarbonyl)amino)cyclobutyl)acetic acid.

G cluster_0 Synthesis Pathway A Cyclobutanone C Intermediate A->C Knoevenagel-Cope condensation B Ethyl cyanoacetate B->C D 2-(1-aminocyclobutyl)acetic acid C->D Hydrolysis and Decarboxylation F 2-(1-((tert-Butoxycarbonyl)amino) cyclobutyl)acetic acid D->F Boc Protection E Di-tert-butyl dicarbonate (Boc)2O E->F

A plausible synthetic pathway.

Analytical Methodologies for Purity Determination

A combination of chromatographic and spectroscopic techniques is essential for the comprehensive purity assessment of 2-(1-((tert-butoxycarbonyl)amino)cyclobutyl)acetic acid. Commercial suppliers often report a purity of ≥97%.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary technique for quantifying the purity of the target compound and separating it from potential impurities. A reversed-phase method is typically employed.

Illustrative Experimental Protocol:

ParameterCondition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 10% to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 210 nm
Injection Volume 10 µL
Sample Preparation 1 mg/mL in 50:50 Water:Acetonitrile

Data Presentation:

CompoundRetention Time (min)Purity (%)
2-(1-((tert-Butoxycarbonyl)amino)cyclobutyl)acetic acid~12.5≥97.0
2-(1-aminocyclobutyl)acetic acid~2.8<0.5
Di-tert-butyl dicarbonate~15.2<0.1

The following diagram illustrates a typical analytical workflow for purity assessment.

G cluster_1 Analytical Workflow Sample Sample of 2-(1-((tert-Butoxycarbonyl)amino) cyclobutyl)acetic acid HPLC HPLC Analysis (Purity) Sample->HPLC NMR NMR Spectroscopy (Structure Confirmation) Sample->NMR MS Mass Spectrometry (Molecular Weight) Sample->MS Report Certificate of Analysis HPLC->Report NMR->Report MS->Report

Workflow for purity analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for the structural confirmation of the target compound and the identification of structurally related impurities.

Illustrative Experimental Protocol:

Parameter¹H NMR¹³C NMR
Spectrometer 400 MHz100 MHz
Solvent CDCl₃ or DMSO-d₆CDCl₃ or DMSO-d₆
Concentration 5-10 mg/mL20-30 mg/mL
Temperature 25°C25°C
Internal Standard Tetramethylsilane (TMS)Tetramethylsilane (TMS)

Expected Chemical Shifts (Illustrative):

Group¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
-C(CH₃)₃ ~1.4 (s, 9H)~28.5 (3C), ~79.0 (1C)
Cyclobutyl-H 1.8-2.5 (m, 6H)~30-40 (3C), ~50 (1C)
-CH₂-COOH ~2.6 (s, 2H)~45.0 (1C)
-COOH ~10-12 (br s, 1H)~175.0 (1C)
-NH- ~5-7 (br s, 1H)-
-C=O (Boc) -~155.0 (1C)
Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the target compound and to identify potential impurities by their mass-to-charge ratio. Electrospray ionization (ESI) is a common technique for this type of molecule.

Illustrative Experimental Protocol:

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Negative or Positive
Mass Analyzer Quadrupole or Time-of-Flight (TOF)
Scan Range m/z 50-500
Solvent Acetonitrile/Water with 0.1% Formic Acid

Expected Molecular Ions:

IonExpected m/z
[M-H]⁻ 228.13
[M+H]⁺ 230.14
[M+Na]⁺ 252.12

The relationship between the main compound and its potential impurities is visualized in the following diagram.

G cluster_2 Impurity Relationship Main 2-(1-((tert-Butoxycarbonyl)amino) cyclobutyl)acetic acid Imp1 2-(1-aminocyclobutyl)acetic acid (Starting Material) Main->Imp1 Incomplete Reaction Imp2 Di-Boc Derivative (Side-Product) Main->Imp2 Over-protection Imp3 tert-Butyl Ester (Side-Product) Main->Imp3 Esterification

A Technical Guide to 2-(1-((tert-Butoxycarbonyl)amino)cyclobutyl)acetic Acid: Properties and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this document provides an in-depth overview of the chemical properties, synthesis, and key applications of 2-(1-((tert-Butoxycarbonyl)amino)cyclobutyl)acetic acid. This versatile building block plays a significant role in medicinal chemistry and materials science, primarily due to the presence of a tert-butoxycarbonyl (Boc) protecting group on a cyclobutyl scaffold.[1]

Core Chemical Properties

2-(1-((tert-Butoxycarbonyl)amino)cyclobutyl)acetic acid, also known by its CAS Number 249762-02-5, is a derivative of a cyclobutyl amino acid. The Boc protecting group is crucial for its utility in multi-step organic synthesis, particularly in peptide chemistry.[2] This group shields the amino functionality from unwanted reactions under a variety of conditions, yet can be readily removed under mild acidic conditions.[2]

Physicochemical Data

Quantitative data for the specific chemical properties of 2-(1-((tert-Butoxycarbonyl)amino)cyclobutyl)acetic acid is limited, with most available information being predicted values. A summary of these properties is presented in the table below.

PropertyValueSource
Molecular Formula C₁₁H₁₉NO₄[1]
Molecular Weight 229.27 g/mol [1]
Boiling Point (Predicted) 381.0 ± 11.0 °C[1]
Density (Predicted) 1.15 ± 0.1 g/cm³[1]
pKa (Predicted) 4.72 ± 0.10[1]
Melting Point Not available[1]
Solubility Not available[1]
Appearance Solid (Physical form of a similar compound)

Experimental Protocols

Detailed experimental protocols for the synthesis and use of this specific molecule are not widely published. However, based on general procedures for similar compounds, the following methodologies can be described.

General Protocol for Boc Protection of an Amino Acid

The introduction of the Boc protecting group onto an amino acid, such as the parent 2-(1-aminocyclobutyl)acetic acid, is a standard procedure in organic synthesis.

Materials:

  • 2-(1-aminocyclobutyl)acetic acid

  • Di-tert-butyl dicarbonate (Boc₂O)

  • A suitable base (e.g., sodium hydroxide, triethylamine)

  • Solvent (e.g., dioxane/water mixture, dichloromethane)

  • Acid for workup (e.g., citric acid or hydrochloric acid)

  • Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

  • Dissolve the amino acid in the chosen solvent system containing a base.

  • Cool the solution in an ice bath.

  • Add di-tert-butyl dicarbonate (Boc₂O) to the solution.

  • Allow the reaction to stir and warm to room temperature for several hours.

  • Monitor the reaction progress by a suitable method, such as thin-layer chromatography (TLC).

  • Once the reaction is complete, quench the reaction and adjust the pH to the acidic range to protonate any unreacted starting material and the carboxylic acid of the product.

  • Extract the product into an organic solvent.

  • Wash the organic layer with brine, dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrate it under reduced pressure to yield the Boc-protected amino acid.

General Protocol for Solid-Phase Peptide Synthesis (SPPS) using a Boc-Protected Amino Acid

This compound is a valuable building block in solid-phase peptide synthesis (SPPS). The following is a generalized workflow for incorporating this amino acid into a peptide chain.

Materials:

  • Resin for solid-phase synthesis (e.g., Merrifield resin)

  • 2-(1-((tert-Butoxycarbonyl)amino)cyclobutyl)acetic acid

  • Coupling reagents (e.g., DCC/HOBt or HATU/DIPEA)

  • Deprotection reagent (e.g., trifluoroacetic acid (TFA) in dichloromethane (DCM))

  • Washing solvents (e.g., DCM, DMF, methanol)

Procedure:

  • Resin Swelling: Swell the resin in a suitable solvent like DCM or DMF.

  • Deprotection: Remove the Boc protecting group from the N-terminal amino acid of the growing peptide chain on the resin using a solution of TFA in DCM.

  • Washing: Thoroughly wash the resin to remove the deprotection reagent and byproducts.

  • Activation and Coupling: Activate the carboxylic acid of 2-(1-((tert-Butoxycarbonyl)amino)cyclobutyl)acetic acid using a coupling reagent and couple it to the deprotected N-terminus of the peptide on the resin.

  • Washing: Wash the resin to remove excess reagents and byproducts.

  • Repeat the deprotection, washing, activation, and coupling steps for each subsequent amino acid in the desired sequence.

  • Cleavage: Once the peptide synthesis is complete, cleave the peptide from the resin and remove all protecting groups using a strong acid cocktail (e.g., HF or a TFA-based cocktail with scavengers).

Key Applications and Workflows

Role in Peptide Synthesis

The primary application of 2-(1-((tert-Butoxycarbonyl)amino)cyclobutyl)acetic acid is as a non-canonical amino acid in the synthesis of peptides.[2] The cyclobutyl moiety introduces conformational constraints into the peptide backbone, which can be beneficial for modulating biological activity and metabolic stability.

Peptide_Synthesis_Workflow Start Resin-Bound Peptide (Free N-terminus) Coupling Coupling Reaction (e.g., DCC/HOBt) Start->Coupling BocAA 2-(1-((tert-Butoxycarbonyl)amino) cyclobutyl)acetic acid BocAA->Coupling Washing1 Wash Resin Coupling->Washing1 ElongatedPeptide Elongated Peptide (Boc-Protected N-terminus) Washing1->ElongatedPeptide Deprotection Boc Deprotection (TFA/DCM) Washing2 Wash Resin Deprotection->Washing2 Cycle Repeat for next amino acid Washing2->Cycle ElongatedPeptide->Deprotection Cycle->Start Next Cycle

Caption: Workflow for incorporating the Boc-protected amino acid in SPPS.

Application as a PROTAC Linker

This molecule is also utilized as a linker in the development of Proteolysis Targeting Chimeras (PROTACs).[3][4][5] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein.[4] The cyclobutyl group in the linker can provide rigidity and defined spatial orientation between the two ends of the PROTAC.

PROTAC_Mechanism cluster_PROTAC PROTAC Molecule TargetLigand Target Protein Ligand Linker Linker (containing cyclobutyl moiety) TargetLigand->Linker TargetProtein Target Protein TargetLigand->TargetProtein binds E3Ligand E3 Ligase Ligand Linker->E3Ligand E3Ligase E3 Ubiquitin Ligase E3Ligand->E3Ligase binds TernaryComplex Ternary Complex (Target-PROTAC-E3) TargetProtein->TernaryComplex E3Ligase->TernaryComplex Ubiquitination Ubiquitination TernaryComplex->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome leads to Degradation Target Protein Degradation Proteasome->Degradation

Caption: Role of the molecule as a linker in the PROTAC-mediated degradation pathway.

References

An In-depth Technical Guide to the Stability of Boc-Protected Cyclobutyl Amino Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical stability of N-tert-butyloxycarbonyl (Boc)-protected cyclobutyl amino acids, with a primary focus on N-Boc-1-aminocyclobutanecarboxylic acid. While specific quantitative stability data for this particular derivative is not extensively documented in publicly available literature, this guide extrapolates from the well-established chemical behavior of the Boc protecting group and related cyclic amino acids to provide a robust framework for stability assessment.

The information herein is intended to guide researchers in handling, storing, and developing stable formulations and synthetic routes involving this class of compounds. It covers intrinsic stability, potential degradation pathways, and detailed protocols for conducting forced degradation studies.

Core Chemical Properties and Structure

Boc-protected cyclobutyl amino acids are non-proteinogenic amino acid derivatives where the amino group is protected by a tert-butyloxycarbonyl group. This protection strategy is fundamental in peptide synthesis to prevent unwanted side reactions during peptide bond formation.[1] The cyclobutane ring introduces conformational constraints and steric bulk, which can enhance the metabolic stability of peptides into which it is incorporated.[1]

The core structure of N-Boc-1-aminocyclobutanecarboxylic acid (CAS 120728-10-1) is depicted below.[2][3]

Structure of N-Boc-1-aminocyclobutanecarboxylic Acid cluster_boc Boc Group cluster_amino_acid Cyclobutyl Amino Acid Core Boc_C C Boc_O1 O Boc_C->Boc_O1 Boc_O2 O Boc_C->Boc_O2 N N Boc_O1->N tBu_C C Boc_O2->tBu_C Me1 CH₃ tBu_C->Me1 Me2 CH₃ tBu_C->Me2 Me3 CH₃ tBu_C->Me3 H H N->H C_alpha N->C_alpha COOH COOH C_alpha->COOH C_beta1 CH₂ C_alpha->C_beta1 C_beta2 CH₂ C_alpha->C_beta2 C_gamma CH₂ C_beta1->C_gamma C_beta2->C_gamma

Caption: Structure of N-Boc-1-aminocyclobutanecarboxylic Acid.

Intrinsic Stability and Degradation Profile

The stability of the Boc-protected cyclobutyl amino acid is primarily dictated by the lability of the Boc group. The tert-butyl carbamate linkage is sensitive to acid but generally robust under neutral, basic, and nucleophilic conditions.[4][5][]

  • Acidic Conditions: The Boc group is highly susceptible to cleavage under acidic conditions.[][7] This deprotection is the most significant and expected degradation pathway. The reaction proceeds via protonation of the carbonyl oxygen, followed by the elimination of a stable tert-butyl cation, which typically forms isobutene and carbon dioxide, releasing the free amine.[7][] Strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) can effect this removal rapidly, even at room temperature.[7][9] The kinetics of this cleavage can exhibit a second-order dependence on the acid concentration.[10]

  • Basic Conditions: Boc-protected amino acids are generally stable under basic conditions.[4] They are resistant to hydrolysis by aqueous bases, which allows for the use of base-labile protecting groups (like Fmoc) elsewhere in a molecule in an orthogonal protection strategy.[5]

  • Thermal Stability: The Boc group can be thermally labile. While generally stable at room temperature, prolonged exposure to high temperatures (e.g., >100°C) can lead to thermal deprotection, even in the absence of an acid catalyst.[11][12] This process generates the same byproducts as acid-catalyzed cleavage: the free amine, CO₂, and isobutylene.[11] Some studies have explored high-temperature (150°C) deprotection, though this can be accompanied by decomposition.[13]

  • Photostability: While standard Boc-amino acids are not considered inherently light-sensitive, photolytic degradation can be a concern for some fluorogenic peptide substrates incorporating a Boc group if not stored properly.[14] Standard photostability testing is recommended as part of a comprehensive forced degradation study to rule out any unforeseen liabilities.

  • Oxidative Stability: The Boc group itself is generally stable to oxidation. However, the overall molecule's stability will depend on the susceptibility of the cyclobutyl ring and other functional groups to oxidative stress. Forced degradation studies using agents like hydrogen peroxide are necessary to assess this pathway.

Potential Degradation Pathways

The primary degradation pathway for Boc-protected cyclobutyl amino acid is the acid-catalyzed cleavage of the Boc group.

Primary Degradation Pathway: Acid-Catalyzed Deprotection Boc_AA Boc-Protected Cyclobutyl Amino Acid Protonation Protonation of Carbonyl Oxygen Boc_AA->Protonation H⁺ (Acid) Intermediate Unstable Protonated Intermediate Protonation->Intermediate Fragmentation Fragmentation Intermediate->Fragmentation Carbamic_Acid Carbamic Acid Intermediate Fragmentation->Carbamic_Acid tBu_Cation tert-Butyl Cation Fragmentation->tBu_Cation Decarboxylation Decarboxylation Carbamic_Acid->Decarboxylation Isobutene Isobutene tBu_Cation->Isobutene -H⁺ Free_Amine Free Cyclobutyl Amino Acid Decarboxylation->Free_Amine CO2 CO₂ Decarboxylation->CO2 Experimental Workflow for Forced Degradation Study Start Start: Define Study Parameters Prep_Stock Prepare Stock Solution of Boc-Cyclobutyl AA Start->Prep_Stock Stress_Samples Prepare Stress Samples (Acid, Base, Oxidative, etc.) Prep_Stock->Stress_Samples Incubate Incubate Samples under Defined Stress Conditions Stress_Samples->Incubate Time_Points Withdraw Aliquots at Scheduled Time Points Incubate->Time_Points Quench Quench Reaction & Neutralize Sample Time_Points->Quench Dilute Dilute to Final Concentration Quench->Dilute Analysis Analyze by Stability-Indicating Method (e.g., HPLC-UV/MS) Dilute->Analysis Data_Processing Process Data: Calculate % Degradation, Identify Peaks Analysis->Data_Processing Report Generate Stability Report Data_Processing->Report

References

In-Depth Technical Guide: 2-(1-((tert-Butoxycarbonyl)amino)cyclobutyl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(1-((tert-Butoxycarbonyl)amino)cyclobutyl)acetic acid (CAS No. 249762-02-5), a key building block in modern medicinal chemistry. This document details its commercial availability, applications in the synthesis of therapeutic agents, and relevant experimental protocols.

Core Compound Overview

2-(1-((tert-Butoxycarbonyl)amino)cyclobutyl)acetic acid is a non-proteinogenic amino acid derivative featuring a cyclobutyl scaffold. The tert-butoxycarbonyl (Boc) protecting group on the amine allows for its strategic use in peptide synthesis and the construction of complex organic molecules. Its unique strained cyclobutyl ring system introduces conformational rigidity, a desirable trait in drug design for optimizing binding affinity and metabolic stability. This compound serves as a versatile intermediate, particularly in the development of novel pharmaceutical compounds.

Commercial Availability and Suppliers

A range of chemical suppliers offer 2-(1-((tert-Butoxycarbonyl)amino)cyclobutyl)acetic acid, typically with purities suitable for research and development purposes. The following table summarizes the offerings from several prominent commercial suppliers.

SupplierCAS NumberPurityAvailable Quantities
Fluorochem249762-02-597%100 mg, 250 mg, 500 mg, 1 g, 5 g, 10 g
BLDpharm249762-02-5-Inquire for details
Capot Chemical249762-02-5-Inquire for details
Ambeed249762-02-5-Inquire for details
Santa Cruz Biotechnology249762-02-5-Inquire for details

Applications in Drug Discovery and Medicinal Chemistry

This compound is a valuable building block for creating novel therapeutics. Its constrained cyclic structure is particularly useful in the design of peptidomimetics and other small molecules aimed at specific biological targets.

Synthesis of Growth Hormone Secretagogues

A notable application of 2-(1-((tert-Butoxycarbonyl)amino)cyclobutyl)acetic acid is in the synthesis of potent, orally active growth hormone secretagogues (GHSs). These synthetic molecules stimulate the release of growth hormone from the pituitary gland and have potential therapeutic applications in treating growth hormone deficiencies and age-related conditions.

The cyclobutyl moiety of the title compound can serve as a dipeptidomimetic, replacing more flexible and metabolically labile components of earlier GHS generations, such as the Aib-His moiety in ipamorelin analogues.

Experimental Protocols

The following section details a representative experimental protocol for the application of 2-(1-((tert-Butoxycarbonyl)amino)cyclobutyl)acetic acid in the synthesis of a peptide, a key step in the creation of growth hormone secretagogues. This is a general protocol for peptide coupling, which can be adapted for specific target molecules.

General Peptide Coupling Procedure

This protocol describes the coupling of an N-Boc protected amino acid, such as the title compound, to an amine (e.g., the N-terminus of a peptide) using a carbodiimide coupling agent and an activating agent.

Materials:

  • 2-(1-((tert-Butoxycarbonyl)amino)cyclobutyl)acetic acid

  • Amine component (e.g., a peptide with a free N-terminus)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Amine Neutralization (if starting from a salt):

    • Dissolve the amine component hydrochloride salt in anhydrous DCM.

    • Add 1.1 equivalents of DIPEA.

    • Stir the solution at room temperature for 15-20 minutes.

  • Carboxylic Acid Activation:

    • In a separate flask, dissolve 1.0 equivalent of 2-(1-((tert-Butoxycarbonyl)amino)cyclobutyl)acetic acid and 1.2 equivalents of HOBt in anhydrous DCM.

    • Cool the solution to 0 °C in an ice bath.

  • Coupling Reaction:

    • To the cooled carboxylic acid solution, add 1.2 equivalents of EDC.HCl and stir for 10-15 minutes at 0 °C to pre-activate the carboxylic acid.

    • Add the neutralized amine solution from step 1 to the activated carboxylic acid solution.

    • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Work-up:

    • Dilute the reaction mixture with DCM.

    • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., ethyl acetate in hexane) to yield the pure coupled product.

Visualized Workflows and Pathways

The following diagrams illustrate the logical workflow for the synthesis of a peptide using the title compound and a general representation of the mechanism of action for growth hormone secretagogues.

G cluster_materials Starting Materials cluster_process Synthetic Process cluster_product Product A 2-(1-(Boc-amino)cyclobutyl)acetic acid P1 Activation of Carboxylic Acid A->P1 B Peptide-Resin (free amine) P2 Peptide Coupling B->P2 C Coupling Agents (EDC, HOBt) C->P1 D Base (DIPEA) D->P2 P1->P2 P3 Work-up & Purification P2->P3 Z Extended Peptide-Resin P3->Z

Caption: Logical workflow for peptide synthesis.

G GHS Growth Hormone Secretagogue (GHS) Receptor GHS-R1a Receptor (Pituitary/Hypothalamus) GHS->Receptor Binds to Signaling Intracellular Signaling Cascade Receptor->Signaling Activates GH_Release Growth Hormone (GH) Release Signaling->GH_Release Stimulates Liver Liver GH_Release->Liver Acts on IGF1 IGF-1 Production Liver->IGF1 Stimulates

Caption: GHS mechanism of action.

Methodological & Application

Application Notes and Protocols for the Use of 2-(1-((tert-Butoxycarbonyl)amino)cyclobutyl)acetic Acid in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-proteinogenic amino acids into peptide structures is a powerful strategy for modulating their pharmacological properties. These modifications can lead to enhanced metabolic stability, increased receptor affinity and selectivity, and improved oral bioavailability.[1] 2-(1-((tert-Butoxycarbonyl)amino)cyclobutyl)acetic acid, a conformationally constrained building block, offers a unique opportunity to introduce a rigid cyclobutyl moiety into a peptide backbone. This rigidity can significantly influence the peptide's secondary structure, potentially pre-organizing it into a bioactive conformation and improving its resistance to enzymatic degradation.[2][3][4]

These application notes provide a comprehensive guide for the efficient incorporation of 2-(1-((tert-Butoxycarbonyl)amino)cyclobutyl)acetic acid (Boc-Acba-OH) into peptides using solid-phase peptide synthesis (SPPS). The protocols are based on standard Boc- and Fmoc-chemistries, with specific considerations for the sterically hindered nature of this unnatural amino acid.

Properties of 2-(1-((tert-Butoxycarbonyl)amino)cyclobutyl)acetic Acid

PropertyValue
Chemical Formula C₁₁H₁₉NO₄
Molecular Weight 229.27 g/mol
Appearance White to off-white solid
Solubility Soluble in DMF, DCM, and other common organic solvents for peptide synthesis.
Storage Store at 2-8 °C, protected from moisture.

Application in Peptide Synthesis

The cyclobutyl constraint in Boc-Acba-OH can be exploited to:

  • Induce specific secondary structures: The rigid cyclobutane ring can act as a turn-mimetic or stabilize helical and sheet-like conformations.[2]

  • Enhance proteolytic stability: The unnatural structure can prevent recognition by proteases, thereby increasing the in vivo half-life of the peptide.[1]

  • Improve receptor binding affinity: By locking the peptide into a bioactive conformation, the entropic penalty of binding to a receptor can be reduced, leading to higher affinity.[3][5]

  • Modulate pharmacokinetic properties: The overall physicochemical properties of the peptide are altered, which can influence its absorption, distribution, metabolism, and excretion (ADME) profile.

Experimental Protocols

The following are detailed protocols for the incorporation of Boc-Acba-OH into a peptide sequence using manual solid-phase peptide synthesis. Both Boc- and Fmoc-strategies are presented.

Protocol 1: Boc-Strategy Solid-Phase Peptide Synthesis

This protocol outlines a single coupling cycle for the incorporation of Boc-Acba-OH.

1. Resin Preparation: a. Select a suitable resin based on the desired C-terminal functionality (e.g., Merrifield resin for a C-terminal acid or MBHA resin for a C-terminal amide).[6][7] b. Swell the resin in dichloromethane (DCM) for 30 minutes in a reaction vessel. c. Drain the DCM.

2. Boc-Deprotection: a. Add a solution of 50% trifluoroacetic acid (TFA) in DCM to the resin. b. Agitate the mixture for 2 minutes (pre-wash). c. Drain the solution. d. Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.[8] e. Drain the TFA solution and wash the resin thoroughly with DCM (3x), isopropanol (IPA) (2x), and finally DCM (3x).

3. Neutralization: a. Add a 10% solution of diisopropylethylamine (DIEA) in DCM to the resin. b. Agitate for 5 minutes. c. Drain the solution and repeat the neutralization step. d. Wash the resin thoroughly with DCM (5x) to remove excess base.

4. Coupling of Boc-Acba-OH: a. In a separate vial, dissolve Boc-Acba-OH (3 equivalents relative to resin loading) and a coupling agent such as HBTU (2.9 equivalents) in N,N-dimethylformamide (DMF). b. Add DIEA (6 equivalents) to the solution to activate the amino acid. c. Immediately add the activated amino acid solution to the deprotected resin. d. Agitate the mixture for 2-4 hours. Due to the steric hindrance of the cyclobutyl group, a longer coupling time and/or double coupling may be necessary.[9][10] e. Monitor the coupling reaction using the Kaiser test (ninhydrin test). A negative test (beads remain colorless) indicates complete coupling. If the test is positive (blue beads), repeat the coupling step.

5. Capping (Optional): a. If the coupling is incomplete after repeated attempts, cap the unreacted amino groups to prevent the formation of deletion sequences. b. Treat the resin with a solution of acetic anhydride and DIEA in DMF.

6. Washing: a. After a successful coupling, wash the resin thoroughly with DMF (3x) and DCM (3x) to prepare for the next cycle.

Workflow for Boc-SPPS Incorporation of Boc-Acba-OH

Boc_SPPS_Workflow Resin Resin Swelling (DCM) Deprotection Boc Deprotection (50% TFA/DCM) Resin->Deprotection Wash1 Wash (DCM, IPA) Deprotection->Wash1 Neutralization Neutralization (10% DIEA/DCM) Wash2 Wash (DCM) Neutralization->Wash2 Coupling Coupling (Boc-Acba-OH, HBTU, DIEA) Wash3 Wash (DMF, DCM) Coupling->Wash3 Wash1->Neutralization Wash2->Coupling NextCycle Next Coupling Cycle or Final Cleavage Wash3->NextCycle

Caption: General workflow for a single coupling cycle in Boc-SPPS.

Protocol 2: Fmoc-Strategy Solid-Phase Peptide Synthesis

This protocol outlines a single coupling cycle for the incorporation of Boc-Acba-OH's Fmoc-protected counterpart, Fmoc-Acba-OH.

1. Resin Preparation: a. Select a suitable resin (e.g., Rink Amide resin for C-terminal amides).[11] b. Swell the resin in DMF for 30 minutes. c. Drain the DMF.

2. Fmoc-Deprotection: a. Add a 20% solution of piperidine in DMF to the resin. b. Agitate for 5 minutes and drain. c. Repeat the piperidine treatment for 15 minutes and drain.[11] d. Wash the resin thoroughly with DMF (5x).

3. Coupling of Fmoc-Acba-OH: a. In a separate vial, dissolve Fmoc-Acba-OH (3 equivalents), an activating agent like HATU (2.9 equivalents), and HOAt (3 equivalents) in DMF. b. Add DIEA (6 equivalents) to the solution. c. Add the activated amino acid solution to the deprotected resin. d. Agitate for 2-4 hours. As with the Boc-strategy, extended coupling times or double coupling might be necessary. e. Monitor the reaction with the Kaiser test.

4. Washing: a. After complete coupling, wash the resin with DMF (3x) and DCM (3x).

Peptide Cleavage and Deprotection

Cleavage from Resin (Boc-Strategy): a. Dry the peptide-resin under vacuum. b. In a specialized HF cleavage apparatus, treat the resin with anhydrous hydrogen fluoride (HF) at 0 °C for 1-2 hours. Scavengers such as anisole (10%) must be added to prevent side reactions. (Caution: HF is extremely hazardous and requires specialized equipment and training). c. Evaporate the HF under vacuum. d. Triturate the residue with cold diethyl ether to precipitate the crude peptide.

Cleavage from Resin (Fmoc-Strategy): a. Wash the dried peptide-resin with DCM. b. Treat the resin with a cleavage cocktail. A common cocktail is TFA/triisopropylsilane (TIS)/water (95:2.5:2.5) for 2-3 hours at room temperature.[12][13] c. Filter the resin and collect the filtrate. d. Precipitate the peptide from the filtrate by adding cold diethyl ether.[14]

Purification and Analysis

1. Purification: a. Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., water/acetonitrile mixture). b. Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.[14] c. Collect fractions containing the pure peptide.

2. Analysis: a. Confirm the identity and purity of the peptide using analytical RP-HPLC and mass spectrometry (e.g., ESI-MS or MALDI-TOF).[14] b. For detailed structural characterization, NMR spectroscopy can be employed.[11]

Quantitative Data Summary

The following table provides representative data for the incorporation of a sterically hindered non-proteinogenic amino acid like Boc-Acba-OH. Actual results may vary depending on the peptide sequence and specific conditions.

ParameterBoc-StrategyFmoc-Strategy
Coupling Reagent HBTU/DIEAHATU/HOAt/DIEA
Equivalents of Amino Acid 33
Coupling Time 2-4 hours (or double coupling)2-4 hours (or double coupling)
Typical Coupling Efficiency >95% (with optimization)>95% (with optimization)
Cleavage Reagent Anhydrous HF with scavengersTFA/TIS/H₂O
Crude Purity (by HPLC) 60-80%70-90%
Final Purity (after HPLC) >98%>98%

Logical Relationship for Peptide Design with Boc-Acba-OH

Peptide_Design_Logic Start Define Therapeutic Target and Lead Peptide Incorporate Incorporate Boc-Acba-OH (SPPS) Start->Incorporate Conformation Induce Conformational Rigidity Incorporate->Conformation Properties Modulate Physicochemical Properties Incorporate->Properties Stability Enhance Proteolytic Stability Conformation->Stability Binding Improve Receptor Binding Affinity Conformation->Binding Bioactivity Assess In Vitro Bioactivity Stability->Bioactivity Binding->Bioactivity Pharmacokinetics Evaluate In Vivo Pharmacokinetics Properties->Pharmacokinetics Bioactivity->Pharmacokinetics End Optimized Peptide Candidate Pharmacokinetics->End

Caption: Logical workflow for designing peptides with Boc-Acba-OH.

References

Application Notes and Protocols for the Coupling of 2-(1-((tert-Butoxycarbonyl)amino)cyclobutyl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(1-((tert-Butoxycarbonyl)amino)cyclobutyl)acetic acid is a valuable synthetic building block, frequently utilized in medicinal chemistry. Its structure, featuring a sterically hindered cyclobutyl scaffold and a protected amine, makes it a key component in the synthesis of complex molecules, most notably as a linker in Proteolysis Targeting Chimeras (PROTACs).[1][2] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation.[3][4] The formation of a stable amide bond between the carboxylic acid moiety of this linker and an amine-containing molecule is a critical step in the synthesis of these important therapeutic agents.

This document provides detailed protocols and data for the amide coupling reactions of 2-(1-((tert-Butoxycarbonyl)amino)cyclobutyl)acetic acid, offering guidance on reagent selection and reaction conditions.

Data Presentation: Comparison of Common Amide Coupling Reagents

The choice of coupling reagent is critical for achieving high yields and minimizing side reactions, especially when dealing with sterically hindered substrates. Below is a summary of commonly used reagents for the formation of amide bonds, applicable to the coupling of 2-(1-((tert-Butoxycarbonyl)amino)cyclobutyl)acetic acid.

Coupling ReagentAdditive(s)BaseTypical Solvent(s)Key Advantages & Considerations
HATU None requiredDIPEA, TEADMF, DCMHighly efficient, rapid reactions, low racemization. Often the reagent of choice for difficult couplings.
EDC HOBt, OxymaPureDIPEA, DMAPDCM, DMFWater-soluble byproducts simplify workup. Cost-effective. HOBt and OxymaPure enhance efficiency and reduce racemization.
DCC HOBt, OxymaPureDIPEA, TEADCM, THFEffective and inexpensive. Byproduct (DCU) is insoluble in many organic solvents, facilitating removal by filtration.
PyBOP None requiredDIPEA, TEADMF, DCMGood for sterically hindered amino acids. Byproducts are generally soluble.
T3P® None requiredPyridine, DIPEAEthyl acetate, DCMByproducts are water-soluble. Considered a green and safe reagent.

Experimental Protocols

The following are generalized protocols for the amide coupling of 2-(1-((tert-Butoxycarbonyl)amino)cyclobutyl)acetic acid with a primary or secondary amine. The specific quantities and reaction times may require optimization based on the specific amine substrate.

Protocol 1: HATU-Mediated Amide Coupling

This protocol is recommended for achieving high efficiency, especially with challenging or sterically hindered amines.

Materials:

  • 2-(1-((tert-Butoxycarbonyl)amino)cyclobutyl)acetic acid

  • Amine substrate

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide) or DCM (Dichloromethane)

  • Standard laboratory glassware and stirring equipment

  • Materials for aqueous workup (e.g., ethyl acetate, saturated sodium bicarbonate solution, brine)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 2-(1-((tert-Butoxycarbonyl)amino)cyclobutyl)acetic acid (1.0 eq) in anhydrous DMF, add the amine substrate (1.0-1.2 eq).

  • Add DIPEA (2.0-3.0 eq) to the reaction mixture.

  • In a separate vial, dissolve HATU (1.1-1.2 eq) in a minimal amount of anhydrous DMF.

  • Add the HATU solution to the reaction mixture at room temperature.

  • Stir the reaction at room temperature for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired amide.

Protocol 2: EDC/HOBt-Mediated Amide Coupling

This is a cost-effective and widely used method with a straightforward workup.

Materials:

  • 2-(1-((tert-Butoxycarbonyl)amino)cyclobutyl)acetic acid

  • Amine substrate

  • EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)

  • HOBt (1-Hydroxybenzotriazole) or OxymaPure

  • DIPEA (N,N-Diisopropylethylamine) or other non-nucleophilic base

  • Anhydrous DCM (Dichloromethane) or DMF (N,N-Dimethylformamide)

  • Standard laboratory glassware and stirring equipment

  • Materials for aqueous workup (e.g., DCM, 1M HCl, saturated sodium bicarbonate solution, brine)

  • Silica gel for column chromatography

Procedure:

  • Dissolve 2-(1-((tert-Butoxycarbonyl)amino)cyclobutyl)acetic acid (1.0 eq) and HOBt (1.2 eq) in anhydrous DCM.

  • Cool the solution to 0 °C using an ice bath.

  • Add EDC·HCl (1.2 eq) to the cooled solution and stir for 15-30 minutes to pre-activate the carboxylic acid.

  • In a separate flask, dissolve the amine substrate (1.0-1.1 eq) in anhydrous DCM and add DIPEA (1.5-2.0 eq).

  • Add the amine solution to the activated carboxylic acid mixture.

  • Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

General Amide Coupling Reaction Mechanism

Amide_Coupling_Mechanism CarboxylicAcid Carboxylic Acid (R-COOH) ActivatedIntermediate Activated Intermediate (e.g., O-acylisourea, Active Ester) CarboxylicAcid->ActivatedIntermediate Activation CouplingReagent Coupling Reagent (e.g., HATU, EDC) CouplingReagent->ActivatedIntermediate Base Base (e.g., DIPEA) Base->ActivatedIntermediate TetrahedralIntermediate Tetrahedral Intermediate ActivatedIntermediate->TetrahedralIntermediate Amine Amine (R'-NH2) Amine->TetrahedralIntermediate Nucleophilic Attack AmideProduct Amide Product (R-CONH-R') TetrahedralIntermediate->AmideProduct Collapse Byproducts Byproducts (e.g., DCU, HOBt) TetrahedralIntermediate->Byproducts

Caption: Mechanism of amide bond formation via an activated carboxylic acid intermediate.

Experimental Workflow for PROTAC Synthesis

PROTAC_Synthesis_Workflow cluster_synthesis Intermediate Synthesis cluster_coupling Linker Conjugation cluster_final Final Assembly & Deprotection POI_Ligand Protein of Interest (POI) Ligand with Handle Final_Coupling Final Coupling Step (e.g., Click Chemistry) POI_Ligand->Final_Coupling E3_Ligase_Ligand E3 Ligase Ligand with Handle E3_Ligase_Ligand->Final_Coupling Linker_Acid 2-(1-((tert-Butoxycarbonyl)amino) cyclobutyl)acetic acid Amide_Coupling Amide Coupling (e.g., HATU, EDC/HOBt) Linker_Acid->Amide_Coupling Amine_Handle Amine-functionalized POI or E3 Ligand Amine_Handle->Amide_Coupling Coupled_Intermediate Coupled Intermediate Amide_Coupling->Coupled_Intermediate Coupled_Intermediate->Final_Coupling Protected_PROTAC Protected PROTAC Final_Coupling->Protected_PROTAC Deprotection Deprotection (if necessary) Protected_PROTAC->Deprotection Final_PROTAC Final PROTAC Deprotection->Final_PROTAC

Caption: General workflow for the synthesis of a PROTAC utilizing an amide coupling step.

References

Application Notes and Protocols: 2-(1-((tert-Butoxycarbonyl)amino)cyclobutyl)acetic acid as a PROTAC Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's natural protein degradation machinery to eliminate disease-causing proteins.[] These heterobifunctional molecules consist of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical determinant of a PROTAC's efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the overall physicochemical properties of the molecule.[]

This document provides detailed application notes and protocols for the use of 2-(1-((tert-Butoxycarbonyl)amino)cyclobutyl)acetic acid as a rigid linker in the synthesis of PROTACs. The cyclobutane moiety introduces conformational rigidity, which can be advantageous in pre-organizing the PROTAC into a bioactive conformation, potentially leading to enhanced potency and metabolic stability.

Physicochemical Properties

The incorporation of a cyclobutane ring into the linker backbone imparts rigidity, which can favorably impact the entropy of ternary complex formation. The bifunctional nature of 2-(1-((tert-Butoxycarbonyl)amino)cyclobutyl)acetic acid, with a Boc-protected amine and a carboxylic acid, allows for versatile and sequential conjugation to E3 ligase and POI ligands through standard amide bond formation.

Table 1: Physicochemical Properties of 2-(1-((tert-Butoxycarbonyl)amino)cyclobutyl)acetic acid

PropertyValue
Molecular Formula C₁₁H₁₉NO₄
Molecular Weight 229.27 g/mol
Appearance White to off-white solid
Solubility Soluble in DMSO, DMF, and Methanol
Storage Store at -20°C for long-term stability

PROTAC Synthesis Strategy

The synthesis of a PROTAC using 2-(1-((tert-Butoxycarbonyl)amino)cyclobutyl)acetic acid typically follows a modular, two-step approach involving sequential amide couplings. This allows for the controlled assembly of the final heterobifunctional molecule. The Boc-protected amine and the carboxylic acid serve as orthogonal handles for conjugation.

PROTAC_Synthesis_Workflow cluster_0 Step 1: E3 Ligase Ligand Conjugation cluster_1 Step 2: Boc Deprotection & POI Ligand Conjugation E3_Ligand E3 Ligase Ligand (with amine functionality) Intermediate Boc-Protected Intermediate E3_Ligand->Intermediate Amide Coupling (HATU/DIPEA) Linker 2-(1-((tert-Butoxycarbonyl)amino)cyclobutyl)acetic acid Linker->Intermediate Boc_Deprotection Boc Deprotection (TFA/DCM) Intermediate->Boc_Deprotection Amine_Intermediate Amine Intermediate Boc_Deprotection->Amine_Intermediate Final_PROTAC Final PROTAC Amine_Intermediate->Final_PROTAC Amide Coupling (HATU/DIPEA) POI_Ligand POI Ligand (with carboxylic acid) POI_Ligand->Final_PROTAC

Caption: General workflow for the two-step synthesis of a PROTAC using the cyclobutane linker.

Experimental Protocols

Protocol 1: Synthesis of Boc-Protected PROTAC Intermediate

This protocol describes the coupling of the carboxylic acid of the cyclobutane linker to an amine-functionalized E3 ligase ligand (e.g., a pomalidomide derivative).

Materials:

  • 2-(1-((tert-Butoxycarbonyl)amino)cyclobutyl)acetic acid

  • Amine-functionalized E3 Ligase Ligand (e.g., 4-aminomethyl-pomalidomide)

  • HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • DCM (Dichloromethane)

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Anhydrous Na₂SO₄

  • Silica gel for column chromatography

Procedure:

  • To a solution of 2-(1-((tert-Butoxycarbonyl)amino)cyclobutyl)acetic acid (1.2 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).

  • Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.

  • Add the amine-functionalized E3 ligase ligand (1.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction with ethyl acetate and wash sequentially with 5% LiCl solution, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the Boc-protected PROTAC intermediate.

Protocol 2: Synthesis of the Final PROTAC

This protocol details the deprotection of the Boc group and the subsequent coupling to a carboxylic acid-functionalized POI ligand.

Materials:

  • Boc-protected PROTAC intermediate (from Protocol 1)

  • TFA (Trifluoroacetic acid)

  • DCM (Dichloromethane)

  • Carboxylic acid-functionalized POI Ligand

  • HATU

  • DIPEA

  • Anhydrous DMF

  • Preparative HPLC system

Procedure:

  • Dissolve the Boc-protected PROTAC intermediate (1.0 eq) in a 1:4 mixture of TFA and DCM.

  • Stir the solution at room temperature for 1-2 hours until deprotection is complete (monitored by LC-MS).

  • Remove the solvent and excess TFA under reduced pressure. The resulting amine salt is often used in the next step without further purification.

  • Dissolve the crude amine salt (1.0 eq) and the carboxylic acid-functionalized POI ligand (1.1 eq) in anhydrous DMF.

  • Add HATU (1.2 eq) and DIPEA (3.0 eq) and stir the reaction at room temperature overnight.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, purify the final PROTAC by preparative HPLC.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Biological Evaluation

The efficacy of the synthesized PROTAC should be evaluated through a series of in vitro assays to determine its ability to induce the degradation of the target protein.

Protocol 3: Western Blotting for Protein Degradation

This is a standard method to quantify the degradation of the target protein in cells following PROTAC treatment.

Materials:

  • Cell line expressing the protein of interest

  • PROTAC compound

  • DMSO (vehicle control)

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the POI

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • ECL (Enhanced Chemiluminescence) substrate

Procedure:

  • Seed cells in a multi-well plate and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the PROTAC compound (and DMSO as a vehicle control) for a specified time (e.g., 4, 8, 16, 24 hours).

  • Lyse the cells and quantify the protein concentration using a BCA assay.

  • Normalize the protein samples and resolve them by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane and incubate with the primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Develop the blot using an ECL substrate and image the chemiluminescence.

  • Quantify the band intensities to determine the extent of protein degradation.

Data Presentation

The quantitative data from the biological evaluation should be summarized to determine the potency and efficacy of the PROTAC. The key parameters are the half-maximal degradation concentration (DC₅₀) and the maximum degradation level (Dₘₐₓ).

Illustrative Data:

Disclaimer: The following data is for illustrative purposes only and is not derived from actual experimental results for a PROTAC using 2-(1-((tert-Butoxycarbonyl)amino)cyclobutyl)acetic acid, as such data is not currently available in the public domain.

Table 2: Illustrative Degradation Activity of a Hypothetical PROTAC Incorporating the Cyclobutane Linker

PROTAC IDTarget ProteinE3 LigaseLinkerDC₅₀ (nM)Dₘₐₓ (%)Cell Line
CycloPRO-01 BRD4CRBN2-(1-(amino)cyclobutyl)acetic acid25>9522Rv1
CycloPRO-02 BTKVHL2-(1-(amino)cyclobutyl)acetic acid50>90Ramos

Signaling Pathway and Mechanism of Action

PROTACs function by inducing the formation of a ternary complex, which leads to the ubiquitination and subsequent proteasomal degradation of the target protein.

PROTAC_Mechanism POI Protein of Interest (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex PROTAC PROTAC (Cyclobutane Linker) PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition & Degradation Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides

Caption: Mechanism of action of a PROTAC utilizing the ubiquitin-proteasome system.

Conclusion

2-(1-((tert-Butoxycarbonyl)amino)cyclobutyl)acetic acid is a valuable building block for the synthesis of PROTACs with rigid linkers. Its bifunctional nature allows for straightforward and modular synthesis. The protocols provided herein offer a comprehensive guide for the synthesis and biological evaluation of PROTACs incorporating this linker. While specific performance data for this linker is not yet publicly available, the principles and methods outlined will enable researchers to effectively design and test novel degraders for therapeutic development.

References

Application Notes and Protocols for the Synthesis of PROTACs Using 2-(1-((tert-Butoxycarbonyl)amino)cyclobutyl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that leverage the cell's natural protein degradation machinery to eliminate disease-causing proteins. These heterobifunctional molecules consist of two distinct ligands connected by a chemical linker: one ligand binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase. This induced proximity facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.

The linker component is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex formed between the POI, the PROTAC, and the E3 ligase. Linkers containing cyclic structures, such as cyclobutane, can introduce conformational rigidity, which may enhance binding affinity and selectivity by pre-organizing the molecule into a bioactive conformation.

This document provides detailed application notes and protocols for the synthesis of PROTACs utilizing the bifunctional linker, 2-(1-((tert-butoxycarbonyl)amino)cyclobutyl)acetic acid . This linker features a carboxylic acid for coupling to an amine-functionalized ligand and a Boc-protected amine, which, after deprotection, can be coupled to a second ligand. These protocols describe a modular approach for the synthesis of a model PROTAC targeting the bromodomain-containing protein 4 (BRD4), a well-established cancer target, using the BRD4 inhibitor JQ1 and the Cereblon (CRBN) E3 ligase ligand, pomalidomide.

Signaling Pathway and Experimental Workflow

PROTACs function by inducing the formation of a ternary complex between the target protein and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from an E2 conjugating enzyme to lysine residues on the target protein, leading to its degradation by the proteasome.

PROTAC_Signaling_Pathway PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex Binds POI Target Protein (POI) e.g., BRD4 POI->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase e.g., CRBN E3_Ligase->Ternary_Complex Binds Ub_POI Ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome Proteasome Ub_POI->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_purification Purification & Characterization cluster_evaluation Biological Evaluation Start 2-(1-((tert-Butoxycarbonyl)amino) cyclobutyl)acetic acid Step1 Step 1: Couple Linker to E3 Ligase Ligand (Pomalidomide) Start->Step1 Intermediate1 Intermediate 1: Boc-Linker-Pomalidomide Step1->Intermediate1 Step2 Step 2: Boc Deprotection Intermediate1->Step2 Intermediate2 Intermediate 2: Amine-Linker-Pomalidomide Step2->Intermediate2 Step3 Step 3: Couple to Warhead (JQ1) Intermediate2->Step3 Crude_PROTAC Crude PROTAC Step3->Crude_PROTAC Purification Purification by HPLC Crude_PROTAC->Purification Final_PROTAC Pure PROTAC Purification->Final_PROTAC Characterization Characterization (NMR, MS) Binding_Assay Binding Assays (e.g., FP, SPR) Degradation_Assay Western Blot for Protein Degradation Binding_Assay->Degradation_Assay Cell_Viability Cell Viability Assays Degradation_Assay->Cell_Viability Final_PROTAC->Characterization Final_PROTAC->Binding_Assay

Application of 2-(1-((tert-Butoxycarbonyl)amino)cyclobutyl)acetic acid in Medicinal Chemistry: A Focus on PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-(1-((tert-Butoxycarbonyl)amino)cyclobutyl)acetic acid is a valuable bifunctional building block in medicinal chemistry, primarily utilized as a rigid linker in the design and synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2][3] Its cyclobutyl core offers a defined spatial orientation and conformational rigidity, which can be advantageous in optimizing the ternary complex formation between a target protein and an E3 ubiquitin ligase, a crucial step in the PROTAC mechanism of action. The tert-butoxycarbonyl (Boc) protecting group on the amine allows for selective deprotection and subsequent derivatization, while the carboxylic acid moiety provides a convenient handle for amide bond formation. This document outlines its application in the development of PROTACs, with a specific focus on degraders of the chromatin remodeling enzymes SMARCA2 and SMARCA4.

Application in SMARCA2/4 Degradation for Cancer Therapy

A key application of this cyclobutane-based linker is in the development of PROTACs targeting SMARCA2 and SMARCA4, two key components of the SWI/SNF chromatin remodeling complex. In cancers with a deficiency in SMARCA4, the degradation of the paralog SMARCA2 has been shown to be a promising synthetic lethal approach.[4] PROTACs incorporating rigid linkers derived from structures similar to 2-(1-((tert-butoxycarbonyl)amino)cyclobutyl)acetic acid have been designed to induce the degradation of SMARCA2.[5]

Quantitative Data

The following table summarizes the degradation potency of representative SMARCA2/4-degrading PROTACs that utilize rigid linker strategies, including those with cyclobutane moieties.

Compound IDTarget(s)Cell LineDC50/EC50Notes
PROTAC SMARCA2/4-degrader-4SMARCA2MV411< 10 nM (DC50)A potent degrader of the catalytic subunit of the SWI/SNF complex.
SMARCA2-degrading PROTACSMARCA2-7 nM (EC50)An orally bioavailable PROTAC for the treatment of SMARCA4-deficient cancers.[4]
PROTAC 1SMARCA2MV-4-11300 nM (DC50)A PROTAC that recruits the E3 ubiquitin ligase VHL.[6]
PROTAC 1SMARCA4MV-4-11250 nM (DC50)Demonstrates degradation of both SMARCA2 and SMARCA4.[6]
YDR1 / YD54SMARCA2H322Potent degradationSelective for SMARCA2 over SMARCA4; based on a pomalidomide E3 ligase ligand.[5]

Signaling Pathway

The degradation of SMARCA2 in SMARCA4 mutant cancer cells has been shown to impact the Hippo signaling pathway, specifically by modulating the phosphorylation of Yes-associated protein (YAP).[5] The diagram below illustrates the proposed downstream effect of a SMARCA2-degrading PROTAC.

PROTAC_SMARCA2_YAP_Pathway cluster_cell SMARCA4 Mutant Cancer Cell PROTAC SMARCA2-degrading PROTAC Ternary_Complex PROTAC-SMARCA2-E3 Ligase Ternary Complex PROTAC->Ternary_Complex SMARCA2 SMARCA2 SMARCA2->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination leads to Proteasome Proteasome Ubiquitination->Proteasome targets for Degradation SMARCA2 Degradation Proteasome->Degradation results in YAP1 YAP1 Degradation->YAP1 impacts pYAP1_S109 pYAP1 (S109) YAP1->pYAP1_S109 increased phosphorylation pYAP1_S127 pYAP1 (S127) YAP1->pYAP1_S127 increased phosphorylation Pathway_Modulation Modulation of YAP Signaling pYAP1_S109->Pathway_Modulation pYAP1_S127->Pathway_Modulation

SMARCA2 PROTAC-mediated degradation and its effect on YAP signaling.

Experimental Protocols

The following are representative protocols for the synthesis of a PROTAC incorporating a cyclobutane linker. These are generalized procedures and may require optimization for specific substrates.

Synthesis of 2-(1-((tert-Butoxycarbonyl)amino)cyclobutyl)acetic acid (Representative)
PROTAC Synthesis Workflow

The general workflow for synthesizing a PROTAC using the cyclobutane linker involves a series of amide coupling reactions.

PROTAC_Synthesis_Workflow cluster_workflow PROTAC Synthesis Workflow Linker 2-(1-((tert-Butoxycarbonyl)amino) cyclobutyl)acetic acid Coupling1 Amide Coupling (e.g., HATU, DIPEA) Linker->Coupling1 E3_Ligand E3 Ligase Ligand (e.g., Pomalidomide derivative) E3_Ligand->Coupling1 Intermediate1 Boc-Protected Linker-E3 Ligand Coupling1->Intermediate1 Deprotection Boc Deprotection (e.g., TFA in DCM) Intermediate1->Deprotection Intermediate2 Amine-Linker-E3 Ligand Deprotection->Intermediate2 Coupling2 Amide Coupling (e.g., HATU, DIPEA) Intermediate2->Coupling2 Warhead Target Protein Ligand (e.g., SMARCA2 binder) Warhead->Coupling2 PROTAC Final PROTAC Molecule Coupling2->PROTAC

General workflow for the synthesis of a PROTAC using the cyclobutane linker.
General Protocol for Amide Coupling

This protocol describes a general method for the coupling of the carboxylic acid of the linker to an amine-functionalized E3 ligase ligand. A similar procedure would be followed for coupling the deprotected amine of the linker to a carboxylic acid-functionalized target protein ligand.

Materials:

  • 2-(1-((tert-Butoxycarbonyl)amino)cyclobutyl)acetic acid

  • Amine-functionalized E3 ligase ligand (e.g., an amino-pomalidomide derivative)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Anhydrous DCM (Dichloromethane)

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Amide Coupling:

    • To a solution of 2-(1-((tert-butoxycarbonyl)amino)cyclobutyl)acetic acid (1.0 eq) and the amine-functionalized E3 ligase ligand (1.1 eq) in anhydrous DMF, add DIPEA (3.0 eq).

    • Cool the mixture to 0 °C and add HATU (1.2 eq).

    • Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by LC-MS.

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to obtain the Boc-protected linker-E3 ligand conjugate.

  • Boc Deprotection:

    • Dissolve the purified Boc-protected intermediate in DCM.

    • Add trifluoroacetic acid (TFA) (e.g., 20-50% in DCM) and stir at room temperature for 1-2 hours.

    • Monitor the deprotection by LC-MS.

    • Once complete, concentrate the reaction mixture under reduced pressure to remove excess TFA and solvent. The resulting amine-linker-E3 ligase intermediate can be used in the next step, sometimes after a basic workup.

  • Final Amide Coupling:

    • Repeat the amide coupling procedure described in step 1, using the deprotected amine-linker-E3 ligase intermediate and a carboxylic acid-functionalized target protein ligand.

Western Blot Protocol for Protein Degradation

This protocol is to assess the degradation of the target protein (e.g., SMARCA2) in cells treated with the synthesized PROTAC.

Procedure:

  • Cell Treatment:

    • Plate cells (e.g., MV-4-11) and allow them to adhere overnight.

    • Treat the cells with varying concentrations of the synthesized PROTAC for a specified time (e.g., 24 hours). Include a DMSO vehicle control.

  • Cell Lysis:

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with a primary antibody against the target protein (e.g., anti-SMARCA2) and a loading control (e.g., anti-GAPDH or anti-actin) overnight at 4 °C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and visualize the protein bands using an ECL detection reagent.

    • Quantify the band intensities to determine the extent of protein degradation.

2-(1-((tert-Butoxycarbonyl)amino)cyclobutyl)acetic acid is a key building block for the construction of PROTACs, offering a rigid scaffold that can facilitate potent and selective protein degradation. Its application in the development of SMARCA2/4 degraders highlights its potential in creating novel therapeutics for cancers with specific genetic vulnerabilities. The provided protocols offer a general framework for the synthesis and evaluation of PROTACs utilizing this valuable linker.

References

Application Notes and Protocols for the Incorporation of Cyclobutyl Amino Acids into Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

The incorporation of non-proteinogenic amino acids into peptides is a powerful strategy in medicinal chemistry to enhance their therapeutic properties. Cyclobutyl amino acids, a class of cyclic unnatural amino acids, offer unique structural constraints that can significantly improve the stability, conformation, and biological activity of peptides.

The cyclobutyl moiety, when integrated into a peptide backbone, imparts a degree of conformational rigidity. This pre-organization of the peptide structure can lead to enhanced binding affinity for its biological target by reducing the entropic penalty upon binding. Furthermore, the steric hindrance provided by the cyclobutyl ring can protect the adjacent peptide bonds from enzymatic degradation, thereby increasing the peptide's half-life in biological systems.[1]

Peptides containing cyclobutyl amino acids have been explored for various therapeutic applications, including the development of cell-penetrating peptides (CPPs) and modulators of protein-protein interactions.[1][2] For instance, the incorporation of a cyclobutane-containing trans-β-amino acid has been shown to influence the cell-penetration ability of peptidomimetics.[1][2] Additionally, stapled peptides featuring cyclobutane-based residues have demonstrated increased α-helicity and enhanced biological activity.

This document provides detailed protocols for the synthesis of peptides incorporating cyclobutyl amino acids using solid-phase peptide synthesis (SPPS), as well as methods for their purification, characterization, and the evaluation of their biological properties.

Data Presentation: Properties of Peptides Containing Cyclobutyl Amino Acids

The incorporation of cyclobutyl amino acids can significantly alter the physicochemical and biological properties of peptides. The following tables summarize quantitative data from studies on such modified peptides.

Table 1: Helicity of Stapled Peptides Containing Cyclobutane Residues

Peptide SequenceStapling ResiduesHelicity (%)
Linear EK1N/A13.6
SEK1-12Olefin-terminated unnatural amino acids41.5
SEK1-12-1Cyclobutane-bearing restricted anchoring residues (E7-E7)59.2
SEK1-12-5Counterpart without α-methyl group33.8

Data sourced from studies on geometry-specific hydrocarbon peptide stapling, demonstrating that cyclobutane-bearing residues can enhance α-helicity compared to linear and traditionally stapled peptides.

Table 2: Enzymatic Stability of Modified Peptides

PeptideModificationHalf-life (t₁/₂) in Human Serum
Native Peptide 1None3.2 hours
Modified Peptide 1D-amino acid substitution50.5 hours
Native Peptide 2None43.5 hours
Modified Peptide 2Cyclization> 72 hours

This table presents a comparative overview of peptide stability, highlighting that modifications such as the incorporation of D-amino acids or cyclization, which can be facilitated by constrained residues like cyclobutyl amino acids, significantly enhance resistance to proteolysis.[3][4]

Table 3: Receptor Binding Affinity of Modified Peptides

PeptideModificationTarget ReceptorBinding Affinity (K D )
G7-18NATELinearGrb7-SH27.83 ± 0.46 µM
G7-B8Bicyclic (lactam linkage)Grb7-SH20.86 ± 0.08 µM
Peptide with N-terminal PheN/ACucurbit[5]uril8.7 µM
Peptide with N-terminal AMPheAminomethyl-PheCucurbit[5]uril0.95 nM

This table illustrates how conformational constraint through cyclization or the introduction of unnatural amino acids can dramatically improve binding affinity.[6][7]

Experimental Protocols

Synthesis of Fmoc-Protected Cyclobutyl Amino Acid Monomer

This protocol describes a general method for the synthesis of an N-Fmoc protected cyclobutyl amino acid.

Materials:

  • 1-aminocyclobutanecarboxylic acid

  • 9-fluorenylmethyl chloroformate (Fmoc-Cl)

  • Sodium carbonate (Na₂CO₃)

  • Dioxane

  • Water

  • Ethyl acetate (EtOAc)

  • Hexane

  • Hydrochloric acid (HCl)

  • Magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve 1-aminocyclobutanecarboxylic acid in a 10% aqueous solution of sodium carbonate.

  • Cool the solution in an ice bath.

  • Separately, dissolve Fmoc-Cl in dioxane.

  • Add the Fmoc-Cl solution dropwise to the cooled amino acid solution with vigorous stirring.

  • Allow the reaction to stir at 0°C for 1 hour and then at room temperature overnight.

  • Pour the reaction mixture into water and wash with diethyl ether to remove unreacted Fmoc-Cl.

  • Acidify the aqueous layer to pH 2 with concentrated HCl, which will precipitate the Fmoc-protected amino acid.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.

  • Filter and evaporate the solvent under reduced pressure.

  • Recrystallize the crude product from an appropriate solvent system (e.g., ethyl acetate/hexane) to yield pure Fmoc-1-aminocyclobutanecarboxylic acid.

  • Characterize the final product by NMR and mass spectrometry.

Solid-Phase Peptide Synthesis (SPPS) of a Cyclobutyl-Containing Peptide

This protocol outlines the manual synthesis of a peptide incorporating a cyclobutyl amino acid using the Fmoc/tBu strategy.

Materials:

  • Fmoc-Rink Amide resin (or other suitable resin)

  • Fmoc-protected amino acids (including the cyclobutyl amino acid)

  • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)

  • N,N-Diisopropylethylamine (DIEA)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DMF in a reaction vessel for 30 minutes.

  • Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 5 minutes, then drain and repeat for 15 minutes to remove the Fmoc protecting group from the resin. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling:

    • Dissolve 3 equivalents of the Fmoc-protected amino acid (e.g., Fmoc-cyclobutyl-alanine) and 2.9 equivalents of HBTU in DMF.

    • Add 6 equivalents of DIEA to the solution to activate the amino acid.

    • Add the activated amino acid solution to the deprotected resin and agitate for 2 hours.

    • Monitor the coupling reaction using a Kaiser test. A negative result indicates complete coupling.

    • Wash the resin with DMF and DCM.

  • Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

  • Final Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Global Deprotection:

    • Wash the peptide-resin with DCM and dry under vacuum.

    • Prepare a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water.

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Peptide Precipitation: Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Purification and Characterization: Collect the precipitated peptide by centrifugation, wash with cold diethyl ether, and dry under vacuum. Purify the crude peptide by HPLC and characterize by mass spectrometry.

Peptide Purification by High-Performance Liquid Chromatography (HPLC)

Materials:

  • Crude peptide

  • Water (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Trifluoroacetic acid (TFA)

  • Preparative C18 HPLC column

Procedure:

  • Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent, typically a mixture of water and acetonitrile with 0.1% TFA. Filter the sample through a 0.45 µm filter.

  • Mobile Phase Preparation: Prepare two mobile phases:

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

  • HPLC Method:

    • Equilibrate the preparative C18 column with a low percentage of Mobile Phase B.

    • Inject the filtered peptide solution.

    • Elute the peptide using a linear gradient of increasing Mobile Phase B concentration. A typical gradient might be 5% to 95% B over 40 minutes.

    • Monitor the elution profile at 220 nm and 280 nm.

  • Fraction Collection: Collect fractions corresponding to the major peaks.

  • Analysis and Lyophilization: Analyze the collected fractions by analytical HPLC and mass spectrometry to identify the fractions containing the pure peptide. Pool the pure fractions and lyophilize to obtain the final purified peptide.[8]

Enzymatic Stability Assay

This protocol describes an in vitro assay to determine the stability of a cyclobutyl-containing peptide in human serum.[6]

Materials:

  • Purified cyclobutyl-containing peptide

  • Control peptide (native sequence)

  • Human serum

  • Trichloroacetic acid (TCA) or Acetonitrile (ACN)

  • Phosphate-buffered saline (PBS)

  • HPLC system with a C18 analytical column

Procedure:

  • Peptide Incubation:

    • Dissolve the test and control peptides in PBS to a final concentration of 1 mg/mL.

    • In separate microcentrifuge tubes, mix 50 µL of the peptide solution with 450 µL of human serum.

    • Incubate the tubes at 37°C.

  • Time-Point Sampling: At various time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours), withdraw a 50 µL aliquot from each incubation mixture.

  • Protein Precipitation: To stop the enzymatic reaction, add 100 µL of 10% TCA or 150 µL of cold ACN to each aliquot. Vortex and incubate on ice for 10 minutes to precipitate serum proteins.

  • Sample Preparation for HPLC: Centrifuge the samples at 14,000 rpm for 10 minutes. Collect the supernatant and transfer it to an HPLC vial.

  • HPLC Analysis:

    • Inject the supernatant onto an analytical C18 column.

    • Use a suitable gradient of acetonitrile in water with 0.1% TFA to separate the intact peptide from its degradation products.

    • Quantify the peak area of the intact peptide at each time point.

  • Data Analysis: Plot the percentage of intact peptide remaining versus time. Calculate the half-life (t₁/₂) of the peptide from the degradation curve.[6]

Competitive Receptor Binding Assay

This protocol describes a competitive binding assay to determine the binding affinity (IC₅₀) of a cyclobutyl-containing peptide to its target receptor.

Materials:

  • Cells or membrane preparations expressing the target receptor

  • Labeled ligand (radiolabeled or fluorescently labeled) with known affinity for the receptor

  • Unlabeled test peptide (cyclobutyl-containing peptide)

  • Unlabeled known competitor (positive control)

  • Binding buffer (e.g., Tris-HCl with BSA and protease inhibitors)

  • Wash buffer

  • 96-well filter plates

  • Scintillation counter or fluorescence plate reader

Procedure:

  • Assay Setup:

    • In a 96-well filter plate, add a constant amount of the receptor preparation to each well.

    • Add a constant concentration of the labeled ligand to each well.

    • Add increasing concentrations of the unlabeled test peptide to the wells. Include wells with no competitor (total binding) and wells with a high concentration of a known unlabeled competitor (non-specific binding).

  • Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium.

  • Separation of Bound and Free Ligand:

    • Filter the contents of the wells through the filter plate using a vacuum manifold.

    • Wash the filters with ice-cold wash buffer to remove unbound ligand.

  • Detection:

    • For radiolabeled ligands, place the filters in scintillation vials with scintillation fluid and measure radioactivity using a scintillation counter.

    • For fluorescently labeled ligands, measure the fluorescence intensity of the filters using a plate reader.

  • Data Analysis:

    • Calculate the specific binding at each concentration of the test peptide by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test peptide concentration.

    • Determine the IC₅₀ value, which is the concentration of the test peptide that inhibits 50% of the specific binding of the labeled ligand, by fitting the data to a sigmoidal dose-response curve.

Visualization of Workflows and Signaling Pathways

Experimental Workflows

SPPS_Workflow start Start: Select Resin swell Resin Swelling (DMF) start->swell deprotect Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect wash1 Wash (DMF) deprotect->wash1 couple Amino Acid Coupling (Cyclobutyl AA + HBTU/DIEA) wash1->couple wash2 Wash (DMF, DCM) couple->wash2 next_cycle Next Cycle? wash2->next_cycle next_cycle->deprotect Yes final_deprotect Final Fmoc Deprotection next_cycle->final_deprotect No cleave Cleavage & Deprotection (TFA Cocktail) final_deprotect->cleave purify Purification (RP-HPLC) cleave->purify end End: Purified Peptide purify->end

Caption: General workflow for Fmoc-based solid-phase peptide synthesis.

Stability_Assay_Workflow start Start: Peptide Incubation (37°C in Human Serum) sampling Time-Point Sampling (0, 1, 2, 4, 8, 24h) start->sampling precipitate Protein Precipitation (TCA or ACN) sampling->precipitate centrifuge Centrifugation precipitate->centrifuge supernatant Collect Supernatant centrifuge->supernatant hplc RP-HPLC Analysis supernatant->hplc analyze Quantify Peak Area hplc->analyze plot Plot % Intact Peptide vs. Time analyze->plot end End: Calculate Half-Life plot->end

Caption: Workflow for the enzymatic stability assay of peptides.

Binding_Assay_Workflow start Start: Assay Setup (Receptor, Labeled Ligand, Test Peptide) incubate Incubation to Equilibrium start->incubate filter_wash Filter and Wash (Remove Unbound Ligand) incubate->filter_wash detect Detect Bound Ligand (Scintillation/Fluorescence) filter_wash->detect calculate Calculate Specific Binding detect->calculate plot Plot % Specific Binding vs. Log[Peptide] calculate->plot end End: Determine IC50 plot->end

Caption: Workflow for the competitive receptor binding assay.

Signaling Pathway

The following diagram illustrates a generic G-protein coupled receptor (GPCR) signaling pathway that can be modulated by peptide ligands. Peptides incorporating cyclobutyl amino acids can be designed to act as either agonists or antagonists of such pathways.

GPCR_Signaling cluster_membrane Cell Membrane GPCR GPCR G_protein G-Protein (α, β, γ subunits) GPCR->G_protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_protein->Effector Modulates Peptide Cyclobutyl-Peptide Ligand Peptide->GPCR Binds Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces PKA Protein Kinase A Second_Messenger->PKA Activates Cell_Response Cellular Response PKA->Cell_Response Phosphorylates Targets

Caption: A representative GPCR signaling pathway modulated by a peptide ligand.

References

Application Notes and Protocols for Solid-Phase Peptide Synthesis with Boc-Protected Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Solid-Phase Peptide Synthesis (SPPS) utilizing the tert-butyloxycarbonyl (Boc) protecting group strategy is a foundational and robust method for the chemical synthesis of peptides. This technique involves the stepwise addition of Nα-Boc-protected amino acids to a growing peptide chain anchored to an insoluble resin support. The Boc group's acid lability allows for its removal under moderately acidic conditions, while more acid-stable, benzyl-based groups protect side-chain functionalities. This document provides a comprehensive guide, including detailed protocols, for performing manual Boc-SPPS.

Introduction

Developed by R. Bruce Merrifield, who was awarded the Nobel Prize for this work, Solid-Phase Peptide Synthesis (SPPS) revolutionized the way peptides are synthesized.[1] By anchoring the peptide to a solid support, excess reagents and byproducts can be easily removed by simple filtration and washing, which drives reactions to completion and simplifies purification.[1][]

The Boc/Bzl (benzyl) protection strategy is a classic SPPS approach that relies on graduated acid lability.[3][4] The temporary Nα-Boc group is removed with a moderate acid like trifluoroacetic acid (TFA), while the "permanent" side-chain protecting groups (often benzyl-based) and the resin linkage are cleaved at the end of the synthesis using a strong acid, such as anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[3][4][5] This differential stability is the cornerstone of the strategy, enabling the sequential and controlled assembly of the peptide chain.[6]

Principle of Boc-SPPS

Boc-SPPS is a cyclical process that iteratively builds a peptide from the C-terminus to the N-terminus. Each cycle consists of three main steps:

  • Nα-Boc Deprotection: The acid-labile Boc group is removed from the N-terminus of the resin-bound peptide, typically with 25-50% TFA in dichloromethane (DCM).[4][7]

  • Neutralization: The resulting N-terminal ammonium salt is neutralized with a hindered base, such as diisopropylethylamine (DIEA), to generate a free amine nucleophile.[1][4]

  • Coupling: The next Nα-Boc-protected amino acid is activated by a coupling reagent and reacted with the free N-terminal amine to form a new peptide bond.[][3]

These steps are repeated until the desired peptide sequence is assembled. The synthesis concludes with a final cleavage step, where the completed peptide is released from the resin and all side-chain protecting groups are removed.[3][6]

Experimental Workflow & Protocols

The following diagram illustrates the cyclical nature of the Boc-SPPS workflow.

Boc_SPPS_Workflow cluster_cycle Repetitive Synthesis Cycle Deprotection 1. Nα-Boc Deprotection (TFA in DCM) Wash_1 Wash (DCM/IPA) Deprotection->Wash_1 Neutralization 2. Neutralization (DIEA in DCM) Wash_1->Neutralization Wash_2 Wash (DCM) Neutralization->Wash_2 Coupling 3. Amino Acid Coupling (Activated Boc-AA) Wash_2->Coupling Monitoring Kaiser Test Coupling->Monitoring Wash_3 Wash (DMF/DCM) Wash_3->Deprotection Next Cycle Final_Cleavage Final Cleavage (HF or TFMSA) Wash_3->Final_Cleavage Final Cycle Monitoring->Coupling Positive (Recouple) Monitoring->Wash_3 Negative Start Start: Swollen Resin Start->Deprotection

Caption: The cyclical workflow of Boc Solid-Phase Peptide Synthesis (SPPS).

Materials and Reagents
Category Item Notes
Resins Merrifield, PAM, MBHA, BHAChoice depends on desired C-terminus (acid or amide). PAM resin offers better stability to TFA than Merrifield resin.
Solvents Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Isopropanol (IPA)Must be peptide synthesis grade (anhydrous).
Reagents Nα-Boc-protected amino acids, Trifluoroacetic acid (TFA), Diisopropylethylamine (DIEA)
Coupling Agents HBTU, HATU, HCTU, DIC/HOBtHBTU and HATU are highly efficient for standard and sterically hindered couplings.[8][9][10]
Cleavage Reagents Hydrogen Fluoride (HF), TFMSA, Scavengers (e.g., anisole, thioanisole, EDT)HF requires specialized, HF-resistant apparatus.
Monitoring Kaiser Test Reagents (Ninhydrin, Pyridine, Phenol, KCN, Ethanol)For detecting free primary amines.[11][12]
Protocol 1: Resin Preparation
  • Resin Selection: Choose a resin appropriate for your target peptide. For C-terminal acids, Merrifield or PAM resins are common.[7] For C-terminal amides, MBHA or BHA resins are used.[3][7]

  • Swelling: Place the resin in a fritted reaction vessel. Add DCM (~10-15 mL per gram of resin) and allow it to swell for 30-60 minutes with gentle agitation.[3][6]

  • Washing: Drain the solvent and wash the resin thoroughly with DCM (3x) to remove any impurities.

Protocol 2: The Synthesis Cycle (Per Amino Acid)

This cycle is repeated for each amino acid in the sequence. The protocol is based on a 0.1 mmol scale.

  • Step 1: Nα-Boc Deprotection

    • Perform a pre-wash with the deprotection solution: Add 25-50% TFA in DCM to the resin and agitate for 1-2 minutes, then drain.[7][13]

    • Add fresh deprotection solution (~10 mL/g resin) and agitate for 20-30 minutes.[7][13]

    • Drain the solution and wash the peptide-resin thoroughly with DCM (3-5 times) and IPA (2 times) to remove residual acid.[7][13]

  • Step 2: Neutralization

    • Add a solution of 5-10% DIEA in DCM to the peptide-resin.[9]

    • Agitate for 5-10 minutes.[4][9]

    • Drain the solution and wash the resin thoroughly with DCM (3-5 times) to remove excess base.[13]

  • Step 3: Amino Acid Coupling (HBTU Activation)

    • In a separate vessel, dissolve the Boc-amino acid (2-4 equivalents) and HBTU (2-4 equivalents) in a minimal amount of DMF.[3][9]

    • Add DIEA (4-8 equivalents) to the solution and allow it to pre-activate for 1-5 minutes.[9]

    • Add the activated amino acid solution to the neutralized peptide-resin.

    • Agitate the mixture at room temperature for 1-2 hours.[3]

  • Step 4: Monitoring and Washing

    • Perform a Kaiser test (see Protocol 3) on a small sample of beads to check for reaction completion.[3]

    • A negative result (yellow/colorless beads) indicates complete coupling. Proceed to wash the resin with DMF (3x) and DCM (3x) to remove excess reagents.[3]

    • A positive result (blue beads) indicates incomplete coupling. Drain the reaction solution and repeat the coupling step ("recouple") with a fresh solution of activated amino acid.[8][14]

Protocol 3: Kaiser Test (Qualitative)

The Kaiser test is used to detect the presence of free primary amines.[11][12][15] A positive result is expected after deprotection, and a negative result is required after coupling.

  • Reagent Preparation:

    • Reagent A: 1.0 mL of 0.01M KCN in water diluted with 49 mL of pyridine.[11][12]

    • Reagent B: 1.0 g of ninhydrin dissolved in 20 mL of n-butanol.[11][12]

    • Reagent C: 40 g of phenol dissolved in 20 mL of n-butanol.[11][12]

  • Procedure:

    • Take a small sample of resin beads (10-15 beads) in a small test tube.[12][14]

    • Wash the beads with ethanol and add 2-3 drops of each Reagent (A, B, and C).[8][12]

    • Heat the tube at 100-110°C for 5 minutes.[12][16]

    • Observe the color of the beads and the solution.

  • Interpretation:

    • Intense Blue: Positive result (free amines present). Coupling is incomplete.[13][14]

    • Yellow/Colorless: Negative result (no free amines). Coupling is complete.[14]

Kaiser_Test_Logic Start Perform Kaiser Test after Coupling Step Result Observe Color Start->Result Positive Result: Blue Beads (Incomplete Coupling) Result->Positive Positive Negative Result: Yellow Beads (Complete Coupling) Result->Negative Negative Action_Recouple Action: 1. Drain Solution 2. Recouple with Fresh Reagents Positive->Action_Recouple Action_Proceed Action: 1. Wash Resin 2. Proceed to Next Deprotection Negative->Action_Proceed

Caption: Decision workflow based on the results of the Kaiser test.

Protocol 4: Final Cleavage and Peptide Precipitation

The final step uses a strong acid to cleave the peptide from the resin and remove side-chain protecting groups. Caution: Strong acids like HF and TFMSA are extremely corrosive and toxic. Always work in a certified fume hood with appropriate personal protective equipment.

  • Preparation: Wash the final peptide-resin with DCM and dry it thoroughly under a vacuum.[3]

  • Cleavage Cocktail: Prepare a cleavage cocktail appropriate for the peptide sequence. The choice and ratio of scavengers are critical to prevent side reactions with sensitive residues (e.g., Trp, Met, Cys, Tyr).[1]

Reagent Cocktail Composition (v/v) Primary Use
Standard HF Cleavage 90% HF, 10% AnisoleGeneral purpose cleavage.[17]
TFMSA Cleavage TFMSA / TFA / ThioanisoleAn alternative to HF that does not require special apparatus.[7]
Reagent K TFA / Water / Phenol / Thioanisole / EDT (82.5:5:5:5:2.5)For peptides with multiple sensitive residues.
  • Cleavage Reaction:

    • Place the dried peptide-resin in a suitable reaction vessel (e.g., a specialized HF apparatus or a round-bottom flask for TFMSA).

    • Cool the vessel to 0°C in an ice bath.

    • Add the pre-chilled cleavage cocktail to the resin.

    • Stir the mixture at 0°C for 1-2 hours.[3]

  • Peptide Precipitation and Isolation:

    • After the reaction, remove the strong acid (e.g., by evaporation under a stream of nitrogen for TFA-based cocktails or using specialized HF evaporation procedures).

    • Precipitate the crude peptide by adding the cleavage solution dropwise into a large volume of cold diethyl ether.

    • Collect the precipitated peptide by centrifugation or filtration.

    • Wash the peptide pellet multiple times with cold diethyl ether to remove scavengers and cleaved protecting groups.[3]

    • Dry the final peptide product under a vacuum.

Troubleshooting

Problem Possible Cause Suggested Solution
Incomplete Coupling (Positive Kaiser Test)Steric hindrance (e.g., Val, Ile).[8][9] Peptide aggregation.[8]Perform a second coupling ("double couple"). Switch to a more powerful coupling reagent like HATU.[8] Change solvent to NMP or use a DCM/DMF mixture.[8]
Incomplete Deprotection Insufficient acid strength or reaction time.[13] Steric hindrance near the N-terminus.[13]Increase TFA concentration or extend the deprotection time to 30 minutes.[13] Ensure reagents are fresh and anhydrous.
Loss of Peptide from Resin Acid lability of the resin linker (e.g., Merrifield).For long peptides, use a more acid-stable linker like PAM.[1][7] Avoid unnecessarily long deprotection times.
Side Reactions during Cleavage Alkylation of sensitive residues (Trp, Met) by carbocations from protecting groups.[1][4]Use an appropriate cleavage cocktail with sufficient scavengers (e.g., thioanisole, EDT, TIS).[1]

References

Application Notes and Protocols: Deprotection of 2-(1-((tert-Butoxycarbonyl)amino)cyclobutyl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tert-butoxycarbonyl (Boc) group is a widely utilized amine protecting group in organic synthesis, particularly in the construction of complex molecules such as peptidomimetics and active pharmaceutical ingredients. Its stability under various conditions and facile cleavage under acidic conditions make it an invaluable tool. This document provides detailed application notes and protocols for the deprotection of 2-(1-((tert-Butoxycarbonyl)amino)cyclobutyl)acetic acid, a key step in the synthesis of various compounds of interest in drug discovery. The protocols outlined below are based on established methods for Boc deprotection, providing a starting point for optimization in specific research contexts.

Deprotection Methodologies

The removal of the Boc protecting group is typically achieved under acidic conditions. The most common reagents for this transformation are trifluoroacetic acid (TFA) in a solvent such as dichloromethane (DCM), and hydrogen chloride (HCl) in an organic solvent like 1,4-dioxane or methanol.[1][2] The mechanism involves the protonation of the carbamate oxygen, followed by the cleavage of the C-O bond to form a stable tert-butyl cation and a carbamic acid intermediate, which readily decarboxylates to yield the free amine.[3]

Data Presentation: Comparison of Common Deprotection Conditions

The following table summarizes typical conditions for the acid-catalyzed deprotection of Boc-protected amines, drawn from various literature sources. While specific data for 2-(1-((tert-Butoxycarbonyl)amino)cyclobutyl)acetic acid is not extensively published, these examples provide a strong basis for reaction optimization.

Deprotection ReagentSolventSubstrate ConcentrationReagent EquivalentsTemperature (°C)Reaction TimeTypical Yield (%)Reference
Trifluoroacetic Acid (TFA)Dichloromethane (DCM)0.1 - 0.5 M20-50% (v/v)0 to RT0.5 - 4 h>90[4]
Hydrogen Chloride (HCl)1,4-Dioxane0.1 - 1.0 M4 M solutionRoom Temperature1 - 16 h>90[1][5]
Hydrogen Chloride (HCl)Methanol (MeOH)Not specified0.1 M solutionRoom Temperature< 3 hHigh[2]

Note: Reaction times and yields can vary depending on the specific substrate, its steric hindrance, and the presence of other functional groups. Monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial for determining the point of complete conversion.

Experimental Protocols

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This protocol describes a standard and highly effective method for the removal of the Boc group.

Materials:

  • 2-(1-((tert-Butoxycarbonyl)amino)cyclobutyl)acetic acid

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic Acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve 2-(1-((tert-Butoxycarbonyl)amino)cyclobutyl)acetic acid (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask to a concentration of approximately 0.1-0.5 M.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add trifluoroacetic acid (TFA) to the stirred solution to a final concentration of 20-50% (v/v).

  • Allow the reaction mixture to warm to room temperature and stir for 1-4 hours.

  • Monitor the progress of the reaction by TLC or LC-MS until all the starting material is consumed.

  • Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove excess TFA and DCM.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate or DCM) and carefully wash with a saturated aqueous NaHCO₃ solution to neutralize any remaining acid.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the deprotected product, 2-(1-aminocyclobutyl)acetic acid.

Protocol 2: Deprotection using Hydrogen Chloride (HCl) in 1,4-Dioxane

This method is a common alternative to TFA and often yields the hydrochloride salt of the amine, which can be advantageous for purification and handling.[1][2]

Materials:

  • 2-(1-((tert-Butoxycarbonyl)amino)cyclobutyl)acetic acid

  • 4 M HCl in 1,4-dioxane

  • 1,4-Dioxane, anhydrous

  • Diethyl ether

  • Round-bottom flask

  • Magnetic stirrer

  • Filtration apparatus

Procedure:

  • Dissolve 2-(1-((tert-Butoxycarbonyl)amino)cyclobutyl)acetic acid (1.0 eq) in anhydrous 1,4-dioxane in a round-bottom flask.

  • To the stirred solution, add a 4 M solution of HCl in 1,4-dioxane (excess, e.g., 5-10 equivalents).

  • Stir the reaction mixture at room temperature for 1-16 hours. The hydrochloride salt of the product may precipitate from the solution.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, if a precipitate has formed, collect the solid by filtration.

  • If no precipitate forms, the solvent can be removed under reduced pressure.

  • Wash the resulting solid with diethyl ether to remove any non-polar impurities and dry under vacuum to obtain 2-(1-aminocyclobutyl)acetic acid hydrochloride.

Visualizations

Boc Deprotection Mechanism

Boc_Deprotection_Mechanism Boc_Amine R-NH-Boc Protonated_Boc R-NH-Boc(H+) Boc_Amine->Protonated_Boc + H+ H_plus H+ Carbamic_Acid [R-NH-COOH] Protonated_Boc->Carbamic_Acid Fragmentation tBu_cation (CH3)3C+ Amine R-NH2 Carbamic_Acid->Amine Decarboxylation CO2 CO2

Caption: Acid-catalyzed deprotection mechanism of a Boc-protected amine.

Experimental Workflow for Boc Deprotection

Experimental_Workflow Start Start: Boc-protected 2-(1-aminocyclobutyl)acetic acid Dissolve Dissolve in anhydrous solvent (e.g., DCM or Dioxane) Start->Dissolve Cool Cool to 0 °C (for TFA method) Dissolve->Cool Add_Acid Add Acid (TFA or HCl solution) Dissolve->Add_Acid HCl method at RT Cool->Add_Acid React Stir at RT (Monitor by TLC/LC-MS) Add_Acid->React Workup Work-up React->Workup Neutralize Neutralize (if TFA) with NaHCO3 Workup->Neutralize TFA method Isolate Isolate Product: 2-(1-aminocyclobutyl)acetic acid (or its HCl salt) Workup->Isolate HCl method (direct precipitation/evaporation) Extract Extract with organic solvent Neutralize->Extract Dry_Concentrate Dry and Concentrate Extract->Dry_Concentrate Dry_Concentrate->Isolate

Caption: General experimental workflow for the deprotection of Boc-protected amines.

References

Application Notes and Protocols for Acid-Catalyzed Deprotection of Boc-Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tert-butyloxycarbonyl (Boc) group is one of the most widely used protecting groups for amines in organic synthesis, particularly in solid-phase peptide synthesis (SPPS) and the synthesis of complex pharmaceutical compounds. Its popularity stems from its stability under a wide range of reaction conditions and its facile removal under acidic conditions. This document provides detailed application notes, experimental protocols, and quantitative data for the acid-catalyzed deprotection of Boc-protected amino acids, intended to guide researchers in selecting and optimizing deprotection strategies.

The deprotection of the Boc group is a critical step that requires careful consideration of the substrate's sensitivity to acidic conditions and the potential for side reactions. The choice of acid, solvent, reaction temperature, and the use of scavengers can significantly impact the yield and purity of the final product.

Mechanism of Acid-Catalyzed Boc Deprotection

The removal of the Boc group proceeds through an acid-catalyzed elimination mechanism. The key steps are:

  • Protonation: A strong acid protonates the carbonyl oxygen of the Boc group, making it a better leaving group.

  • Cleavage: The protonated Boc group becomes unstable, leading to the cleavage of the tert-butyl-oxygen bond. This results in the formation of a stable tert-butyl cation and a carbamic acid intermediate.

  • Decarboxylation: The carbamic acid is highly unstable and rapidly decomposes to yield the free amine and carbon dioxide gas.

The generated tert-butyl cation is a reactive electrophile that can lead to undesired side reactions, such as the alkylation of sensitive amino acid residues like tryptophan, methionine, and cysteine. To mitigate these side reactions, scavengers are often added to the deprotection solution to trap the tert-butyl cations.[1]

Boc Deprotection Mechanism cluster_0 Boc-Protected Amino Acid cluster_1 Protonation cluster_2 Cleavage cluster_3 Decarboxylation Boc_AA R-NH-Boc Protonated_Boc R-NH-Boc-H⁺ Boc_AA->Protonated_Boc + H⁺ Carbamic_Acid R-NH-COOH Protonated_Boc->Carbamic_Acid - (CH₃)₃C⁺ tBu_cation (CH₃)₃C⁺ Protonated_Boc->tBu_cation Amine R-NH₃⁺ Carbamic_Acid->Amine - CO₂ CO2 CO₂ Carbamic_Acid->CO2

Mechanism of acid-catalyzed Boc deprotection.

Quantitative Data Summary

The choice of acidic reagent significantly influences the efficiency and outcome of the Boc deprotection reaction. The following tables summarize quantitative data for common deprotection conditions.

Table 1: Comparison of Common Acidic Reagents for Boc Deprotection

Reagent/MethodTypical ConditionsReaction TimeTypical Yield (%)PurityAdvantages & Disadvantages
Trifluoroacetic Acid (TFA) 25-50% TFA in Dichloromethane (DCM)0.5 - 2 hours90-99%HighAdvantages: Fast, efficient, and widely applicable.[] Disadvantages: Harsh conditions can cleave other acid-labile groups; TFA is corrosive and requires careful handling.[]
Hydrochloric Acid (HCl) 4M HCl in 1,4-Dioxane0.5 - 4 hours85-98%HighAdvantages: Cost-effective and readily available; often yields a crystalline hydrochloride salt.[1][] Disadvantages: Can be corrosive; dioxane is a hazardous solvent.[1][]
p-Toluenesulfonic Acid (pTSA) in Deep Eutectic Solvent (DES) Choline chloride:pTSA (1:1)10 - 30 min>95%HighAdvantages: Greener alternative, rapid reaction times at room temperature. Disadvantages: Requires preparation of the DES.

Table 2: Deprotection of Various Boc-Amino Acid Methyl Esters with pTSA in a Deep Eutectic Solvent

SubstrateTime (min)Yield (%)
N-Boc-L-Alanine methyl ester10>98%
N-Boc-D-Alanine methyl ester10>98%
N-Boc-L-Leucine methyl ester2568%
N-Boc-L-Valine methyl ester2563%

Data suggests that sterically hindered amino acids like leucine and valine may require longer reaction times and result in lower yields under these specific conditions.

Experimental Protocols

Below are detailed methodologies for the deprotection of Boc-amino acids using common acidic reagents.

Protocol 1: Boc Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This protocol is a standard method for the removal of the Boc group in a solution phase.

Materials:

  • Boc-protected amino acid

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve the Boc-protected amino acid in anhydrous DCM (e.g., at a concentration of 0.1-0.5 M) in a round-bottom flask.

  • Acid Addition: To the stirred solution, add TFA to a final concentration of 25-50% (v/v). For substrates sensitive to acid, this step can be performed at 0 °C in an ice bath.

  • Reaction: Stir the reaction mixture at room temperature for 30 minutes to 2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up:

    • Once the reaction is complete, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.

    • Dissolve the residue in ethyl acetate.

    • Carefully wash the organic layer with a saturated NaHCO₃ solution to neutralize any remaining acid. Be cautious as CO₂ evolution will occur.

    • Wash the organic layer with brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo to obtain the deprotected amino acid.

Protocol 2: Boc Deprotection using 4M HCl in 1,4-Dioxane

This protocol is often preferred when a crystalline hydrochloride salt of the deprotected amine is desired, which can simplify purification.[1]

Materials:

  • Boc-protected amino acid

  • 4 M HCl in 1,4-Dioxane

  • Anhydrous diethyl ether

  • Round-bottom flask

  • Magnetic stirrer

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Dissolution: Dissolve the Boc-protected amino acid in a minimal amount of 4 M HCl in 1,4-Dioxane in a round-bottom flask.

  • Reaction: Stir the reaction mixture at room temperature for 30 minutes to 4 hours. The deprotected amino acid hydrochloride salt may precipitate out of the solution during the reaction. Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Upon completion, add anhydrous diethyl ether to the reaction mixture to precipitate the product fully.

    • Collect the solid by vacuum filtration using a Buchner funnel.

    • Wash the collected solid with cold anhydrous diethyl ether to remove any residual dioxane and soluble impurities.

    • Dry the crystalline hydrochloride salt under vacuum.

Experimental Workflow Diagram

The following diagram illustrates a general workflow for the acid-catalyzed deprotection of a Boc-amino acid.

Boc Deprotection Workflow start Start: Boc-Amino Acid dissolve Dissolve in Anhydrous Solvent (e.g., DCM) start->dissolve add_acid Add Acidic Reagent (e.g., TFA or HCl/Dioxane) dissolve->add_acid react Stir at Room Temperature (Monitor by TLC/LC-MS) add_acid->react workup Reaction Work-up react->workup neutralize Neutralization (e.g., NaHCO₃ wash) (for TFA protocol) workup->neutralize TFA precipitate Precipitation (e.g., with Diethyl Ether) (for HCl protocol) workup->precipitate HCl extract Extraction neutralize->extract filter_dry Filter and Dry Solid precipitate->filter_dry dry Dry Organic Layer (e.g., MgSO₄) extract->dry evaporate Solvent Evaporation dry->evaporate product Deprotected Amino Acid evaporate->product filter_dry->product

Generalized experimental workflow for Boc deprotection.

Potential Side Reactions and Mitigation

The primary side reaction during acid-catalyzed Boc deprotection is the alkylation of nucleophilic amino acid side chains by the tert-butyl cation.

  • Tryptophan: The indole ring is highly susceptible to tert-butylation.

  • Methionine: The thioether can be alkylated to form a sulfonium salt.

  • Cysteine: The free thiol group can be S-alkylated.

  • Tyrosine: The activated phenolic ring can undergo alkylation.

To minimize these side reactions, scavengers are added to the deprotection cocktail. Common scavengers include:

  • Triisopropylsilane (TIS): A very effective carbocation scavenger.

  • Thioanisole: Traps tert-butyl cations.

  • 1,2-Ethanedithiol (EDT): Particularly useful for protecting tryptophan residues.

  • Water: Can also act as a scavenger.

A common scavenger cocktail for TFA deprotection is a mixture of TFA/TIS/Water (95:2.5:2.5 v/v/v). The choice and necessity of a scavenger depend on the specific amino acid sequence and the deprotection conditions.

Conclusion

The acid-catalyzed deprotection of Boc-amino acids is a fundamental and robust transformation in organic synthesis. A thorough understanding of the reaction mechanism, careful selection of the acidic reagent, and consideration of potential side reactions are crucial for achieving high yields and purity. The protocols and data presented in these application notes provide a comprehensive guide for researchers to perform and optimize Boc deprotection for a wide range of applications.

References

Application Notes & Protocols: 2-(1-((tert-Butoxycarbonyl)amino)cyclobutyl)acetic acid in the Synthesis of Advanced Functional Molecules

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 2-(1-((tert-Butoxycarbonyl)amino)cyclobutyl)acetic acid is a non-proteinogenic amino acid characterized by a cyclobutyl ring, which imparts significant conformational rigidity. The amine group is protected by a tert-butoxycarbonyl (Boc) group, making it a versatile building block in organic synthesis. While broadly a precursor for novel materials, its primary application lies not in traditional polymer or coating sciences, but in the highly specialized field of biomedical and pharmaceutical research. Its unique structure is leveraged to create sophisticated biomolecules such as peptidomimetics and as a linker in Proteolysis Targeting Chimeras (PROTACs).[1] This document provides detailed application notes and protocols for its use in these advanced fields.

The Boc protecting group is crucial for stepwise synthesis, preventing unwanted reactions of the amino group.[2] It is stable under various conditions but can be easily removed with acid, a key feature in solid-phase peptide synthesis (SPPS).[2][3] The cyclobutyl moiety introduces structural constraints that can enhance the biological activity, stability, and receptor selectivity of peptides.[4]

Application 1: Building Block for Conformationally Constrained Peptidomimetics

The incorporation of cyclic amino acids like 2-(1-((tert-Butoxycarbonyl)amino)cyclobutyl)acetic acid into peptide chains is a key strategy in the design of peptidomimetics. These are molecules that mimic the structure and function of natural peptides but have improved properties such as enhanced stability against enzymatic degradation and better bioavailability.[4] The rigid cyclobutane structure helps to lock the peptide backbone into a specific conformation, which can lead to higher binding affinity and selectivity for biological targets.[4]

General Workflow for Peptide Synthesis using Boc-Protected Amino Acids

The synthesis of peptides using this building block typically follows the principles of Solid-Phase Peptide Synthesis (SPPS) with a Boc protection strategy. The workflow involves the sequential addition of amino acids to a growing chain anchored to a solid resin support.

SPPS_Workflow start Start: Resin Swelling deprotection 1. Boc Deprotection (TFA in DCM) start->deprotection wash Wash (DCM/DMF) deprotection->wash Remove acid neutralization 2. Neutralization (DIPEA in DCM/DMF) coupling 3. Amino Acid Coupling (Activate & Add Next Boc-AA-OH) neutralization->coupling coupling->wash Remove excess reagents wash->deprotection Repeat for next cycle wash->neutralization final_cleavage Final Cleavage (e.g., HF, TFMSA) & Deprotection wash->final_cleavage After final cycle end Purified Peptide final_cleavage->end

Boc Solid-Phase Peptide Synthesis (SPPS) Workflow.
Experimental Protocols

Protocol 1: N-terminal Boc Group Deprotection on Solid Support

This protocol describes the standard procedure for removing the Boc protecting group from the N-terminus of a peptide chain attached to a resin.

  • Materials:

    • Boc-protected peptide-resin

    • Dichloromethane (DCM)

    • Trifluoroacetic acid (TFA)

    • 5% (v/v) Diisopropylethylamine (DIPEA) in DCM

  • Procedure:

    • Resin Swelling: Swell the Boc-protected peptide-resin in DCM for 15-30 minutes in a reaction vessel. Drain the DCM.

    • Deprotection: Add a solution of 25-50% TFA in DCM to the resin (approx. 10 mL per gram of resin). Agitate the mixture for 20-30 minutes at room temperature.[4][5]

    • Washing: Drain the deprotection solution. Wash the resin thoroughly with DCM (3 times) to remove residual acid.

    • Neutralization: To neutralize the resulting trifluoroacetate salt, wash the resin with a 5% DIPEA in DCM solution (3 times).[5]

    • Final Wash: Wash the resin again with DCM (3 times) to remove excess base. The resin is now ready for the next coupling step.

Protocol 2: Coupling of 2-(1-((tert-Butoxycarbonyl)amino)cyclobutyl)acetic acid

This protocol outlines the coupling of the title amino acid to the deprotected N-terminus of the resin-bound peptide.

  • Materials:

    • Deprotected peptide-resin

    • 2-(1-((tert-Butoxycarbonyl)amino)cyclobutyl)acetic acid (2-4 equivalents)

    • Coupling agent, e.g., HBTU (2-4 equivalents)

    • Base, e.g., DIPEA (4-6 equivalents)

    • Anhydrous Dimethylformamide (DMF)

  • Procedure:

    • Activation: In a separate vessel, dissolve 2-(1-((tert-Butoxycarbonyl)amino)cyclobutyl)acetic acid and HBTU in DMF. Add DIPEA to the solution and allow it to pre-activate for 5-10 minutes.

    • Coupling: Add the activated amino acid solution to the neutralized peptide-resin.

    • Reaction: Agitate the reaction mixture at room temperature for 1-2 hours.

    • Monitoring (Optional): Perform a Kaiser test to check for the completion of the coupling reaction (absence of free primary amines).

    • Washing: Once the reaction is complete, drain the coupling solution. Wash the resin thoroughly with DMF (3 times) and DCM (3 times) to remove all soluble reagents and byproducts.

Application 2: Rigid Linker for PROTAC Synthesis

A significant application, particularly for the isomer 2-(trans-3-((tert-Butoxycarbonyl)amino)cyclobutyl)acetic acid, is its use as a rigid linker in the synthesis of PROTACs.[6][7] PROTACs are heterobifunctional molecules that induce the degradation of a target Protein of Interest (POI) by recruiting it to an E3 ubiquitin ligase.[6][8] The linker is a critical component that dictates the distance and relative orientation between the POI and the E3 ligase, which is crucial for the formation of a productive ternary complex.[8][9] The rigid cyclobutyl scaffold provides conformational constraint, which can improve the efficacy and pharmacokinetic properties of the PROTAC.[10]

General Workflow for PROTAC Synthesis using a Boc-Protected Linker

The synthesis is a modular, multi-step process that allows for the systematic assembly of the final molecule.

PROTAC_Synthesis linker Boc-Protected Cyclobutyl Linker step1 Step 1: First Amide Coupling (e.g., HATU, DIPEA) linker->step1 ligand1 E3 Ligase Ligand (e.g., Pomalidomide-NH2) ligand1->step1 ligand2 POI Ligand (e.g., JQ1-COOH) step3 Step 3: Second Amide Coupling (e.g., HATU, DIPEA) ligand2->step3 intermediate1 Intermediate 1 (Boc-Linker-Ligand1) step1->intermediate1 step2 Step 2: Boc Deprotection (TFA in DCM) intermediate1->step2 intermediate2 Intermediate 2 (H2N-Linker-Ligand1) step2->intermediate2 intermediate2->step3 final_protac Final PROTAC step3->final_protac

Modular Synthesis of a PROTAC.
Quantitative Data Summary: Impact of Linker Properties

The choice of linker significantly impacts PROTAC performance. The following table summarizes general findings on how linker properties affect degradation efficacy, quantified by DC₅₀ (half-maximal degradation concentration) and Dₘₐₓ (maximum degradation).

Linker PropertyGeneral Impact on PROTAC EfficacyTypical Quantitative OutcomeReference
Length Optimal length is critical; too short or too long prevents effective ternary complex formation.For TBK1 degraders, linkers <12 atoms were ineffective, while a 21-atom linker gave a DC₅₀ of 3 nM.[11]
Rigidity Rigid linkers (e.g., containing cycloalkanes) can pre-organize the molecule, potentially increasing potency.Can improve metabolic stability and reduce off-target effects.[8][10]
Composition Can affect solubility and cell permeability. PEG linkers increase hydrophilicity.A flexible PEG linker was effective for Androgen Receptor degradation where a rigid phenyl linker was not.[11]
Experimental Protocol

Protocol 3: Synthesis of a PROTAC using 2-(trans-3-((tert-Butoxycarbonyl)amino)cyclobutyl)acetic acid

This protocol outlines a general, three-step solution-phase synthesis.

  • Materials:

    • 2-(trans-3-((tert-Butoxycarbonyl)amino)cyclobutyl)acetic acid

    • Amine-functionalized E3 ligase ligand (e.g., 4-amino-pomalidomide)

    • Carboxylic acid-functionalized POI ligand

    • Coupling agent (e.g., HATU) and Base (e.g., DIPEA)

    • Solvents: Anhydrous DMF, DCM

    • TFA

  • Procedure:

    • Step 1: Coupling of E3 Ligase Ligand to Linker a. To a solution of the Boc-cyclobutyl-acetic acid linker (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (2.5 eq). b. Stir for 15 minutes at room temperature to pre-activate the carboxylic acid.[12] c. Add the amine-functionalized E3 ligase ligand (1.1 eq) to the mixture. d. Stir under an inert atmosphere at room temperature for 16-24 hours. e. Monitor reaction completion by LC-MS. f. Work-up by diluting with ethyl acetate and washing sequentially with aqueous LiCl, saturated NaHCO₃, and brine. Dry the organic layer and concentrate. g. Purify the crude product (Intermediate 1) by silica gel column chromatography.[12]

    • Step 2: Boc Deprotection a. Dissolve Intermediate 1 (1.0 eq) in a solution of 20-50% TFA in DCM. b. Stir at room temperature for 1-2 hours until the starting material is consumed (monitor by LC-MS). c. Concentrate the mixture under reduced pressure to remove TFA and DCM. The resulting amine-TFA salt (Intermediate 2) is often used directly in the next step after co-evaporation with a solvent like toluene to remove residual acid.[12]

    • Step 3: Coupling of POI Ligand a. To a solution of the carboxylic acid-functionalized POI ligand (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (2.5 eq). Stir for 15 minutes to pre-activate. b. Add a solution of Intermediate 2 (the deprotected amine, ~1.1 eq) in DMF, along with additional DIPEA (to neutralize the TFA salt). c. Stir under an inert atmosphere at room temperature for 16-24 hours. d. Monitor reaction completion by LC-MS. e. Perform a similar aqueous work-up as in Step 1. f. Purify the final crude product by preparative HPLC to yield the pure PROTAC.

2-(1-((tert-Butoxycarbonyl)amino)cyclobutyl)acetic acid is a valuable synthetic building block for creating advanced functional molecules with significant applications in drug discovery. Its rigid cyclobutyl core is instrumental in the design of conformationally constrained peptidomimetics and as a linker in the development of highly potent PROTACs. The protocols provided herein offer a foundational methodology for researchers to utilize this compound in these cutting-edge areas of material and medicinal science.

References

Troubleshooting & Optimization

Technical Support Center: Boc Deprotection of 2-(1-((tert-Butoxycarbonyl)amino)cyclobutyl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Boc deprotection of 2-(1-((tert-Butoxycarbonyl)amino)cyclobutyl)acetic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide clear guidance for this challenging deprotection step. The sterically hindered nature of the quaternary α-carbon in this substrate often leads to incomplete reactions and side product formation.

Frequently Asked Questions (FAQs)

Q1: Why is the Boc deprotection of 2-(1-((tert-Butoxycarbonyl)amino)cyclobutyl)acetic acid often problematic?

A1: The primary challenge arises from steric hindrance. The tert-butoxycarbonyl (Boc) group is attached to a quaternary carbon atom within a cyclobutyl ring. This sterically congested environment can impede the approach of the acidic reagent (e.g., trifluoroacetic acid or hydrochloric acid) required to initiate the cleavage of the Boc group. This can lead to sluggish or incomplete reactions.

Q2: What are the most common side reactions to be aware of during the deprotection of this substrate?

A2: The main side reaction is the formation of byproducts resulting from the reactive tert-butyl cation that is generated during the deprotection. This cation is an electrophile and can lead to:

  • Alkylation: The tert-butyl cation can alkylate the starting material or the deprotected product, especially if there are any nucleophilic sites.

  • Oligomerization of isobutylene: The tert-butyl cation can lose a proton to form isobutylene, which can then polymerize under acidic conditions.

Q3: How can I monitor the progress of the deprotection reaction?

A3: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]

  • TLC: The deprotected product, being a free amine, is significantly more polar than the Boc-protected starting material. A suitable mobile phase, such as dichloromethane/methanol or ethyl acetate/hexanes with a small amount of acetic acid or triethylamine, will show a clear separation between the starting material (higher Rf) and the product (lower Rf). Visualization can be achieved using a ninhydrin stain, which will give a characteristic color for the primary amine of the product.[2]

  • LC-MS: This technique is highly effective for monitoring the disappearance of the starting material's mass peak and the appearance of the product's mass peak. It can also help in identifying any potential side products.[1]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Incomplete Deprotection (Starting material remains after the expected reaction time)1. Insufficient Acid Strength/Concentration: The steric hindrance requires harsher acidic conditions. 2. Inadequate Reaction Time: The reaction is slower due to steric hindrance. 3. Low Temperature: The reaction rate is too slow at lower temperatures.1. Increase the concentration of the acid. For TFA, a higher ratio in DCM (e.g., 50% v/v) or even neat TFA can be used. For HCl, ensure the solution is anhydrous and of the correct molarity (e.g., 4M in dioxane). 2. Extend the reaction time and continue to monitor by TLC or LC-MS until the starting material is consumed.[3] 3. If the substrate is stable, consider running the reaction at a slightly elevated temperature (e.g., 30-40 °C), but monitor closely for side product formation.
Formation of Unknown Impurities (Observed by TLC, LC-MS, or NMR)1. tert-Butylation Side Products: The reactive tert-butyl cation is alkylating the starting material or product. 2. Degradation of the Product: Prolonged exposure to harsh acidic conditions may be causing degradation of the desired amine.1. Add a cation scavenger to the reaction mixture. Common scavengers include triisopropylsilane (TIS), thioanisole, or water.[3] TIS is particularly effective at reducing the tert-butyl cation. 2. Monitor the reaction closely and work up as soon as the starting material is consumed. Avoid unnecessarily long reaction times. Consider using a milder deprotection method if degradation is severe.
Difficult Product Isolation/Purification 1. Product is Highly Polar/Water-Soluble: The resulting amino acid salt may be difficult to extract from aqueous solutions. 2. Emulsion Formation during Workup: The presence of both acidic and basic functionalities can lead to emulsions during aqueous extraction. 3. Residual Acid: Trifluoroacetic acid can be difficult to remove completely and may interfere with subsequent steps.1. After quenching the reaction, concentrate the mixture in vacuo and triturate the residue with a non-polar solvent like diethyl ether or hexanes to precipitate the product as its salt. Alternatively, ion-exchange chromatography can be used. 2. Use brine to break up emulsions during extractions. 3. After removing the bulk of the TFA by rotary evaporation, co-evaporate the residue with a non-polar solvent like toluene (2-3 times) to azeotropically remove residual acid.

Experimental Protocols

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This is a standard and effective method for Boc deprotection.

Materials:

  • 2-(1-((tert-Butoxycarbonyl)amino)cyclobutyl)acetic acid

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)

  • Triisopropylsilane (TIS) (optional, as a scavenger)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Dissolve the Boc-protected amino acid (1.0 equiv) in anhydrous DCM (to a concentration of 0.1-0.2 M) in a round-bottom flask under an inert atmosphere.

  • (Optional) Add triisopropylsilane (1.1 equiv) to the solution to act as a scavenger.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add TFA (10-20 equiv, or a 1:1 v/v mixture with DCM) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the DCM and excess TFA.

  • Co-evaporate the residue with toluene (3 x volume of DCM used) to remove residual TFA.

  • The resulting TFA salt can often be used directly. For the free amine, dissolve the residue in DCM and wash carefully with saturated sodium bicarbonate solution until the aqueous layer is basic.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the deprotected amino acid.

Protocol 2: Deprotection using Hydrochloric Acid (HCl) in Dioxane

This method provides the hydrochloride salt of the amine, which is often a crystalline solid and easier to handle.

Materials:

  • 2-(1-((tert-Butoxycarbonyl)amino)cyclobutyl)acetic acid

  • 4M HCl in 1,4-Dioxane

  • Anhydrous diethyl ether

Procedure:

  • Dissolve the Boc-protected amino acid (1.0 equiv) in a minimal amount of a suitable solvent like DCM or add the HCl/dioxane solution directly if the substrate is soluble.

  • Add a solution of 4M HCl in 1,4-dioxane (10-20 equiv) to the substrate at room temperature.

  • Stir the reaction mixture at room temperature for 2-8 hours. The hydrochloride salt of the product may precipitate out of the solution.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, if a precipitate has formed, collect the solid by filtration and wash with anhydrous diethyl ether.

  • If no precipitate forms, remove the solvent under reduced pressure.

  • Triturate the residue with anhydrous diethyl ether to induce precipitation and wash the resulting solid to afford the pure hydrochloride salt.

Data Presentation

The following table summarizes typical reaction conditions and expected outcomes for the deprotection of sterically hindered Boc-amino acids. While specific yields for 2-(1-((tert-Butoxycarbonyl)amino)cyclobutyl)acetic acid are not widely published, these values from similar substrates can serve as a guideline.

Reagent SystemSolventTemperature (°C)Time (h)Typical Yield (%)Notes
50% TFA/DCMDCM252-4>90A standard, effective method.[4]
Neat TFA-250.5-2>95Harsher conditions, faster reaction. May increase side products without a scavenger.
4M HCl/DioxaneDioxane252-8>90Yields the HCl salt, which can be advantageous for purification.[5]
2 equiv. TFAIonic Liquid130~0.17~95Rapid, high-temperature method. May not be suitable for all substrates.[2]

Visualizations

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common problems during the Boc deprotection of 2-(1-((tert-Butoxycarbonyl)amino)cyclobutyl)acetic acid.

Caption: A troubleshooting workflow for Boc deprotection.

Boc Deprotection Mechanism

This diagram illustrates the acid-catalyzed mechanism for the removal of the Boc protecting group.

boc_deprotection_mechanism cluster_step1 Step 1: Protonation cluster_step2 Step 2: Formation of Carbocation cluster_step3 Step 3: Decarboxylation BocN R-NH-Boc ProtonatedBocN R-NH-Boc(H+) BocN->ProtonatedBocN Hplus + H+ ProtonatedBocN_2 R-NH-Boc(H+) CarbamicAcid R-NH-COOH CarbamicAcid_2 R-NH-COOH tBu_cation (CH3)3C+ ProtonatedBocN_2->CarbamicAcid ProtonatedBocN_2->tBu_cation Amine R-NH2 CO2 CO2 CarbamicAcid_2->Amine CarbamicAcid_2->CO2

Caption: Mechanism of acid-catalyzed Boc deprotection.

References

Side reactions during the synthesis of Boc-protected amino acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and issues encountered during the synthesis of Boc-protected amino acids.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions during the introduction of the Boc protecting group?

A1: The most prevalent side reactions include the formation of di-Boc derivatives (over-protection), where the carboxylic acid is converted to a mixed anhydride and subsequently reacts with another equivalent of the Boc-protecting agent, and the esterification of the C-terminus with tert-butanol. Additionally, for amino acids with nucleophilic side chains (e.g., Ser, Thr, Tyr), O-acylation can occur. During the workup, the product "oiling out" instead of crystallizing is a common physical issue.[1][2]

Q2: What is "oiling out" and how can I resolve it?

A2: "Oiling out" is a common problem where the Boc-protected amino acid separates from the solution as a liquid phase (an oil) rather than a solid crystalline material during purification.[1] This can be caused by impurities inhibiting crystallization or the use of an inappropriate solvent system. To induce crystallization, you can try scratching the inside of the flask with a glass rod, adding a seed crystal of the desired product, or re-dissolving the oil in a minimal amount of a "good" solvent and slowly adding a "poor" solvent until turbidity appears before cooling.[1][3]

Q3: During peptide synthesis, what causes the alkylation of sensitive amino acid residues?

A3: Alkylation is a significant side reaction that occurs during the acid-catalyzed deprotection of the Boc group, typically with strong acids like TFA or HF.[4][5] The acid cleaves the Boc group, generating a reactive tert-butyl carbocation. This carbocation can then alkylate nucleophilic side chains of sensitive residues, particularly Tryptophan (Trp) and Methionine (Met).[][7] To prevent this, "scavengers" such as anisole, thioanisole, or dimethyl sulfide are added to the cleavage cocktail to trap the carbocations.[5][]

Q4: What are aspartimide and diketopiperazine formation in the context of Boc-SPPS?

A4: These are two common side reactions that occur during solid-phase peptide synthesis (SPPS) using Boc-amino acids:

  • Aspartimide Formation: This occurs in peptides containing Asp-Gly, Asp-Ala, or Asp-Ser sequences. The side-chain carboxyl group of aspartic acid can cyclize onto the peptide backbone, forming a five-membered aspartimide ring. This can lead to chain cleavage or rearrangement to a mixture of α- and β-linked peptides.[4][8]

  • Diketopiperazine (DKP) Formation: This side reaction is most prevalent at the dipeptide stage, especially when Proline or Glycine is the second amino acid. The free N-terminal amine of the dipeptide attacks the ester linkage to the resin, cleaving the dipeptide from the support as a cyclic diketopiperazine.[5][8]

Q5: How can I detect and quantify side products in my synthesis?

A5: The most effective methods for detecting and quantifying side reactions are High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS). HPLC can separate side products from the desired compound, allowing for quantification based on peak area. MS is used to identify the mass of the impurities, which provides crucial information about the nature of the side reaction.[5]

Troubleshooting Guides

Issue 1: The crude product is an oil and fails to crystallize.
  • Possible Cause: The product may be impure, or the chosen solvent system is not suitable for crystallization. "Oiling out" is a common issue where the compound's melting point is lower than the temperature of the solution.[1]

  • Troubleshooting Steps:

    • Confirm Product Formation: Analyze a small sample of the oil by TLC or MS to confirm the presence of the desired Boc-amino acid.

    • Attempt Co-distillation: Dissolve the oil in a solvent like toluene and evaporate under reduced pressure to remove residual water or other volatile impurities.

    • Modify Crystallization Protocol:

      • Redissolve the oil in a minimum amount of a hot "good" solvent (e.g., ethyl acetate, dioxane).

      • Slowly add a "poor" or "anti-solvent" (e.g., hexane, petroleum ether) dropwise with stirring until the solution becomes persistently cloudy.[1]

      • Add a few drops of the "good" solvent to clarify the solution.

      • Allow the flask to cool slowly to room temperature, then transfer to an ice bath or refrigerator to promote slow crystal growth.[1]

    • Convert to a DCHA Salt: If the Boc-amino acid is an oil, it can often be converted to a stable, crystalline dicyclohexylamine (DCHA) salt, which is easier to handle and purify.[1][9]

Issue 2: Mass spectrometry shows a peak at [M+100] corresponding to a di-Boc species.
  • Possible Cause: Over-protection of the amino acid has occurred. This can happen when using a strong base like DMAP in conjunction with Boc anhydride, which can activate the carboxylic acid group, leading to the formation of a second carbamate.[10]

  • Troubleshooting Steps:

    • Modify Reaction Conditions: Avoid using highly nucleophilic catalysts like DMAP if di-Boc formation is observed.

    • Control Stoichiometry: Use a slight excess (1.1 to 1.2 equivalents) of the Boc-protection reagent ((Boc)₂O) rather than a large excess.[9]

    • Adjust pH: Maintain the pH of the reaction in the recommended range (typically 9-10) using a milder base like sodium bicarbonate or triethylamine.[]

    • Purification: The di-Boc species can often be separated from the mono-Boc product by careful column chromatography, although this is not ideal for large-scale synthesis.

Issue 3 (SPPS): A specific amino acid is deleted from the final peptide sequence.
  • Possible Cause: Incomplete deprotection of the N-terminal Boc group on the growing peptide chain is a primary cause of deletion sequences.[11][12] If the Boc group is not fully removed, the subsequent amino acid cannot be coupled. This is more common with sterically hindered amino acids or when peptide aggregation occurs.[12]

  • Troubleshooting Steps:

    • Monitor Deprotection: Use a qualitative test, such as the Kaiser test, on a small resin sample to ensure the complete removal of the Boc group (a positive test indicates the presence of a free primary amine).[12]

    • Extend Reaction Time: For challenging sequences, increase the deprotection time with the TFA solution (e.g., from 30 minutes to 45-60 minutes).[11][12]

    • Improve Resin Swelling: Ensure the peptide-resin is adequately swollen in the reaction solvent (e.g., DCM) before the deprotection step to allow full access of the TFA reagent.[12]

    • Use a "Pre-wash": Briefly wash the resin with the deprotection solution for 1-2 minutes before the main deprotection step to improve efficiency.[12]

Summary of Common Side Reactions and Mitigation Strategies

Side ReactionDescriptionCommon Cause(s)Mitigation Strategy
Di-Boc Formation Addition of a second Boc group, often to the carboxylic acid.Use of strong activating bases (e.g., DMAP), large excess of (Boc)₂O.Avoid DMAP, use mild base (e.g., NaHCO₃), control stoichiometry.[10]
"Oiling Out" Product separates as an oil instead of a solid during workup.Impurities, unsuitable solvent system.Use seed crystals, change solvent pair, convert to DCHA salt.[1][3]
Alkylation tert-butylation of nucleophilic side chains (Trp, Met) during deprotection.Generation of tert-butyl cations from Boc cleavage in strong acid.Add scavengers (e.g., anisole, thioanisole) to the cleavage cocktail.[5][][7]
Diketopiperazine (DKP) Cyclization of a dipeptide, leading to its cleavage from the resin.N-terminal dipeptide sequences, especially X-Pro or X-Gly.Use in situ neutralization protocols; use sterically hindered resins like 2-chlorotrityl chloride resin.[5][8]
Aspartimide Formation Cyclization of Asp side chain, leading to racemization and side products.Sequences containing Asp-Gly, Asp-Ala, or Asp-Ser.Use side-chain protecting groups for Asp that reduce this tendency (e.g., β-cyclohexyl ester).[8]
Incomplete Deprotection Failure to completely remove the N-terminal Boc group during SPPS.Steric hindrance, peptide aggregation, insufficient reaction time.Monitor with Kaiser test, increase deprotection time, ensure proper resin swelling.[11][12]

Key Experimental Protocols

Protocol 1: General Procedure for Boc Protection of an Amino Acid

This protocol describes a standard method for the N-Boc protection of a free amino acid using di-tert-butyl dicarbonate ((Boc)₂O).

  • Dissolution: Dissolve the amino acid (1 equivalent) in a 1:1 (v/v) mixture of dioxane and water. Add a base, such as triethylamine (1.5 equivalents) or sodium hydroxide, to adjust the pH to 9-10.[][9]

  • Reaction: To the stirring solution, add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equivalents) portion-wise at room temperature.[9]

  • Monitoring: Allow the reaction to stir for 2-4 hours. The reaction can be monitored by TLC until the starting amino acid is consumed.

  • Work-up:

    • Concentrate the mixture under reduced pressure to remove the organic solvent.

    • Dilute the remaining aqueous solution with water and perform an extraction with a nonpolar solvent like ethyl acetate or ether to remove unreacted (Boc)₂O and byproducts.[9]

    • Cool the aqueous layer in an ice bath and acidify to pH 2-3 with a cold solution of 5% citric acid or dilute HCl.[9]

  • Extraction & Isolation: Immediately extract the acidified aqueous layer three times with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude Boc-amino acid.[9]

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).[1][9]

Protocol 2: Purification of an Oily Boc-Amino Acid via DCHA Salt Formation

This protocol is useful when the Boc-protected amino acid is an oil and difficult to purify by direct crystallization.[1]

  • Dissolution: Dissolve the crude, oily Boc-amino acid in a suitable organic solvent, such as diethyl ether or ethyl acetate.

  • Precipitation: Slowly add one equivalent of dicyclohexylamine (DCHA) to the stirring solution.[1][9]

  • Crystallization: Stir the mixture until a white precipitate of the DCHA salt forms. This may occur immediately or require stirring for some time at room temperature or in an ice bath.

  • Isolation: Collect the solid DCHA salt by vacuum filtration.

  • Washing and Drying: Wash the collected salt with a small amount of cold diethyl ether to remove any soluble impurities and then dry under vacuum to a constant weight.[1] The purified DCHA salt can be stored or converted back to the free acid when needed.

Visualizations

Boc_Protection_Workflow cluster_start Step 1: Reaction Setup cluster_workup Step 2: Work-up & Isolation cluster_purification Step 3: Purification start Dissolve Amino Acid in Dioxane/Water + Base add_boc Add (Boc)₂O start->add_boc stir Stir at Room Temp (2-4 hours) add_boc->stir remove_org Remove Dioxane (Reduced Pressure) stir->remove_org extract_impurities Extract with Ether (Removes excess Boc₂O) remove_org->extract_impurities acidify Acidify Aqueous Layer (pH 2-3 with Citric Acid) extract_impurities->acidify extract_product Extract with Ethyl Acetate acidify->extract_product dry_evap Dry & Evaporate extract_product->dry_evap crude Crude Boc-Amino Acid dry_evap->crude decision Solid or Oil? crude->decision recrystallize Recrystallize decision->recrystallize Solid dcha_salt Form DCHA Salt decision->dcha_salt Oil product Pure Crystalline Product recrystallize->product dcha_salt->product

Caption: Experimental workflow for the synthesis and purification of Boc-amino acids.

Caption: Logical relationships between synthesis stages and common side reactions.

Deprotection_Mechanism Boc_Amine R-NH-Boc Boc-Protected Amine Protonation O=C(O-tBu)-NH-R H⁺ (TFA) Protonation Boc_Amine->Protonation  Step 1 Carbocation t-Bu⁺ tert-Butyl Cation Protonation->Carbocation  Step 2a  (Cleavage) Carbamic_Acid R-NH-COOH Carbamic Acid Protonation->Carbamic_Acid  Step 2b Scavenger Scavenger (e.g., Anisole) Carbocation->Scavenger Trapped Alkylated_Product Alkylated Side Product Carbocation->Alkylated_Product Side Reaction Free_Amine R-NH₂ Free Amine + CO₂ Carbamic_Acid->Free_Amine  Step 3  (Decarboxylation)

Caption: Mechanism of acid-catalyzed Boc deprotection and scavenger action.

References

Optimization of coupling conditions for 2-(1-((tert-Butoxycarbonyl)amino)cyclobutyl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the optimal coupling of 2-(1-((tert-Butoxycarbonyl)amino)cyclobutyl)acetic acid. This sterically hindered amino acid requires careful selection of reagents and reaction conditions to achieve high yields and purity.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when coupling 2-(1-((tert-Butoxycarbonyl)amino)cyclobutyl)acetic acid?

The primary challenge is steric hindrance originating from the cyclobutyl ring adjacent to the carboxylic acid. This bulkiness can slow down the reaction kinetics, leading to incomplete or low-yield couplings when using standard peptide coupling protocols.[1] Therefore, optimization of coupling reagents, bases, and reaction times is critical for success.

Q2: Which coupling reagents are most effective for this hindered amino acid?

For sterically demanding couplings, phosphonium and uronium/aminium-based reagents are generally more effective than standard carbodiimides like DCC or DIC.[2]

  • Uronium/Aminium Reagents (e.g., HATU, HBTU): These are highly reactive and can often drive difficult couplings to completion.[3][4] HATU, in particular, is very efficient due to the formation of a highly reactive OAt ester.

  • Phosphonium Reagents (e.g., PyBOP, PyAOP): These are also excellent choices for hindered couplings and have the advantage of not causing guanidinylation of the free amine, a potential side reaction with uronium reagents.[5] PyAOP is noted to be especially effective for coupling N-methylated (highly hindered) amino acids.[4]

Q3: How can I minimize racemization during the coupling reaction?

Racemization can be a concern, especially if elevated temperatures or strong bases are used. To minimize this risk:

  • Use an Additive: When using carbodiimide reagents, always include an additive like 1-hydroxybenzotriazole (HOBt). Additives such as HOAt or Oxyma Pure are generally more effective at suppressing racemization than HOBt.[5]

  • Choose the Right Base: A strong base like Diisopropylethylamine (DIPEA) can sometimes promote racemization. Consider using a weaker, non-nucleophilic base such as N-methylmorpholine (NMM) or collidine.[5]

  • Control the Temperature: Avoid prolonged reaction times at high temperatures. If heating is necessary to overcome steric hindrance, it should be carefully optimized to find the shortest duration required for a good yield.[5]

Q4: What side reactions are common and how can they be avoided?

The most significant side reaction is guanidinylation of the N-terminal amine when using uronium/aminium reagents like HBTU or HATU in excess. This terminates the peptide chain elongation. To avoid this, use a phosphonium-based reagent (PyBOP, PyAOP) or ensure that the uronium reagent is not used in large excess.

Q5: Can reaction conditions be modified to improve low yields?

Yes. If you experience low coupling efficiency, as indicated by a positive ninhydrin (Kaiser) test, several strategies can be employed:

  • Double Coupling: Repeat the coupling step with fresh reagents.[1]

  • Increase Reaction Time: Extend the coupling duration, for instance, from 2 hours to 4-24 hours, to allow the reaction to proceed to completion.[1]

  • Increase Reagent Concentration: Using a higher excess (3-5 equivalents) of the amino acid and coupling reagents can help drive the reaction forward.[1]

  • Elevate Temperature: Gently heating the reaction (e.g., to 35-50°C) can increase the reaction rate, but must be balanced against the risk of racemization.[1][6]

Troubleshooting Guide for Low Coupling Yields

Low coupling efficiency is the most common issue encountered with this amino acid. The following guide provides a systematic approach to diagnosing and resolving this problem.

Initial Assessment
  • Confirm Reagent Quality: Ensure all reagents, particularly the coupling agent and the Boc-protected amino acid, are fresh and have been stored correctly to prevent degradation.[1]

  • Verify Resin Loading: For solid-phase peptide synthesis (SPPS), confirm the substitution level of your resin. Using a resin with a lower substitution (0.3-0.5 mmol/g) can be beneficial for challenging sequences.[1]

  • Monitor the Reaction: Use a qualitative method like the Kaiser or ninhydrin test to monitor for the presence of free primary amines on the resin.[1] A positive test (blue beads) indicates an incomplete coupling.

Optimization Strategies and Data

The selection of coupling reagents and conditions is paramount. The table below summarizes common conditions for coupling hindered amino acids.

Coupling ReagentAdditiveBase (equiv.)SolventTemperatureKey Advantages & Disadvantages
HATU (Internal)DIPEA or NMM (2-3)DMF, NMPRoom TempAdvantage: Very high reactivity, excellent for hindered couplings. Disadvantage: Can cause guanidinylation if used in excess; higher cost.
PyBOP (Internal)DIPEA or NMM (2-3)DMF, NMPRoom TempAdvantage: High reactivity, no guanidinylation side reaction, clean reaction.[5] Disadvantage: Byproducts can be difficult to remove in solution phase.
DIC HOBt or HOAt (1)N/A (or 1 for salts)DMF, CH₂Cl₂0°C to Room TempAdvantage: Cost-effective, simple byproduct removal in solution phase (DCU/DIU precipitation).[4] Disadvantage: Lower reactivity, may not be sufficient for highly hindered couplings.[1]
T3P N/APyridine or DIPEA (2-3)DMF, NMPRoom TempAdvantage: High yields, minimal racemization.[7] Disadvantage: Requires careful handling.

Note: Equivalents are relative to the amine component.

Visualization of Workflows

G General Coupling Workflow cluster_prep Preparation cluster_coupling Coupling Reaction cluster_confirm Confirmation Resin 1. Swell Resin in DMF Deprotection 2. Fmoc/Boc Deprotection Resin->Deprotection Wash1 3. Wash Resin (DMF) Deprotection->Wash1 Activation 4. Pre-activate Acid (Amino Acid + Reagent + Base) Wash1->Activation Coupling 5. Add Activated Acid to Resin (Couple for 2-4h) Activation->Coupling Wash2 6. Wash Resin (DMF) Coupling->Wash2 Kaiser 7. Perform Kaiser Test Wash2->Kaiser T Troubleshooting Low Coupling Yield Start Low Coupling Yield Detected (Positive Kaiser Test) Strategy1 Strategy 1: Double Coupling Repeat coupling with fresh reagents. Start->Strategy1 Strategy2 Strategy 2: Increase Time/Temp Extend time to 4-24h or heat to 40°C. Strategy1->Strategy2 if unsuccessful Success Successful Coupling (Negative Kaiser Test) Strategy1->Success on success Strategy3 Strategy 3: Use Potent Reagent Switch from DIC/HOBt to HATU or PyBOP. Strategy2->Strategy3 if unsuccessful Strategy2->Success on success Strategy3->Success on success

References

Technical Support Center: Preventing Racemization of 2-(1-((tert-Butoxycarbonyl)amino)cyclobutyl)acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the racemization of 2-(1-((tert-Butoxycarbonyl)amino)cyclobutyl)acetic acid during experimental procedures, particularly in peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a concern for 2-(1-((tert-Butoxycarbonyl)amino)cyclobutyl)acetic acid?

A1: Racemization is the conversion of a chirally pure substance into a mixture of enantiomers. In the context of 2-(1-((tert-Butoxycarbonyl)amino)cyclobutyl)acetic acid, an L-amino acid, racemization would lead to the formation of its D-enantiomer. This is a significant issue in drug development and peptide synthesis as the biological activity of a molecule is often highly specific to its stereochemistry. The presence of the undesired D-isomer can result in a product with reduced efficacy, altered pharmacological properties, or that is difficult to purify.

Q2: What is the primary mechanism leading to the racemization of Boc-protected amino acids like this one?

A2: The predominant mechanism for racemization of N-alkoxycarbonyl-protected amino acids, including Boc-protected ones, during coupling reactions is through the formation of a 5(4H)-oxazolone intermediate. This occurs upon activation of the carboxylic acid group. The α-proton of this oxazolone is acidic and can be readily abstracted by a base, leading to a loss of chirality. Subsequent reaction with an amine nucleophile can occur from either face of the planar, achiral intermediate, resulting in a mixture of L- and D-amino acid incorporation.[1]

Q3: How does the cyclobutyl group in 2-(1-((tert-Butoxycarbonyl)amino)cyclobutyl)acetic acid affect its susceptibility to racemization?

A3: The cyclobutyl group adjacent to the α-carbon introduces significant steric hindrance. This bulkiness can influence racemization in two opposing ways. On one hand, steric hindrance can slow down the desired coupling reaction, which may provide more time for the activated intermediate to racemize via the oxazolone pathway. On the other hand, for some sterically hindered amino acids, the rate of racemization is observed to be lower at the C-terminus of a dipeptide. While specific data for this compound is limited, it is crucial to select coupling conditions that are both rapid and minimize the lifetime of the activated species.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
High levels of the D-diastereomer detected in the final product. Inappropriate Coupling Reagent: Use of carbodiimides (e.g., DCC, EDC) without racemization-suppressing additives.Switch to a uronium/aminium (HATU, HBTU, HCTU, COMU) or phosphonium (PyBOP, PyAOP) based coupling reagent. If using a carbodiimide, always include an additive like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma). COMU has been shown to result in very low racemization.[2]
Strong or Excess Base: Use of a strong, non-hindered base like triethylamine (TEA) or an excess of N,N-diisopropylethylamine (DIEA).Use a weaker or more sterically hindered base such as N-methylmorpholine (NMM) or 2,4,6-collidine. Carefully control the stoichiometry of the base.[3]
High Reaction Temperature: Performing the coupling at elevated temperatures to speed up the reaction with the sterically hindered amino acid.Perform the coupling at a lower temperature (e.g., 0 °C). For particularly sensitive residues, consider even lower temperatures.
Prolonged Activation Time: Allowing the activated amino acid to stand for an extended period before adding the amine component.Minimize the pre-activation time. Ideally, use an in situ activation method where the coupling reagent is added to the mixture of the amino acid and the amine.
Solvent Effects: The polarity of the solvent can influence the rate of racemization.Consider using less polar solvents or a mixture of solvents (e.g., DCM/DMF) while ensuring the solubility of all reactants.
Low coupling efficiency when using milder conditions to avoid racemization. Steric Hindrance: The bulky cyclobutyl group can significantly slow down the coupling reaction, especially when coupling to another hindered residue.Use a more powerful coupling reagent known for high efficiency with sterically hindered amino acids, such as HATU or COMU.[2] Consider a slight increase in temperature (e.g., from 0 °C to room temperature) after an initial coupling period at low temperature, while monitoring for racemization.

Quantitative Data on Coupling Reagents and Racemization

The choice of coupling reagent is critical in preventing racemization. The following table summarizes the relative performance of various coupling reagents in terms of racemization, based on studies of model peptides known to be prone to this side reaction.

Coupling Reagent Additive Relative Racemization Level Typical Coupling Efficiency Reference
DICNoneHighGood[2][4]
DICHOBtLowGood[5]
DICOxymaPureVery LowExcellent[4][6]
HBTUN/ALowHigh[7]
HATUN/AVery LowExcellent[4][7]
HCTUN/ALowHigh[2]
PyBOPN/ALowHigh[6]
COMUN/AVery Low (<1%)Excellent[2]
DEPBTN/AVery Low (can be undetectable)Good[6]

Note: This data is for illustrative purposes based on model systems and may vary depending on the specific substrates and reaction conditions.

Experimental Protocols

Protocol 1: General Procedure for Low-Racemization Peptide Coupling

This protocol outlines a general method for coupling 2-(1-((tert-Butoxycarbonyl)amino)cyclobutyl)acetic acid while minimizing racemization.

  • Reactant Preparation: In a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine component (1.0 equivalent) and 2-(1-((tert-Butoxycarbonyl)amino)cyclobutyl)acetic acid (1.1 equivalents) in a suitable solvent (e.g., DMF or a DCM/DMF mixture).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Base and Coupling Reagent:

    • Option A (HATU): Add a hindered base such as N,N-diisopropylethylamine (DIEA) (2.0 equivalents). After 2 minutes, add HATU (1.1 equivalents).

    • Option B (DIC/Oxyma): Add OxymaPure (1.1 equivalents) followed by DIC (1.1 equivalents).

  • Reaction: Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature. Monitor the reaction progress by a suitable method (e.g., TLC or LC-MS).

  • Work-up and Purification: Once the reaction is complete, quench the reaction and perform a standard aqueous work-up. Purify the crude product by column chromatography on silica gel or by preparative HPLC.

Protocol 2: Quantification of Racemization using Chiral HPLC

This protocol provides a method to determine the extent of racemization in the final product.

  • Sample Preparation:

    • If the product is a peptide, hydrolyze a small sample using 6 M HCl at 110°C for 24 hours. Evaporate the HCl and redissolve the amino acid residue in a suitable solvent.[2]

    • If the product is a simple amide, it may be analyzed directly.

  • Chiral HPLC Analysis:

    • Column: Use a chiral stationary phase (CSP) column suitable for the separation of amino acid enantiomers or their derivatives.

    • Mobile Phase: An isocratic or gradient elution with a mixture of solvents such as hexane/isopropanol or an aqueous buffer with an organic modifier is typically used. The exact conditions will depend on the column and the analyte.

    • Flow Rate: Maintain a constant and appropriate flow rate for the column.

    • Temperature: Control the column temperature to ensure reproducible results.

    • Detection: Use a UV detector at a suitable wavelength (e.g., 210-220 nm).

  • Quantification:

    • Inject a standard of the racemic amino acid to determine the retention times of the D- and L-enantiomers.

    • Inject the sample and integrate the peak areas for both enantiomers.

    • Calculate the percentage of the D-isomer using the formula: % D-isomer = (Area_D / (Area_L + Area_D)) * 100.

Visualizations

RacemizationMechanism cluster_activation Activation cluster_racemization Racemization Pathway cluster_coupling Coupling Boc_AA Boc-L-Amino Acid Activated_Ester Activated Intermediate (e.g., O-Acylisourea) Boc_AA->Activated_Ester Coupling Reagent Oxazolone 5(4H)-Oxazolone (Achiral Intermediate) Activated_Ester->Oxazolone Cyclization Oxazolone->Oxazolone Peptide_L Desired L-L Peptide Oxazolone->Peptide_L Nucleophilic Attack Peptide_D Undesired D-L Peptide Oxazolone->Peptide_D Nucleophilic Attack Amine R'-NH2

Caption: Mechanism of racemization via oxazolone formation.

TroubleshootingWorkflow Start High Racemization Detected Step1 Step 1: Evaluate Coupling Reagent Start->Step1 Step1_Sol1 Using Carbodiimide? Add Oxyma or HOBt. Step1->Step1_Sol1 Step1_Sol2 Using Onium Salt? Switch to HATU or COMU. Step1->Step1_Sol2 Step2 Step 2: Assess Base Step1_Sol1->Step2 Step1_Sol2->Step2 Step2_Sol Using DIEA/TEA? Switch to weaker (NMM) or hindered (Collidine) base. Use minimum equivalents. Step2->Step2_Sol Step3 Step 3: Check Temperature Step2_Sol->Step3 Step3_Sol Perform coupling at lower temp (0 °C). Step3->Step3_Sol End Racemization Minimized Step3_Sol->End

Caption: A logical workflow for troubleshooting high racemization levels.

References

Technical Support Center: Purification of 2-(1-((tert-Butoxycarbonyl)amino)cyclobutyl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of 2-(1-((tert-Butoxycarbonyl)amino)cyclobutyl)acetic acid.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of 2-(1-((tert-Butoxycarbonyl)amino)cyclobutyl)acetic acid.

Problem 1: The product is an oil or a waxy solid that is difficult to handle and purify.

  • Possible Cause: The presence of residual solvents or impurities can prevent the crystallization of the product. The inherent properties of the molecule may also favor an amorphous state.

  • Solution:

    • Trituration: Attempt to solidify the oil by stirring it vigorously with a non-polar solvent in which the product is insoluble, such as hexane or diethyl ether. This can help to remove impurities and induce crystallization.

    • Dicyclohexylamine (DCHA) Salt Formation: If the free acid is difficult to crystallize, converting it to its dicyclohexylamine (DCHA) salt is a highly effective method for obtaining a stable, crystalline solid.[1][2] The DCHA salt can then be purified by recrystallization and subsequently converted back to the free acid.[1]

    • Solvent Removal: Ensure all solvents from the reaction workup are thoroughly removed under high vacuum. Co-evaporation with a solvent like toluene can help remove residual volatile impurities.

Problem 2: Low yield after purification by recrystallization.

  • Possible Cause: The chosen solvent system may not be optimal, leading to significant loss of product in the mother liquor. The product may also be co-precipitating with impurities.

  • Solution:

    • Solvent System Optimization: Experiment with different solvent systems to find one that provides good solubility at elevated temperatures and poor solubility at room temperature or below. Common solvent systems for Boc-protected amino acids include ethyl acetate/hexane and ethanol/water.[1]

    • Controlled Cooling: Allow the hot, saturated solution to cool slowly to room temperature before placing it in a refrigerator or freezer. Rapid cooling can lead to the formation of small, impure crystals.

    • Minimize Solvent Volume: Use the minimum amount of hot solvent necessary to dissolve the crude product completely. Using an excessive amount of solvent will result in a lower recovery of the purified product.

Problem 3: The purified product shows multiple spots on Thin Layer Chromatography (TLC).

  • Possible Cause: The purification method used was not effective in removing all impurities. The product may also be degrading during the purification process.

  • Solution:

    • Column Chromatography: If recrystallization is ineffective, column chromatography is a more powerful purification technique. A silica gel column with a gradient of ethyl acetate in hexane is a good starting point for the purification of Boc-protected amino acids.

    • Acid-Base Extraction: Perform an aqueous workup to remove acidic or basic impurities. Dissolve the crude product in an organic solvent like ethyl acetate and wash with a mild acid (e.g., 5% citric acid solution) to remove any basic impurities, followed by a wash with a mild base (e.g., saturated sodium bicarbonate solution) to remove any acidic impurities.[2] Finally, wash with brine to remove any remaining water-soluble impurities.

    • Check for Degradation: The Boc protecting group is sensitive to strong acids.[] Ensure that the pH is not too low during any acidic washes. If degradation is suspected, analyze the crude and purified material by LC-MS to identify any degradation products.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for 2-(1-((tert-Butoxycarbonyl)amino)cyclobutyl)acetic acid?

A1: It is recommended to store the compound sealed in a dry environment at room temperature.[4] For long-term storage, keeping it in a freezer at -20°C is advisable to prevent any potential degradation.

Q2: What is the expected solubility of 2-(1-((tert-Butoxycarbonyl)amino)cyclobutyl)acetic acid?

Q3: How can I monitor the progress of the purification?

A3: Thin Layer Chromatography (TLC) is a quick and effective way to monitor the purification process. Use a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) to separate the product from its impurities. The spots can be visualized using a UV lamp (if the compounds are UV active) or by staining with a suitable reagent such as potassium permanganate or ninhydrin (after deprotection of a small spot on the plate).

Q4: Are there any specific safety precautions I should take when handling this compound?

A4: Standard laboratory safety precautions should be followed, including wearing personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Handle the compound in a well-ventilated area or a fume hood.

Data Presentation

Table 1: Common Recrystallization Solvents for Boc-Protected Amino Acids

Solvent SystemPolarityTypical Application
Ethyl Acetate / HexaneMedium / Non-polarA very common and effective system for a wide range of Boc-amino acids.[1]
Ethanol / WaterPolar / PolarSuitable for more polar Boc-amino acids.[1]
Toluene / MethanolNon-polar / PolarAnother potential solvent combination to explore.[1]
Diethyl Ether / HexaneNon-polar / Non-polarOften used for trituration to induce crystallization of oils.

Experimental Protocols

Protocol 1: Purification by Recrystallization

  • Dissolution: Place the crude 2-(1-((tert-Butoxycarbonyl)amino)cyclobutyl)acetic acid in an Erlenmeyer flask. Add a minimal amount of a "good" solvent (e.g., hot ethyl acetate) and stir until the solid is completely dissolved.

  • Addition of Anti-Solvent: Slowly add a "poor" solvent (e.g., hexane) at room temperature with continuous stirring until the solution becomes slightly cloudy.

  • Clarification: Add a few drops of the "good" solvent until the solution becomes clear again.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. For maximum recovery, you can then place the flask in a refrigerator.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold "poor" solvent.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Protocol 2: Purification via Dicyclohexylamine (DCHA) Salt Formation

  • Salt Formation: Dissolve the crude oily product in a suitable solvent like diethyl ether. Add one equivalent of dicyclohexylamine dropwise with stirring.[1][2]

  • Isolation of Salt: The DCHA salt will typically precipitate as a white solid. Collect the solid by vacuum filtration and wash it with cold diethyl ether.

  • Recrystallization of Salt: The DCHA salt can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

  • Conversion back to Free Acid: Suspend the purified DCHA salt in ethyl acetate and wash with a 10% aqueous citric acid or phosphoric acid solution to remove the dicyclohexylamine.[1]

  • Workup: Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and evaporate the solvent to obtain the purified free acid.

Mandatory Visualization

Purification_Workflow cluster_start Crude Product cluster_purification Purification Options cluster_analysis Purity Analysis cluster_end Final Product start Crude 2-(1-((tert-Butoxycarbonyl)amino) cyclobutyl)acetic acid recrystallization Recrystallization (e.g., EtOAc/Hexane) start->recrystallization Initial Attempt column Column Chromatography (Silica Gel) start->column If Recrystallization Fails dcha DCHA Salt Formation start->dcha If Product is Oily analysis TLC, LC-MS, NMR recrystallization->analysis column->analysis dcha->analysis end_product Purified Product analysis->end_product Purity Confirmed

Caption: A workflow diagram for the purification of 2-(1-((tert-Butoxycarbonyl)amino)cyclobutyl)acetic acid.

Troubleshooting_Oily_Product start Product is an Oil or Waxy Solid trituration Attempt Trituration (e.g., with Hexane) start->trituration dcha_formation Form DCHA Salt start->dcha_formation column_chrom Direct Column Chromatography start->column_chrom trituration->dcha_formation Failure solid_product Solid Product Obtained trituration->solid_product Success recrystallize_salt Recrystallize DCHA Salt dcha_formation->recrystallize_salt column_chrom->solid_product If successful free_acid Convert back to Free Acid recrystallize_salt->free_acid free_acid->solid_product

Caption: Troubleshooting guide for an oily or waxy product during purification.

References

Technical Support Center: Synthesis of 2-(1-((tert-Butoxycarbonyl)amino)cyclobutyl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2-(1-((tert-Butoxycarbonyl)amino)cyclobutyl)acetic acid synthesis.

Frequently Asked Questions (FAQs)

Q1: My overall yield is low. What are the most critical steps affecting the yield in this synthesis?

Low overall yield in the synthesis of 2-(1-((tert-Butoxycarbonyl)amino)cyclobutyl)acetic acid typically stems from three key stages: the initial Boc protection of 1-aminocyclobutanecarboxylic acid, the Arndt-Eistert homologation (which itself has multiple critical points), and the final purification. Incomplete reactions, side product formation, and mechanical losses during workup are common culprits.

Q2: I am having trouble with the first step, the Boc protection of 1-aminocyclobutanecarboxylic acid. What are some common issues?

The most common issues are incomplete reaction and difficulties during workup. Ensure your starting material is fully dissolved. A mixed solvent system like dioxane/water is often effective. The pH of the aqueous layer during extraction is crucial for separating the product from unreacted starting material.

Q3: The Arndt-Eistert homologation seems complex. What are the potential pitfalls in this multi-step sequence?

The Arndt-Eistert reaction involves the formation of an acid chloride, its reaction with diazomethane (or an alternative), and a final Wolff rearrangement.[1][2][3] Potential issues include:

  • Incomplete acid chloride formation: Ensure your starting material is dry and the chlorinating agent (e.g., thionyl chloride, oxalyl chloride) is fresh.

  • Side reactions with diazomethane: The HCl generated during the acylation of diazomethane can react with the diazoketone intermediate to form a chloromethyl ketone byproduct. Using an excess of diazomethane or adding a non-nucleophilic base like triethylamine can mitigate this.[3]

  • Hazardous nature of diazomethane: Diazomethane is toxic and explosive. Safer alternatives like (trimethylsilyl)diazomethane are recommended.[2][4]

  • Low yield in the Wolff rearrangement: The choice of catalyst (e.g., silver oxide, silver benzoate), solvent, and temperature can significantly impact the yield of the rearrangement.

Q4: I am observing an unexpected side product in my Arndt-Eistert reaction. What could it be?

A common side product is the corresponding methyl ester if methanol is present during the Wolff rearrangement. Another possibility is the formation of a chloromethyl ketone if the HCl generated during diazoketone formation is not effectively neutralized.[3]

Q5: How can I improve the yield of the Wolff rearrangement step?

The Wolff rearrangement can be promoted thermally, photochemically, or with a metal catalyst.[1] For Boc-protected amino acids, silver salts like silver benzoate or silver oxide are commonly used catalysts.[5] The reaction is often carried out in a mixture of solvents, such as dioxane and water, at elevated temperatures. Optimization of the catalyst loading and reaction temperature may be necessary for your specific substrate.

Q6: My final product is difficult to purify. What purification strategies do you recommend?

Purification of the final carboxylic acid can be challenging due to its polarity. After the reaction, a common workup involves acidification of the reaction mixture followed by extraction with an organic solvent like ethyl acetate.[6] If impurities persist, column chromatography on silica gel may be necessary. A mobile phase consisting of a mixture of a non-polar solvent (like hexanes or heptane) and a polar solvent (like ethyl acetate), with the addition of a small amount of acetic acid to suppress tailing, is a good starting point.

Troubleshooting Guides

Problem 1: Low Yield in the Boc Protection of 1-Aminocyclobutanecarboxylic Acid
Symptom Possible Cause Suggested Solution
Incomplete reaction (starting material remains)Insufficient Boc-anhydride.Use a slight excess of Boc-anhydride (e.g., 1.5 equivalents).
Inadequate base or pH control.Use a suitable base like sodium bicarbonate or sodium hydroxide to maintain alkaline conditions.
Poor solubility of the starting amino acid.Use a co-solvent system such as 1,4-dioxane and water to ensure complete dissolution.
Difficult extraction and isolation.Incorrect pH during workup.After the reaction, acidify the aqueous layer to a pH of 2-3 with an acid like 1N HCl to protonate the carboxylic acid, making it extractable into an organic solvent like ethyl acetate or dichloromethane.[6]
Problem 2: Low Yield in the Arndt-Eistert Homologation
Symptom Possible Cause Suggested Solution
Incomplete conversion to the acid chloride.Moisture in the starting material or solvent.Ensure the N-Boc-1-aminocyclobutanecarboxylic acid is thoroughly dried before use. Use anhydrous solvents.
Insufficient activating agent.Use a slight excess of the activating agent (e.g., oxalyl chloride, thionyl chloride).
Formation of a chloromethyl ketone byproduct.Reaction of the diazoketone with HCl.Use at least two equivalents of diazomethane to neutralize the generated HCl. Alternatively, add a non-nucleophilic base like triethylamine to the reaction mixture.[3]
Low yield of the Wolff rearrangement product.Inefficient catalyst.Use a fresh, high-quality silver salt catalyst (e.g., silver benzoate, silver oxide).[5]
Suboptimal reaction conditions.Experiment with different solvents (e.g., THF, dioxane/water) and temperatures (room temperature to reflux). Ultrasound promotion has also been reported to improve yields in some cases.[1]
Formation of the methyl ester byproduct.Presence of methanol.Ensure all glassware and solvents are free of methanol if the carboxylic acid is the desired product. If the methyl ester is formed, it can be hydrolyzed in a subsequent step.

Experimental Protocols

Protocol 1: Synthesis of N-Boc-1-aminocyclobutanecarboxylic acid

This protocol is adapted from a known procedure.[6]

  • Dissolution: In a round-bottom flask, dissolve 1-aminocyclobutanecarboxylic acid (1.0 eq) in a 1:1 mixture of 1,4-dioxane and water containing sodium bicarbonate (3.0 eq).

  • Reaction: Cool the solution to 0 °C in an ice bath. Add di-tert-butyl dicarbonate (Boc)₂O (1.2 eq) portion-wise.

  • Stirring: Allow the reaction mixture to warm to room temperature and stir for 12-15 hours.

  • Workup: Wash the reaction mixture with ethyl acetate to remove any unreacted (Boc)₂O. Carefully acidify the aqueous layer to pH 2-3 with 1N HCl.

  • Extraction: Extract the aqueous layer with dichloromethane or ethyl acetate (3x).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product.

Typical Yield: 75-81%[6]

Protocol 2: Arndt-Eistert Homologation of N-Boc-1-aminocyclobutanecarboxylic acid (Adapted from a similar procedure for Boc-phenylalanine)[7]

Step 2a: Formation of the Acid Chloride and Diazoketone

  • Activation: Dissolve N-Boc-1-aminocyclobutanecarboxylic acid (1.0 eq) in anhydrous THF and cool to 0 °C. Add triethylamine (1.0 eq) followed by ethyl chloroformate (1.0 eq). Stir for 15 minutes.

  • Reaction with Diazomethane: To the resulting suspension, add an ethereal solution of diazomethane (excess, ~2.5 eq) and allow the reaction to proceed for 3 hours at room temperature.

  • Quenching: Carefully quench the excess diazomethane by adding acetic acid.

  • Workup: Add saturated aqueous sodium bicarbonate solution. Separate the layers and wash the organic layer with saturated aqueous sodium chloride. Dry the organic layer over magnesium sulfate, filter, and concentrate under vacuum. The crude diazoketone is typically used in the next step without further purification.

Step 2b: Wolff Rearrangement

  • Reaction Setup: Dissolve the crude diazoketone from the previous step in a mixture of 1,4-dioxane and water.

  • Catalyst Addition: Add silver benzoate (0.1 eq) as a catalyst.

  • Heating: Heat the reaction mixture, for example, to 100 °C, and stir for several hours until the reaction is complete (monitor by TLC).

  • Workup: Cool the reaction mixture, acidify with 1N HCl to pH 2-3, and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Data Presentation

Table 1: Troubleshooting Guide Summary for Arndt-Eistert Homologation

Issue Parameter to Investigate Potential Improvement Reference
Low Diazoketone YieldBase during acylationAddition of triethylamine[3]
Diazomethane alternativeUse of (trimethylsilyl)diazomethane for improved safety[2][4]
Low Homologated Acid YieldCatalyst for Wolff RearrangementSilver(I) salts (Ag₂O, PhCOOAg)[1][5]
Reaction ConditionsThermal, photochemical, or ultrasound promotion[1]
SolventAnhydrous aprotic solvents (THF, dioxane)[5]

Visualizations

experimental_workflow cluster_0 Step 1: Boc Protection cluster_1 Step 2: Arndt-Eistert Homologation cluster_2 Final Product start 1-Aminocyclobutanecarboxylic Acid boc_protection Boc Protection (Boc)₂O, NaHCO₃ Dioxane/H₂O start->boc_protection acid_chloride Acid Chloride Formation (e.g., Ethyl Chloroformate, Et₃N) boc_protection->acid_chloride N-Boc-1-aminocyclo- butanecarboxylic acid diazoketone Diazoketone Formation (Diazomethane or TMS-diazomethane) acid_chloride->diazoketone wolff Wolff Rearrangement (e.g., Ag₂O, heat) diazoketone->wolff final_product 2-(1-((tert-Butoxycarbonyl)amino) cyclobutyl)acetic acid wolff->final_product

Caption: Overall synthetic workflow for 2-(1-((tert-Butoxycarbonyl)amino)cyclobutyl)acetic acid.

troubleshooting_logic cluster_boc Boc Protection Issues cluster_arndt Arndt-Eistert Issues cluster_purification Purification Issues start Low Overall Yield incomplete_boc Incomplete Reaction? start->incomplete_boc side_products Side Products Observed? start->side_products low_wolff_yield Low Wolff Rearrangement Yield? start->low_wolff_yield purification_difficulty Difficulty in Purification? start->purification_difficulty check_boc_reagents Check (Boc)₂O stoichiometry and base concentration incomplete_boc->check_boc_reagents check_solubility Ensure starting material is fully dissolved incomplete_boc->check_solubility check_hcl_scavenging Add Et₃N or excess diazomethane side_products->check_hcl_scavenging optimize_wolff Optimize catalyst, solvent, and temperature low_wolff_yield->optimize_wolff adjust_ph Adjust pH during workup purification_difficulty->adjust_ph chromatography Use column chromatography with acidified eluent purification_difficulty->chromatography

Caption: Troubleshooting decision tree for yield improvement.

References

Boc deprotection in the presence of acid-sensitive groups

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for drug development professionals, researchers, and scientists. This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols for the selective deprotection of the tert-butyloxycarbonyl (Boc) group in the presence of other acid-sensitive functionalities.

Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the Boc deprotection of substrates containing acid-labile groups.

Issue 1: Incomplete or Sluggish Deprotection

Question: My Boc deprotection is slow or stalls before completion, even under standard acidic conditions. What are the potential causes, and how can I resolve this?

Answer: Incomplete deprotection is a common issue that can often be resolved by systematically evaluating the reaction conditions.

Potential Causes:

  • Insufficient Acid Strength or Concentration: The acidic reagent may be too dilute or not potent enough for your specific substrate.[1][2] Electron-withdrawing groups on the substrate can slow the reaction.[2]

  • Steric Hindrance: Bulky substituents near the Boc-protected amine can physically block the approach of the acidic reagent.[1][2]

  • Low Reaction Temperature: While often used to improve selectivity, low temperatures (e.g., 0 °C) can significantly reduce the deprotection rate.[1]

  • Poor Substrate Solubility: If the starting material is not fully dissolved, the reaction will be slow and incomplete.[2]

Solutions:

  • Optimize Acid and Temperature: Gradually increase the acid concentration (e.g., from 20% to 50% TFA in DCM) or allow the reaction to warm from 0 °C to room temperature.[1]

  • Switch to a Stronger Acid System: For resistant substrates, consider using neat TFA for a short period or switching to 4M HCl in 1,4-dioxane.[1][3]

  • Increase Reaction Time: Continue to monitor the reaction by TLC or LC-MS and allow it to stir for a longer duration until the starting material is consumed.[4]

  • Improve Solubility: Select a solvent in which your substrate is more soluble. Anhydrous conditions, such as using very dry dioxane, may also improve the outcome.[5]

dot

cluster_start Troubleshooting: Incomplete Deprotection cluster_causes Potential Causes cluster_solutions Recommended Solutions start Reaction Stalled? cause1 Insufficient Acid? start->cause1 Check Conditions cause2 Steric Hindrance? start->cause2 Examine Substrate cause3 Temp Too Low? start->cause3 Review Protocol sol1 Increase Acid Conc. / Use Stronger Acid cause1->sol1 sol2 Increase Time / Temperature cause2->sol2 sol3 Switch to Less Hindered Reagent (e.g., Lewis Acid) cause2->sol3 cause3->sol2

Caption: A workflow for diagnosing and solving incomplete Boc deprotection.

Issue 2: Loss of Other Acid-Sensitive Groups

Question: The Boc group is removed, but other acid-labile groups in my molecule (e.g., silyl ethers, acetals, tert-butyl esters) are also cleaved. How can I achieve selective deprotection?

Answer: This is a common challenge that requires moving away from standard strong acid conditions towards milder, more selective reagents. The Boc group is generally one of the most acid-sensitive protecting groups, which often allows for selective removal.[6]

Solutions:

  • Use Milder Brønsted Acids: Instead of strong acids like TFA or HCl, consider using aqueous phosphoric acid or p-toluenesulfonic acid (pTSA), which are known to be compatible with other sensitive groups like methyl and benzyl esters.[7][8][9]

  • Employ Lewis Acids: Lewis acids can coordinate with the carbonyl of the Boc group, facilitating its removal under conditions that may spare other groups.[10] Reagents like ZnBr₂ in CH₂Cl₂ are particularly mild and effective for secondary N-Boc groups.[10]

  • Utilize Novel Reagent Systems: A very mild and selective method involves using oxalyl chloride (3 equivalents) in methanol at room temperature.[11][12][13] This system has been shown to deprotect N-Boc groups with high yields while being tolerant of other acid-labile functionalities.[11][12][13]

  • Consider Non-Acidic Methods: For extremely sensitive substrates, non-acidic methods can be employed. Thermal deprotection, sometimes performed in a continuous flow reactor, can remove the Boc group without any acid catalyst.[14][15]

dot

cluster_main Reagent Selection for Selective Boc Deprotection start Identify Acid-Sensitive Group group1 Silyl Ethers (TBDMS, TIPS) start->group1 group2 Esters (t-Bu, Me, Bn) start->group2 group3 Acetals / Ketals start->group3 group4 Other N-Protecting Groups (Cbz, Fmoc) start->group4 reagent1 Aqueous H₃PO₄ Oxalyl Chloride/MeOH ZnBr₂ group1->reagent1 Use Mild Conditions reagent2 Aqueous H₃PO₄ Oxalyl Chloride/MeOH group2->reagent2 Use Mild Conditions reagent3 Lewis Acids (ZnBr₂) Thermal Deprotection group3->reagent3 Avoid Protic Acids reagent4 Standard Acidic Conditions (TFA, HCl) group4->reagent4 Orthogonal System

Caption: A decision guide for selecting a Boc deprotection reagent.

Frequently Asked Questions (FAQs)

Q1: How can I monitor the progress of my Boc deprotection reaction? A1: The reaction can be effectively monitored using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[1][2] On TLC, the deprotected amine product will have a different Rf value than the Boc-protected starting material. Staining the TLC plate with a ninhydrin solution is highly recommended, as it produces a distinct color (usually purple or yellow) for the newly formed primary or secondary amine.[1]

Q2: What are "scavengers" and when should I use them? A2: During acid-mediated deprotection, a reactive tert-butyl cation (t-Bu⁺) is generated.[6] This cation can alkylate nucleophilic sites on your substrate, especially electron-rich aromatic rings (like tryptophan or tyrosine) or sulfur-containing residues (methionine), leading to unwanted byproducts.[6] Scavengers are reagents added to the reaction mixture to trap this cation. Common scavengers include triisopropylsilane (TIS), thioanisole, or water.[4]

Q3: What does it mean for protecting groups to be "orthogonal"? A3: Two protecting groups are considered orthogonal if one can be selectively removed without affecting the other.[16][17] This is a fundamental concept in multi-step synthesis. The Boc group (acid-labile) is orthogonal to groups like Fmoc (base-labile), Cbz (removed by hydrogenolysis), and Alloc (removed by palladium catalysis).[16][18] This allows for the precise, sequential modification of different functional groups within the same molecule.[16]

Q4: Are there any non-acidic methods for Boc deprotection? A4: Yes, while less common, several non-acidic methods exist for highly sensitive substrates.

  • Thermal Deprotection: Heating the Boc-protected compound, sometimes in a high-boiling solvent or under continuous flow conditions, can cleave the group without any added reagents.[14][15][19] Selectivity can be achieved by carefully controlling the temperature.[14][15]

  • TBAF in THF: Refluxing with tetrabutylammonium fluoride (TBAF) in THF has been reported as a mild method to remove N-Boc groups.[20]

Comparative Data: Mild Boc Deprotection Conditions

The following table summarizes various reagent systems for the selective deprotection of N-Boc groups in the presence of other acid-sensitive functionalities.

Acid-Sensitive Group PresentReagent SystemSolvent(s)Temp.Typical TimeYield (%)Notes
Esters (Me, Bn)85% Phosphoric Acid (aq.)THF or TolueneRT4 - 8 hHighTolerates Cbz, benzyl ethers, and TBDMS ethers.[7][9]
Esters, AldehydesOxalyl Chloride (3 eq.)MethanolRT1 - 4 hup to 90%Very mild and selective method.[11][12][13]
Secondary Amines, CbzZinc Bromide (ZnBr₂)CH₂Cl₂RTVariesGoodParticularly mild for secondary N-Boc groups.[10]
Cbz groupAluminum Chloride (AlCl₃)CH₂Cl₂RT< 30 min>90%Highly chemoselective and efficient.[7][21]
Benzyl (Bn) etherspTSA-based Deep Eutectic SolventN/A (Solvent is DES)RT10 - 25 min63 - >98%Eco-friendly conditions; Boc group removed without affecting O-benzyl ether.[8]
Alkyl N-BocThermal (Continuous Flow)Methanol200 °C30 min~90%Non-acidic; allows for selective deprotection of aryl vs. alkyl N-Boc by temperature control.[14][15]

Key Experimental Protocols

Protocol 1: Standard Deprotection using Trifluoroacetic Acid (TFA)

This protocol is a common and effective method for robust substrates without highly acid-sensitive groups.

  • Reaction Setup: Dissolve the Boc-protected substrate (1.0 equiv.) in anhydrous dichloromethane (DCM) to a concentration of 0.1–0.2 M in a round-bottom flask.[22]

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add TFA to the stirred solution to a final concentration of 20-50% (v/v). If your substrate is sensitive to t-butylation, add a scavenger like triisopropylsilane (TIS) (5% v/v).[4][22]

  • Reaction: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature.[22] Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 1-4 hours).[4][22]

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. To remove residual TFA, add toluene to the residue and co-evaporate; repeat this process two more times.[1][22] The resulting TFA salt of the amine can often be used directly.

Protocol 2: Mild Deprotection using Aqueous Phosphoric Acid

This method is suitable for substrates containing acid-sensitive esters.[9]

  • Reaction Setup: Dissolve the Boc-protected substrate (1.0 equiv.) in a suitable organic solvent like THF or toluene.[1][9]

  • Reagent Addition: Add 85 wt% aqueous phosphoric acid to the mixture.

  • Reaction: Stir the reaction at room temperature for 4-8 hours, monitoring progress by TLC or LC-MS.[1]

  • Work-up: Dilute the reaction mixture with water and an organic solvent (e.g., ethyl acetate). Neutralize with a mild base such as saturated aqueous NaHCO₃. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the deprotected amine.[1][9]

Protocol 3: Selective Deprotection using Oxalyl Chloride in Methanol

This is a very mild protocol for substrates with highly sensitive functionalities.[11][12][13]

  • Reaction Setup: In a dry round-bottom flask, dissolve the Boc-protected substrate (1.0 equiv.) in methanol (to approx. 0.1 M).[13]

  • Reagent Addition: Stir the solution at room temperature and add oxalyl chloride (3.0 equiv.) dropwise via syringe.[13] A brief increase in temperature may be observed.

  • Reaction: Allow the mixture to stir at room temperature for 1-4 hours. Monitor the reaction's completion by TLC.[13]

  • Work-up: Upon completion, remove the solvent under reduced pressure. The crude product can then be purified by standard methods such as chromatography or extraction.[4]

References

Technical Support Center: Alternative Methods for Boc Deprotection

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Boc deprotection. This resource is designed for researchers, scientists, and drug development professionals to navigate challenges and find solutions for the removal of the tert-butyloxycarbonyl (Boc) protecting group, particularly when standard strong acid methods are not viable.

Frequently Asked Questions (FAQs)

Q1: Why would I need an alternative to standard TFA or HCl for Boc deprotection?

Standard strong acid conditions, such as Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) or Hydrogen Chloride (HCl) in dioxane, can be problematic for substrates with acid-sensitive functional groups.[1] These strong acids can cause undesired side reactions, degradation of the target molecule, or removal of other acid-labile protecting groups.[2] Alternative methods offer milder conditions that can improve yield and purity for sensitive substrates.

Q2: What are the most common side reactions during Boc deprotection and how can I prevent them?

The most common side reaction is the alkylation of sensitive residues (e.g., Tryptophan, Methionine, Cysteine, Tyrosine) by the tert-butyl cation generated during the cleavage.[2] This can be mitigated by adding "scavengers" to the reaction mixture. Common scavengers include triethylsilane (TES), triisopropylsilane (TIS), anisole, and thioanisole.[2] For instance, thioanisole is effective in preventing the S-alkylation of methionine.[2]

Q3: My Boc deprotection is slow or incomplete. What should I do?

For standard acidic deprotections, you can try increasing the acid concentration (e.g., from 20% to 50% TFA in DCM) or extending the reaction time.[2] Gentle warming (e.g., to 40°C) can also increase the reaction rate, but be mindful of potential side reactions.[2] If the substrate is sterically hindered, a stronger acid system like HCl in dioxane might be more effective.[1] For alternative methods, optimizing the stoichiometry of the reagent and reaction time is crucial.

Q4: How can I selectively deprotect one Boc group in the presence of others?

Selectivity can often be achieved by modulating the reaction conditions. For example, the α-amino Boc group is generally more labile to acid than a benzylic amino Boc group, allowing for selective removal with milder acidic conditions like HCl in dioxane.[3] Lewis acids like Zinc Bromide (ZnBr₂) can selectively cleave secondary N-Boc groups while leaving primary N-Boc groups intact.[4] Thermal deprotection can also offer selectivity based on the differential stability of the Boc groups.[5]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low Yield - Substrate degradation by strong acid. - Incomplete reaction. - Product loss during workup.- Switch to a milder deprotection method (see table below). - Increase reaction time or temperature cautiously.[2] - Optimize workup procedure; for water-soluble zwitterionic products, consider methods like TMSI deprotection that may not require aqueous workup.[6]
Formation of Side Products - Alkylation by the tert-butyl cation.[2] - Cleavage of other acid-labile groups.- Add scavengers such as TIS, TES, or anisole to the reaction.[2] - Use a milder, more selective deprotection method.[1]
Incomplete Deprotection - Insufficient acid strength or concentration.[1] - Steric hindrance around the Boc group.[1] - Short reaction time or low temperature.[1]- Increase acid concentration or switch to a stronger acid system (e.g., HCl in dioxane).[1] - Prolong the reaction time or gently warm the reaction.[2] - Consider a more potent Lewis acid or thermal methods for resistant substrates.
Difficulty with Product Isolation - Product is a salt that is difficult to handle (e.g., oily TFA salt).[7] - Product is highly water-soluble.- Use HCl in an organic solvent to obtain a crystalline hydrochloride salt.[7] - For water-soluble compounds, consider TMSI-mediated deprotection which can allow for direct isolation from the organic medium.[8]

Comparison of Alternative Boc Deprotection Methods

MethodReagentsTypical ConditionsReaction TimeAdvantagesDisadvantages
Lewis Acid ZnBr₂ in CH₂Cl₂Room Temperature3 daysSelective for secondary N-Boc groups.[9]Long reaction times.[9]
TMSI in CH₂Cl₂ or MeCN0 °C to Room Temp< 1 hourMild, efficient for water-soluble zwitterionic compounds.[8]Reagent is moisture-sensitive.
FeCl₃ (catalytic) in MeCNRoom TemperatureVariableCatalytic and mild.[10]Workup can be complicated by iron salts.[11]
Mild Protic Acid p-Toluenesulfonic Acid (pTSA)Acetonitrile/Methanol, RT to refluxVariableSolid, easy to handle reagent.[11]May require elevated temperatures.[11]
Oxalyl Chloride in MethanolRoom Temperature1 - 4 hoursVery mild, tolerates acid-labile esters.[12][13]Reagents are toxic and moisture-sensitive.[11]
Thermal Refluxing Water100 °C< 15 minutesEnvironmentally friendly, catalyst-free.[11][14]Limited to water-soluble or stable substrates.[11]
Neat (Ball Milling) with pTSARoom Temperature10 minutesSolvent-free, rapid, high yield.[15]Requires specialized equipment.[16]

Experimental Protocols

Protocol 1: Deprotection using Zinc Bromide (ZnBr₂)
  • Dissolve the Boc-protected substrate (1 equivalent) in anhydrous dichloromethane (DCM).

  • Add Zinc Bromide (ZnBr₂) (2-4 equivalents).[1][9]

  • Stir the mixture at room temperature for up to 3 days, monitoring the reaction by TLC.[1][9]

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with DCM.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]

Protocol 2: Deprotection using Trimethylsilyl Iodide (TMSI)
  • Dissolve the Boc-protected compound in an anhydrous solvent such as chloroform or dichloromethane under an inert atmosphere.[17]

  • Cool the solution to the desired temperature (e.g., 0 °C).

  • Add trimethylsilyl iodide (TMSI) (typically 1.25 equivalents) dropwise.[8]

  • Stir the reaction at the same temperature, monitoring by TLC. The reaction is often complete in under an hour.[8]

  • Upon completion, the reaction can be quenched by the addition of methanol.[17]

  • Remove the solvent under reduced pressure. Further purification may be necessary.[17]

Protocol 3: Thermal Deprotection in Water
  • Suspend the Boc-protected amine (1 equivalent) in deionized water.[1]

  • Heat the mixture to reflux (100 °C) and monitor the reaction by TLC.[1][14] Reaction times are typically short (<15 minutes).[11]

  • After completion, cool the reaction mixture to room temperature.

  • If the product is soluble, the water can be removed under reduced pressure. If the product precipitates, it can be collected by filtration. For other cases, extract the product with a suitable organic solvent (e.g., dichloromethane).[14]

  • Dry the organic extracts over anhydrous magnesium sulfate, filter, and concentrate in vacuo.[14]

Protocol 4: Deprotection using Oxalyl Chloride in Methanol
  • In a dry flask, dissolve the Boc-protected substrate (1 equivalent) in methanol.[12]

  • Stir the solution at room temperature for 5 minutes.

  • Add oxalyl chloride (3 equivalents) dropwise to the stirring solution.[12] An increase in temperature may be observed.

  • Continue stirring at room temperature for 1-4 hours, monitoring the reaction by TLC.[12][13]

  • Upon completion, remove the solvent under reduced pressure to obtain the deprotected amine, typically as the hydrochloride salt.

Diagrams

Boc_Deprotection_Workflow Start Boc-Protected Substrate Acid_Sensitive Acid-Sensitive Functional Groups? Start->Acid_Sensitive Standard_Conditions Standard Acidic Conditions (TFA/DCM or HCl/Dioxane) Acid_Sensitive->Standard_Conditions No Alternative_Methods Choose Alternative Method Acid_Sensitive->Alternative_Methods Yes Deprotected_Amine Deprotected Amine Standard_Conditions->Deprotected_Amine Lewis_Acid Lewis Acid (ZnBr₂, TMSI, FeCl₃) Alternative_Methods->Lewis_Acid Mild_Protic_Acid Mild Protic Acid (pTSA, Oxalyl Chloride) Alternative_Methods->Mild_Protic_Acid Thermal Thermal (Refluxing Water, Neat) Alternative_Methods->Thermal Lewis_Acid->Deprotected_Amine Mild_Protic_Acid->Deprotected_Amine Thermal->Deprotected_Amine

Caption: Decision workflow for selecting a Boc deprotection method.

Troubleshooting_Workflow Start Incomplete Deprotection Check_Conditions Review Reaction Conditions Start->Check_Conditions Increase_Acid Increase Acid Concentration or Temperature Check_Conditions->Increase_Acid Extend_Time Extend Reaction Time Check_Conditions->Extend_Time Stronger_Acid Use Stronger Acid System (e.g., HCl/dioxane) Check_Conditions->Stronger_Acid Success Successful Deprotection Increase_Acid->Success Extend_Time->Success Alternative_Method Switch to Alternative Method (e.g., Lewis Acid, Thermal) Stronger_Acid->Alternative_Method If still unsuccessful Stronger_Acid->Success Alternative_Method->Success

Caption: Troubleshooting guide for incomplete Boc deprotection.

References

Technical Support Center: Stability of the Boc Protecting Group under Acidic Conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering stability issues with the tert-butyloxycarbonyl (Boc) protecting group under acidic conditions.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of Boc group cleavage under acidic conditions?

A1: The Boc protecting group is cleaved under acidic conditions through a process of acid-catalyzed fragmentation. The reaction is initiated by the protonation of the carbonyl oxygen of the carbamate. This is followed by the loss of a stable tert-butyl cation, which results in the formation of a carbamic acid intermediate. This carbamic acid is unstable and readily decarboxylates to release carbon dioxide and the free amine.[1][2][3] The resulting amine is typically protonated by the excess acid in the reaction mixture, forming an amine salt.[2][4]

Q2: My Boc deprotection is not going to completion. What are the possible causes and solutions?

A2: Incomplete Boc deprotection can be caused by several factors:

  • Insufficient Acid Strength or Concentration: The concentration of the acid may be too low to effectively cleave the Boc group.[5][6]

  • Short Reaction Time: The reaction may not have been allowed to proceed for a sufficient amount of time.[5]

  • Low Reaction Temperature: Lower temperatures can significantly slow down the rate of deprotection.[6]

  • Steric Hindrance: If the Boc-protected amine is in a sterically hindered environment, deprotection may be more difficult.[5][6]

Troubleshooting Steps:

  • Increase the concentration of the acid (e.g., from 20% TFA in DCM to 50% TFA in DCM).[5]

  • Extend the reaction time and monitor the progress by TLC or LC-MS.[5]

  • Allow the reaction to warm to room temperature if it is being conducted at a lower temperature.[6]

  • For highly resistant substrates, consider using a stronger acid system, such as 4M HCl in dioxane.[6]

Q3: I am observing a mass increase of +56 Da in my product after Boc deprotection. What is the cause and how can I prevent it?

A3: A mass increase of +56 Da is a characteristic sign of tert-butylation, a common side reaction during Boc deprotection.[7] This occurs when the electrophilic tert-butyl cation, generated during the cleavage of the Boc group, alkylates nucleophilic residues in your molecule.[5][7]

Q4: Which amino acid residues are most susceptible to tert-butylation?

A4: Amino acid residues with nucleophilic side chains are particularly vulnerable to alkylation by the tert-butyl cation. These include:

  • Tryptophan (Trp): The indole ring is highly nucleophilic and prone to tert-butylation.[5][7]

  • Methionine (Met): The thioether side chain can be alkylated to form a sulfonium salt.[5][7]

  • Cysteine (Cys): The free thiol group is a target for alkylation.[5][7]

  • Tyrosine (Tyr): The phenolic ring can also be alkylated.[5][7]

Q5: How can I prevent side reactions like tert-butylation?

A5: The most effective method to prevent tert-butylation is to use "scavengers" in the deprotection reaction.[5][7] Scavengers are nucleophilic compounds that are more reactive towards the tert-butyl cation than the sensitive residues of your substrate, thus "trapping" the carbocations before they can cause unwanted modifications.[5]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Incomplete Deprotection Insufficient acid strength/concentration, short reaction time, low temperature, or steric hindrance.[5][6]Increase acid concentration, prolong reaction time, increase temperature, or use a stronger acid system like HCl in dioxane.[5][6]
Formation of +56 Da Adduct tert-butylation of nucleophilic residues by the tert-butyl cation.[7]Incorporate scavengers such as triisopropylsilane (TIS), water, or thioanisole into the deprotection cocktail.[5][8]
Oxidation of Sensitive Residues (e.g., Met, Trp) Exposure to air or oxidative conditions during workup.[7]Use scavengers like ethanedithiol (EDT) and handle the workup carefully to minimize exposure to air.[7]
Cleavage of Other Acid-Sensitive Groups The deprotection conditions are too harsh for other protecting groups present in the molecule.Use milder deprotection conditions, such as HCl in dioxane or p-toluenesulfonic acid.[6][8] Consider orthogonal protecting groups if redesigning the synthesis.[9][10]

Quantitative Data on Boc Deprotection Conditions

The choice of acid, its concentration, and the reaction time are critical for successful Boc deprotection. The following table summarizes common conditions.

Acid ReagentConcentration in SolventSolventTemperature (°C)Typical Reaction TimeNotes
Trifluoroacetic Acid (TFA)20-50% (v/v)[5][10]Dichloromethane (DCM)[4][10]Room Temperature30 min - 3 hours[5][10]A common and generally effective condition.[4]
Trifluoroacetic Acid (TFA)95% (with scavengers)[5]None (co-solvents are scavengers)Room Temperature1 - 2 hours[5]Often used in solid-phase peptide synthesis.
Hydrochloric Acid (HCl)4 M[4]1,4-Dioxane[4]Room Temperature30 minutes - 1 hour[4]An alternative to TFA, can be milder for some substrates.
p-Toluenesulfonic Acid (pTSA)StoichiometricAcetonitrile/MethanolRoom TemperatureVariableCan be used under milder conditions.[8]

Experimental Protocols

Protocol 1: Standard Boc Deprotection using TFA in DCM

  • Dissolve the N-Boc protected compound (1.0 eq) in dichloromethane (DCM).

  • Slowly add trifluoroacetic acid (TFA) to the solution to achieve a final concentration of 20-50% (v/v).[10] Caution: The reaction can be exothermic and evolves CO₂ and isobutene gas; ensure adequate ventilation.[10]

  • Stir the reaction at room temperature for 30 minutes to 3 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[5][10]

  • Upon completion, remove the solvent and excess TFA under reduced pressure. The resulting amine TFA salt can often be used directly in the next step or neutralized with a mild base.[5][10]

Protocol 2: Boc Deprotection with Scavengers

  • Dissolve the Boc-protected compound in a suitable solvent like dichloromethane (DCM).

  • Add the appropriate scavenger(s). For example, for a tryptophan-containing peptide, add triisopropylsilane (TIS) (2.5-5% v/v) and water (2.5-5% v/v).[5]

  • Add trifluoroacetic acid (TFA) to a final concentration of 90-95% (v/v).

  • Stir the mixture at room temperature for 1-2 hours, monitoring the reaction by TLC or LC-MS.[5]

  • Once the reaction is complete, remove the solvent and excess reagents under reduced pressure.

Visualizations

Boc_Deprotection_Mechanism cluster_step1 Step 1: Protonation cluster_step2 Step 2: Fragmentation cluster_step3 Step 3: Decarboxylation cluster_byproducts Byproducts Boc_Amine R-NH-Boc Protonated_Boc Protonated Carbamate Boc_Amine->Protonated_Boc H+ (e.g., TFA) Carbamic_Acid Carbamic Acid (R-NH-COOH) Protonated_Boc->Carbamic_Acid tButyl_Cation tert-Butyl Cation Protonated_Boc->tButyl_Cation Free_Amine Free Amine (R-NH2) Carbamic_Acid->Free_Amine CO2 CO2 Carbamic_Acid->CO2 Isobutene Isobutene tButyl_Cation->Isobutene -H+

Caption: Acid-catalyzed deprotection mechanism of a Boc-protected amine.

Troubleshooting_Workflow Start Boc Deprotection Issues Incomplete Incomplete Reaction? Start->Incomplete Side_Products Side Products Observed? Incomplete->Side_Products No Increase_Acid Increase Acid Conc. / Time / Temp Incomplete->Increase_Acid Yes Mass_56 Mass +56 Da (tert-butylation)? Side_Products->Mass_56 Yes Success Successful Deprotection Side_Products->Success No Stronger_Acid Use Stronger Acid (e.g., HCl/dioxane) Increase_Acid->Stronger_Acid Check_Sterics Consider Steric Hindrance Stronger_Acid->Check_Sterics Failure Further Optimization Needed Check_Sterics->Failure Use_Scavengers Add Scavengers (TIS, H2O, Thioanisole) Mass_56->Use_Scavengers Yes Other_Side_Rxns Other Side Reactions? Mass_56->Other_Side_Rxns No Use_Scavengers->Success Milder_Conditions Use Milder Conditions Other_Side_Rxns->Milder_Conditions Yes Other_Side_Rxns->Success No Milder_Conditions->Failure

Caption: Troubleshooting decision tree for Boc deprotection.

References

Validation & Comparative

A Comparative Guide to 2-(1-((tert-Butoxycarbonyl)amino)cyclobutyl)acetic Acid and Other Non-Natural Amino Acids in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and peptide therapeutics, the incorporation of non-natural amino acids has emerged as a critical strategy to overcome the inherent limitations of native peptides, such as poor metabolic stability and low bioavailability. Among the diverse array of synthetic amino acids, constrained residues like 2-(1-((tert-Butoxycarbonyl)amino)cyclobutyl)acetic acid offer unique conformational properties that can significantly enhance the therapeutic potential of peptide-based drugs. This guide provides an objective comparison of 2-(1-((tert-Butoxycarbonyl)amino)cyclobutyl)acetic acid with other non-natural amino acids, supported by available data and detailed experimental protocols.

Introduction to 2-(1-((tert-Butoxycarbonyl)amino)cyclobutyl)acetic Acid

2-(1-((tert-Butoxycarbonyl)amino)cyclobutyl)acetic acid is a non-natural, cyclic β-amino acid. Its structure features a cyclobutane ring, which imparts significant conformational rigidity to the peptide backbone upon incorporation. The tert-butoxycarbonyl (Boc) protecting group on the amino function makes it a versatile building block for solid-phase peptide synthesis (SPPS). The constrained nature of the cyclobutyl ring helps to lock the peptide into a specific conformation, which can lead to improved binding affinity for its target and enhanced resistance to proteolytic degradation.

Physicochemical Properties: A Comparative Overview

The physicochemical properties of non-natural amino acids, such as lipophilicity (LogP) and acidity (pKa), are crucial determinants of a drug candidate's pharmacokinetic and pharmacodynamic profile. While extensive experimental data for 2-(1-((tert-Butoxycarbonyl)amino)cyclobutyl)acetic acid is limited in publicly available literature, we can draw comparisons with other relevant non-natural amino acids.

Amino Acid DerivativePredicted pKaExperimental LogPKey Structural FeatureImpact on Peptide Properties
2-(1-((tert-Butoxycarbonyl)amino)cyclobutyl)acetic acid 4.72Data not availableCyclobutane ringIncreased rigidity, potential for enhanced metabolic stability.
N-Boc-glycine~3.8-0.53Acyclic, flexibleBaseline for comparison, offers flexibility.
N-Boc-L-proline~3.90.43Pyrrolidine ringInduces turns in peptide chains, moderate rigidity.
1-Aminocyclohexaneacetic acid (Boc protected)Data not availableData not availableCyclohexane ringGreater steric bulk and rigidity compared to cyclobutane.
β-Alanine (Boc protected)~4.2-0.27Acyclic β-amino acidIncreased flexibility in the backbone compared to α-amino acids.

Note: The pKa value for 2-(1-((tert-Butoxycarbonyl)amino)cyclobutyl)acetic acid is a predicted value. Experimental values for LogP and pKa can vary based on the specific experimental conditions.

Performance in Biological Systems: Metabolic Stability

A key advantage of incorporating non-natural amino acids is the enhancement of metabolic stability. The constrained nature of cyclic amino acids can sterically hinder the approach of proteases, thereby slowing down degradation.

Studies on tuftsin analogs, where natural amino acids were replaced with 1-aminocyclobutane-1-carboxylic acids, have demonstrated a high resistance to enzymatic hydrolysis in human serum compared to the parent peptide[1]. This suggests that the cyclobutane moiety in 2-(1-((tert-Butoxycarbonyl)amino)cyclobutyl)acetic acid is likely to confer similar proteolytic resistance to peptides.

Comparative Metabolic Stability Data (Illustrative)

Peptide SequenceNon-Natural Amino AcidHalf-life in Human Serum (t½)Reference
Native Peptide XNone< 10 minHypothetical
Peptide X with Aibα-aminoisobutyric acid~ 60 minGeneral Knowledge
Peptide X with Cyclobutyl-Gly2-aminocyclobutylacetic acid Expected to be > 60 minBased on[1]
Peptide X with D-AlaD-Alanine~ 120 minGeneral Knowledge

This table illustrates the expected trend of increased stability with the incorporation of non-natural residues. The actual half-life will depend on the specific peptide sequence and the position of the modification.

Experimental Protocols

Synthesis of Peptides Incorporating 2-(1-((tert-Butoxycarbonyl)amino)cyclobutyl)acetic Acid

The synthesis of peptides containing this modified amino acid typically follows standard solid-phase peptide synthesis (SPPS) protocols.

General SPPS Workflow:

Solid-Phase Peptide Synthesis Workflow Resin 1. Resin Swelling Deprotection 2. Fmoc Deprotection Resin->Deprotection Coupling 3. Amino Acid Coupling Deprotection->Coupling Washing 4. Washing Coupling->Washing Repeat Repeat Steps 2-4 Washing->Repeat Cleavage 5. Cleavage & Deprotection Repeat->Cleavage Purification 6. Purification Cleavage->Purification Analysis 7. Analysis Purification->Analysis

Caption: A generalized workflow for solid-phase peptide synthesis (SPPS).

Detailed Coupling Step for 2-(1-((tert-Butoxycarbonyl)amino)cyclobutyl)acetic acid:

  • Pre-activation: The carboxylic acid of Boc-(aminocyclobutyl)acetic acid is pre-activated using a coupling reagent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base like DIEA (N,N-diisopropylethylamine) in a suitable solvent (e.g., DMF).

  • Coupling: The activated amino acid solution is added to the resin, which has a free N-terminal amine from the previous deprotection step. The reaction is allowed to proceed for a specified time (e.g., 1-2 hours) to ensure complete coupling.

  • Washing: The resin is thoroughly washed with DMF to remove excess reagents and byproducts.

In Vitro Proteolytic Stability Assay

This assay is crucial for evaluating the resistance of modified peptides to enzymatic degradation.

Workflow for Proteolytic Stability Assay:

Proteolytic Stability Assay Workflow Peptide_Sol 1. Prepare Peptide Solution Incubation 2. Incubate with Protease Peptide_Sol->Incubation Quenching 3. Quench Reaction Incubation->Quenching At time points Analysis 4. HPLC/LC-MS Analysis Quenching->Analysis Data_Analysis 5. Data Analysis Analysis->Data_Analysis

Caption: A typical workflow for an in vitro proteolytic stability assay.

Protocol:

  • Peptide Solution: A stock solution of the purified peptide is prepared in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Incubation: The peptide solution is incubated at 37°C with a specific protease (e.g., trypsin, chymotrypsin) or in human serum.

  • Time Points: Aliquots are taken at various time intervals (e.g., 0, 15, 30, 60, 120 minutes).

  • Quenching: The enzymatic reaction in each aliquot is stopped by adding a quenching solution (e.g., trifluoroacetic acid or acetonitrile).

  • Analysis: The samples are analyzed by reverse-phase high-performance liquid chromatography (RP-HPLC) or liquid chromatography-mass spectrometry (LC-MS) to quantify the amount of remaining intact peptide.

  • Data Analysis: The percentage of intact peptide remaining at each time point is plotted against time, and the half-life (t½) is calculated.

Application in Modulating G-Protein Coupled Receptor (GPCR) Signaling

Non-natural amino acids are frequently incorporated into peptide ligands for G-protein coupled receptors (GPCRs) to enhance their therapeutic properties. The conformational constraint imposed by residues like 2-(1-((tert-Butoxycarbonyl)amino)cyclobutyl)acetic acid can lead to increased receptor subtype selectivity and can modulate the downstream signaling pathway.

Simplified GPCR Signaling Pathway:

GPCR Signaling Pathway cluster_membrane Cell Membrane GPCR GPCR G_Protein G-Protein (αβγ) GPCR->G_Protein Activation Effector Effector (e.g., Adenylyl Cyclase) G_Protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Ligand Modified Peptide Ligand Ligand->GPCR Binding Cellular_Response Cellular Response Second_Messenger->Cellular_Response Signal Transduction

Caption: A simplified schematic of a G-protein coupled receptor (GPCR) signaling cascade initiated by a peptide ligand.

By rigidifying the peptide ligand's structure, the cyclobutyl-containing amino acid can help to present the key pharmacophoric groups in an optimal orientation for binding to the GPCR, potentially leading to a more potent and selective agonist or antagonist. This conformational control can also influence which G-protein subtypes are activated, leading to biased signaling, a highly sought-after property in modern drug design.

Conclusion

2-(1-((tert-Butoxycarbonyl)amino)cyclobutyl)acetic acid represents a valuable tool in the arsenal of medicinal chemists for the design of novel peptide therapeutics. Its rigid cyclobutane structure offers the potential to significantly enhance metabolic stability and to fine-tune the conformational properties of peptides, thereby improving their overall drug-like characteristics. While direct comparative experimental data for this specific molecule is not abundant, the principles of conformational constraint and steric hindrance strongly suggest its utility in overcoming the common pitfalls of peptide-based drug candidates. Further experimental studies directly comparing a series of peptides containing this and other cyclic non-natural amino acids are warranted to fully elucidate its performance profile and to guide its rational application in drug discovery.

References

A Comparative Guide: Boc vs. Fmoc Protection for Cyclobutyl Amino Acids in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the incorporation of non-proteinogenic amino acids like cyclobutyl amino acids into peptides offers exciting possibilities for creating novel therapeutics with enhanced stability and unique conformations. The choice of the Nα-protecting group, either tert-butyloxycarbonyl (Boc) or 9-fluorenylmethyloxycarbonyl (Fmoc), is a critical decision that significantly impacts the success of solid-phase peptide synthesis (SPPS). This guide provides an objective comparison of Boc and Fmoc protection strategies for cyclobutyl amino acids, supported by available experimental data and detailed protocols.

The inherent steric bulk of cyclobutyl amino acids presents unique challenges during peptide synthesis, affecting both the deprotection of the Nα-amino group and the subsequent coupling of the next amino acid. This can lead to incomplete reactions, lower yields, and an increased risk of side reactions. Therefore, the selection of an appropriate protecting group and optimized reaction conditions are paramount for the successful synthesis of peptides containing these constrained residues.

At a Glance: Key Differences in Protection Strategies

FeatureBoc (tert-butyloxycarbonyl)Fmoc (9-fluorenylmethyloxycarbonyl)
Deprotection Chemistry Acid-labile (e.g., Trifluoroacetic acid - TFA)Base-labile (e.g., Piperidine)
Orthogonality Partial (side-chain protecting groups are also acid-labile, requiring different acid strengths)Fully orthogonal with acid-labile side-chain protecting groups
Deprotection Conditions Harsh acidic conditionsMild basic conditions
Monitoring Not easily monitored in real-timeUV absorbance of the dibenzofulvene-piperidine adduct allows for real-time monitoring
Side Reactions Alkylation of sensitive residues by t-butyl cation, aspartimide formationAspartimide formation, diketopiperazine formation
Automation Friendliness Less common in modern automated synthesizersHighly amenable to automated synthesis

Quantitative Data Summary

While direct head-to-head comparative studies for the synthesis of identical peptides containing cyclobutyl amino acids using both Boc and Fmoc strategies are limited in publicly available literature, we can extrapolate performance based on studies of sterically hindered amino acids and provide available data for individual protection/deprotection steps.

ParameterBoc ProtectionFmoc Protection
Protection Yield 75-80.6% for N-Boc-1-aminocyclobutanecarboxylic acid[1]Typically high, but specific data for cyclobutyl amino acids is not readily available.
Deprotection Conditions 25-50% TFA in DCM, 15-30 min20% Piperidine in DMF, 5-20 min
Deprotection Efficiency Generally high, but can be slower for sterically hindered residues.Can be slow or incomplete for sterically hindered residues, potentially requiring extended times or stronger bases like DBU.[2]
Coupling Efficiency Can be challenging for sterically hindered amino acids. May require double coupling or more potent coupling reagents.Generally high with modern coupling reagents, but steric hindrance from the cyclobutyl group can still pose a challenge.
Racemization Risk Generally low for most amino acids during coupling.Can be a concern for sterically hindered amino acids, especially with certain coupling reagents and elevated temperatures.[3][4]

Experimental Protocols

Boc Protection of 1-Aminocyclobutanecarboxylic Acid

This protocol describes the synthesis of N-Boc-1-aminocyclobutanecarboxylic acid.

Materials:

  • 1-Aminocyclobutanecarboxylic acid

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Sodium hydroxide (NaOH)

  • 1,4-Dioxane

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Diethyl ether

  • Saturated sodium chloride solution

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 1-aminocyclobutanecarboxylic acid (1 equivalent) in a 0.5M sodium hydroxide solution.

  • Add 1,4-dioxane and di-tert-butyl dicarbonate (1.5 equivalents).

  • Stir the reaction mixture for 15 hours at room temperature.

  • Extract the aqueous layer with diethyl ether to remove unreacted Boc₂O.

  • Acidify the aqueous phase to pH 4 with hydrochloric acid.

  • Extract the product with ethyl acetate.

  • Combine the organic phases, wash with saturated sodium chloride solution, and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure to obtain N-Boc-1-aminocyclobutanecarboxylic acid.[1]

Reported Yield: 80.6%[1]

Standard Boc Deprotection Cycle in SPPS

Reagents:

  • Deprotection solution: 50% (v/v) Trifluoroacetic acid (TFA) in Dichloromethane (DCM)

  • Neutralization solution: 10% (v/v) N,N-Diisopropylethylamine (DIEA) in DCM

  • Wash solvents: DCM, Isopropanol (IPA)

Procedure:

  • Pre-wash: Treat the resin-bound peptide with the deprotection solution for 2-3 minutes.

  • Deprotection: Treat the resin with fresh deprotection solution for 20-30 minutes.

  • Washing: Wash the resin thoroughly with DCM, followed by IPA, and then DCM again.

  • Neutralization: Treat the resin with the neutralization solution twice for 2 minutes each.

  • Washing: Wash the resin with DCM to remove excess base. The resin is now ready for the next coupling step.

Standard Fmoc Deprotection Cycle in SPPS

Reagents:

  • Deprotection solution: 20% (v/v) Piperidine in N,N-Dimethylformamide (DMF)

  • Wash solvent: DMF

Procedure:

  • Deprotection: Treat the resin-bound peptide with the deprotection solution for an initial 3 minutes.

  • Drain the solution and add a fresh portion of the deprotection solution.

  • Continue the deprotection for another 10-15 minutes.

  • Washing: Wash the resin thoroughly with DMF to remove piperidine and the dibenzofulvene-piperidine adduct. The resin is now ready for the next coupling step.

For sterically hindered residues like cyclobutyl amino acids, monitoring the deprotection via UV spectrophotometry is recommended. If deprotection is incomplete, extending the deprotection time or using a stronger base solution (e.g., containing 2% DBU) may be necessary.[2]

Coupling of Protected Cyclobutyl Amino Acids in SPPS

The coupling of sterically hindered amino acids requires optimized conditions to ensure high efficiency.

Recommended Coupling Reagents:

  • For both Boc and Fmoc: Urionium/aminium salt-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are generally more effective than carbodiimides for hindered amino acids.

General Coupling Protocol (Fmoc or Boc):

  • In a separate vessel, dissolve the protected cyclobutyl amino acid (3-5 equivalents) and the coupling reagent (e.g., HATU, 3-5 equivalents) in DMF.

  • Add a base such as DIEA (6-10 equivalents) to the activation mixture.

  • Immediately add the activated amino acid solution to the deprotected peptide-resin.

  • Allow the coupling reaction to proceed for 1-2 hours. For highly hindered couplings, the reaction time may need to be extended.

  • Monitor the completion of the coupling reaction using a qualitative test such as the Kaiser test (for Fmoc synthesis). A negative test indicates a complete reaction.

  • If the coupling is incomplete, a second coupling with fresh reagents may be required.

Visualizing the Workflow

Boc Solid-Phase Peptide Synthesis Cycle

Boc_SPPS_Cycle start Resin-Bound Peptide (Boc-AA-Resin) deprotection Boc Deprotection (TFA/DCM) start->deprotection wash1 Wash (DCM, IPA) deprotection->wash1 neutralization Neutralization (DIEA/DCM) wash1->neutralization wash2 Wash (DCM) neutralization->wash2 coupling Coupling (Boc-AA, Coupling Reagent) wash2->coupling wash3 Wash (DMF/DCM) coupling->wash3 end Elongated Peptide (Boc-AA-AA-Resin) wash3->end

Boc SPPS Workflow
Fmoc Solid-Phase Peptide Synthesis Cycle

Fmoc_SPPS_Cycle start Resin-Bound Peptide (Fmoc-AA-Resin) deprotection Fmoc Deprotection (Piperidine/DMF) start->deprotection wash1 Wash (DMF) deprotection->wash1 coupling Coupling (Fmoc-AA, Coupling Reagent) wash1->coupling wash2 Wash (DMF) coupling->wash2 end Elongated Peptide (Fmoc-AA-AA-Resin) wash2->end

Fmoc SPPS Workflow

Discussion and Recommendations

Boc Strategy:

  • Advantages: The repetitive acidic deprotection steps in Boc chemistry can help to disrupt peptide aggregation, which can be a problem with hydrophobic or sterically hindered sequences. This may lead to better solvation of the peptide chain and improved coupling yields in some cases.

  • Disadvantages: The use of strong acids like TFA for deprotection and hazardous reagents like hydrofluoric acid (HF) for final cleavage requires specialized equipment and careful handling. The partial acid lability of some side-chain protecting groups can lead to side reactions over the course of a long synthesis.

Fmoc Strategy:

  • Advantages: The milder, basic conditions for Fmoc deprotection are compatible with a wider range of sensitive functional groups and linkers. The orthogonality of the Fmoc/tBu strategy allows for selective on-resin modifications. The ability to monitor deprotection in real-time is a significant advantage for optimizing protocols, especially for difficult couplings.

  • Disadvantages: Incomplete deprotection due to steric hindrance is a more common issue with the Fmoc strategy. Peptide aggregation can also hinder deprotection and coupling steps. The basic conditions can promote side reactions like aspartimide formation.

For the synthesis of peptides containing cyclobutyl amino acids, the Fmoc strategy is generally the preferred method due to its milder conditions, orthogonality, and amenability to automation and real-time monitoring. However, the steric bulk of the cyclobutyl group necessitates careful optimization of both the deprotection and coupling steps. This may include:

  • Extended deprotection times.

  • The use of stronger deprotection cocktails (e.g., with DBU).

  • Employing highly efficient coupling reagents like HATU or HCTU.

  • Double coupling to ensure complete reaction.

The Boc strategy remains a viable alternative , particularly for sequences prone to aggregation where the acidic deprotection steps can be advantageous. Ultimately, the optimal strategy will depend on the specific peptide sequence, the scale of the synthesis, and the available laboratory resources. For challenging sequences containing cyclobutyl amino acids, a preliminary small-scale comparison of both methods may be warranted to determine the most efficient and highest-yielding approach.

References

A Tale of Two Protecting Groups: A Comparative Guide to Boc and Fmoc in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the chemical synthesis of peptides, the choice of a suitable α-amino protecting group strategy is a foundational decision that dictates the entire synthetic approach. The two most prominent methodologies in solid-phase peptide synthesis (SPPS) are based on the acid-labile tert-butyloxycarbonyl (Boc) group and the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group. This guide provides an objective, data-driven comparison of these two cornerstone strategies, offering insights into their chemical principles, performance, and ideal applications, supported by detailed experimental protocols.

Core Principles: A Story of Orthogonality

The fundamental difference between Boc and Fmoc solid-phase peptide synthesis (SPPS) lies in their orthogonal protection schemes.[] Orthogonality in this context refers to the ability to selectively remove one type of protecting group in the presence of others.[]

Boc Strategy: This classic approach, which laid the foundation for SPPS, utilizes the Boc group for the temporary protection of the α-amino group.[][3] This group is removed by treatment with a moderately strong acid, typically trifluoroacetic acid (TFA).[3] Side-chain protecting groups are generally benzyl-based and require a much stronger acid, such as hydrofluoric acid (HF), for their removal during the final cleavage step.[4]

Fmoc Strategy: Developed as a milder alternative, the Fmoc strategy employs a base-labile Fmoc protecting group for the α-amino terminus.[][3] This group is readily cleaved by a secondary amine, most commonly piperidine.[3] The side-chain protecting groups are acid-labile (typically tert-butyl based), allowing for their removal along with cleavage from the resin using TFA.[] This true orthogonality, where the temporary and permanent protecting groups are removed by different chemical mechanisms, is a key advantage of the Fmoc approach.[]

Performance Comparison: Boc vs. Fmoc

While both methods are robust and widely used, their performance characteristics differ significantly, particularly concerning challenging peptide sequences. The choice between them often depends on the specific properties of the peptide being synthesized.

FeatureBoc/Bzl StrategyFmoc/tBu Strategy
Nα-Deprotection Moderate Acid (e.g., TFA)Base (e.g., 20% Piperidine in DMF)
Side-Chain Protection Acid-labile (e.g., Benzyl ethers/esters)Acid-labile (e.g., t-Butyl ethers/esters)
Final Cleavage Strong Acid (e.g., HF, TFMSA)Moderate Acid (e.g., TFA)
Orthogonality Partial (Graduated acid lability)Full (Base vs. Acid)
Aggregation Issues Often advantageous for hydrophobic/aggregation-prone sequences. The protonated N-terminus after deprotection can disrupt interchain hydrogen bonding.[5]More susceptible to aggregation with "difficult sequences".
Compatibility Robust for long and hydrophobic peptides.[6]Broadly compatible with a wide range of modified and sensitive amino acids.[7]
Automation Less amenable due to the use of hazardous reagents like HF.Readily automated and suitable for high-throughput synthesis.[7]
Cost Boc-amino acids are generally less expensive.[3]Fmoc-amino acids can be more expensive, but the overall process may be more cost-effective due to higher efficiency and reduced purification needs.[3]
Quantitative Data on "Difficult" Peptide Synthesis

The synthesis of hydrophobic and aggregation-prone peptides, such as the amyloid-beta (Aβ) peptide, serves as an excellent case study for comparing the performance of Boc and Fmoc strategies.

Table 1: Synthesis of a Hydrophobic Transmembrane Peptide

StrategySolventCrude YieldReference
Boc-SPPS80% NMP/DMSO12%[6]
Fmoc-SPPSN/ANo Product[6]

Table 2: Synthesis of Amyloid-Beta (Aβ) 1-42

StrategyKey Methodological FeatureCrude YieldCrude PurityReference
Fmoc-SPPSStandard Protocol33%Not Reported[8]
Fmoc-SPPSUse of Pseudoproline Dipeptides57%Not Reported[8]
Fmoc-SPPSMicrowave-Assisted, HCTU coupling87%67%[9]
Boc-SPPSGenerally favored for such sequences, though direct comparative yield/purity data in the same study is scarce.Qualitatively higher yields and purity reported in literature for similar "difficult" sequences.Qualitatively higher yields and purity reported in literature for similar "difficult" sequences.[5][6]

Experimental Workflows

The cyclical nature of SPPS is illustrated in the following diagrams for both the Boc and Fmoc strategies.

Boc_SPPS_Workflow Boc Solid-Phase Peptide Synthesis (SPPS) Workflow start Start: Boc-AA-Resin deprotection 1. Deprotection: Remove Boc group (TFA in DCM) start->deprotection neutralization 2. Neutralization: (DIEA in DCM) deprotection->neutralization coupling 3. Coupling: Add next Boc-AA (Coupling Reagent) neutralization->coupling wash Wash (DCM/DMF) coupling->wash repeat Repeat for all amino acids? wash->repeat repeat->deprotection Yes final_cleavage Final Cleavage: (HF or TFMSA) repeat->final_cleavage No end End: Purified Peptide final_cleavage->end

Boc-SPPS Workflow Diagram.

Fmoc_SPPS_Workflow Fmoc Solid-Phase Peptide Synthesis (SPPS) Workflow start Start: Fmoc-AA-Resin deprotection 1. Deprotection: Remove Fmoc group (20% Piperidine/DMF) start->deprotection wash Wash (DMF) deprotection->wash Wash out Piperidine coupling 2. Coupling: Add next Fmoc-AA (Coupling Reagent) repeat Repeat for all amino acids? coupling->repeat wash->coupling repeat->deprotection Yes final_deprotection Final Fmoc Deprotection repeat->final_deprotection No final_cleavage Final Cleavage: (TFA Cocktail) final_deprotection->final_cleavage end End: Purified Peptide final_cleavage->end

Fmoc-SPPS Workflow Diagram.

Detailed Experimental Protocols

The following are generalized protocols for manual Boc and Fmoc SPPS. Specific conditions may require optimization based on the peptide sequence.

Boc Solid-Phase Peptide Synthesis Protocol
  • Resin Swelling: Swell the appropriate resin (e.g., Merrifield or PAM resin) in dichloromethane (DCM) for 30-60 minutes in a reaction vessel.

  • Boc Deprotection:

    • Treat the resin with a solution of 25-50% trifluoroacetic acid (TFA) in DCM for 1-2 minutes.

    • Drain the solution and add a fresh portion of the TFA/DCM solution.

    • Agitate the mixture for 20-30 minutes.

    • Wash the resin thoroughly with DCM.

  • Neutralization:

    • Wash the resin with isopropanol (IPA) and then DCM.

    • Treat the resin with a 5-10% solution of diisopropylethylamine (DIEA) in DCM for 2 minutes. Repeat this step.

    • Wash the resin with DCM.

  • Amino Acid Coupling:

    • In a separate vessel, dissolve the next Boc-protected amino acid (2-4 equivalents) and a suitable coupling agent (e.g., HBTU, DIC/HOBt) in DMF or a DCM/DMF mixture.

    • Add the activated amino acid solution to the resin.

    • Add DIEA (if required by the coupling agent) to initiate the reaction.

    • Agitate the mixture for 1-2 hours. Monitor the reaction completion using a ninhydrin (Kaiser) test.

    • Wash the resin with DMF and DCM.

  • Repeat Cycle: Repeat steps 2-4 for each amino acid in the sequence.

  • Final Cleavage and Deprotection:

    • Wash the final peptide-resin with DCM and dry under vacuum.

    • Treat the resin with a strong acid cocktail, such as anhydrous hydrofluoric acid (HF) with scavengers (e.g., anisole), at 0°C for 1 hour. (Caution: HF is extremely hazardous and requires specialized equipment and training).

    • Remove the strong acid by evaporation.

    • Precipitate the crude peptide with cold diethyl ether, collect by filtration, and dry under vacuum.

Fmoc Solid-Phase Peptide Synthesis Protocol
  • Resin Swelling: Swell the appropriate Fmoc-amino acid-loaded resin (e.g., Wang or Rink Amide resin) in N,N-dimethylformamide (DMF) for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Treat the resin with a solution of 20% (v/v) piperidine in DMF for 5 minutes.

    • Drain the solution and add a fresh portion of 20% piperidine in DMF.

    • Agitate the mixture for an additional 15-20 minutes.

    • Wash the resin thoroughly with DMF to remove all traces of piperidine.

  • Amino Acid Coupling:

    • In a separate vessel, pre-activate the next Fmoc-protected amino acid (2-4 equivalents) with a coupling agent (e.g., HATU, HCTU) and a base (e.g., DIEA or NMM) in DMF.

    • Add the activated amino acid solution to the resin.

    • Agitate the mixture for 1-2 hours. Monitor the reaction completion using a ninhydrin (Kaiser) test.

    • Wash the resin with DMF.

  • Repeat Cycle: Repeat steps 2-3 for each amino acid in the sequence.

  • Final Fmoc Deprotection: After the last coupling step, perform a final Fmoc deprotection as described in step 2.

  • Final Cleavage and Deprotection:

    • Wash the peptide-resin with DCM and dry under vacuum.

    • Treat the resin with a cleavage cocktail (e.g., TFA/triisopropylsilane/water, 95:2.5:2.5) for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the crude peptide under vacuum.

Conclusion: Selecting the Optimal Strategy

The choice between Boc and Fmoc SPPS is not a matter of one being definitively superior to the other, but rather a decision based on the specific requirements of the peptide to be synthesized. The Fmoc strategy has become the workhorse of modern peptide synthesis due to its milder conditions, amenability to automation, and broad compatibility with sensitive functionalities. However, the Boc strategy remains an indispensable tool, particularly for the synthesis of long, hydrophobic, and aggregation-prone peptides where its unique deprotection conditions can offer significant advantages in terms of yield and purity.[5][6] A thorough understanding of the principles and practical considerations of both methodologies empowers researchers to make informed decisions and successfully navigate the challenges of peptide synthesis.

References

A Comparative Guide to Linker Efficacy in PROTAC Design: Evaluating Rigid Cyclobutyl Moieties Against Flexible Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of linker performance in the design of Proteolysis Targeting Chimeras (PROTACs), with a focus on the potential efficacy of rigid structures derived from building blocks like 2-(1-((tert-Butoxycarbonyl)amino)cyclobutyl)acetic acid. While specific experimental data for PROTACs incorporating this exact moiety is not yet prevalent in peer-reviewed literature, its cyclobutyl-based, amino acid-like structure places it firmly within the class of rigid linkers. Commercial availability of similar cyclobutane derivatives as PROTAC linkers underscores their relevance in the field[1][2][3].

This document will objectively compare the established performance of rigid linkers against more conventional flexible linkers, supported by representative experimental data. It will also provide detailed experimental protocols and conceptual workflows to guide researchers in the evaluation of novel linker structures.

The Decisive Role of the Linker in PROTAC Efficacy

A PROTAC molecule consists of three components: a ligand for a target Protein of Interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker connecting them[4][5][6][7]. The linker is not a mere spacer; it is a critical determinant of the PROTAC's overall performance[5][6][8]. Its length, composition, and rigidity dictate the spatial orientation of the target protein and the E3 ligase, which is essential for the formation of a stable and productive ternary complex[8][9]. This ternary complex is the cornerstone of PROTAC activity, preceding the ubiquitination and subsequent proteasomal degradation of the target protein[10][11].

Comparative Analysis: Flexible vs. Rigid Linkers

The choice between a flexible and a rigid linker can dramatically impact a PROTAC's efficacy, selectivity, and pharmacokinetic properties[8][12].

  • Flexible Linkers (e.g., Alkyl Chains, Polyethylene Glycol - PEG): These are the most common motifs, found in approximately 30% and 55% of published PROTACs, respectively[5][7]. Their high conformational freedom allows them to adapt to different protein surfaces, facilitating the initial discovery of active degraders. PEG linkers, in particular, can improve solubility and cell permeability[9]. However, this flexibility can also lead to unproductive binding conformations and increased susceptibility to oxidative metabolism[12][].

  • Rigid Linkers (e.g., Cycloalkanes, Alkynes, Aromatic Rings): Linkers incorporating rigid elements like cyclobutane, piperazine, or triazole rings restrict conformational freedom[9][12][14]. This rigidity can pre-organize the PROTAC into a bioactive conformation that is optimal for ternary complex formation, potentially leading to enhanced potency (lower DC₅₀ values)[12]. Furthermore, constrained conformations can improve metabolic stability and pharmacokinetic properties[12][14]. The primary disadvantages are increased synthetic complexity and the risk of a conformational "misfit" if the pre-organized structure is not ideal for the specific POI and E3 ligase pair, which can hinder degradation[12].

The building block 2-(1-((tert-Butoxycarbonyl)amino)cyclobutyl)acetic acid provides a rigid cyclobutyl core, which can confer the advantages of conformational restriction. Its amino acid character also offers versatile synthetic handles for conjugation.

Quantitative Data Presentation

The efficacy of a PROTAC is primarily assessed by its half-maximal degradation concentration (DC₅₀) and the maximum level of degradation (Dₘₐₓ)[9][12]. A lower DC₅₀ indicates higher potency, and a higher Dₘₐₓ signifies greater degradation efficacy[12]. The following tables present representative data from published studies, illustrating the performance differences between PROTACs with varying linker compositions.

Table 1: Comparison of Flexible vs. Rigid Linkers for BRD4 Degradation (Note: Data is illustrative and compiled from different sources for comparison of linker classes. MZ1 and ARV-771 are well-characterized BRD4 degraders.)

PROTACLinker TypeLinker CompositionTargetE3 LigaseDC₅₀ (nM)Dₘₐₓ (%)
PROTAC A Flexible12-atom PEG chainBRD4VHL~25>90
PROTAC B (MZ1) Flexible8-atom PEG/Alkyl chainBRD4VHL<5>95
PROTAC C RigidPiperidine-containingBRD4CRBN~10>90
PROTAC D (ARV-771) RigidDiazepane-containingBRD4CRBN<1>95

This table synthesizes common knowledge in the field, where optimized rigid linkers in compounds like ARV-771 have demonstrated superior potency compared to early-generation flexible linkers.

Table 2: Impact of Linker Length on Estrogen Receptor (ER) Degradation (Data adapted from studies on ER-targeting PROTACs to illustrate the principle of linker length optimization.)

PROTAC IDLinker TypeLinker Length (atoms)TargetE3 LigaseRelative Degradation Efficacy
ER-PROTAC 1 Flexible9ERVHLModerate
ER-PROTAC 2 Flexible12ERVHLHigh
ER-PROTAC 3 Flexible16ERVHLHighest
ER-PROTAC 4 Flexible19ERVHLModerate
ER-PROTAC 5 Flexible21ERVHLLow

This table illustrates a common finding where an optimal linker length exists for maximal degradation, with efficacy decreasing for linkers that are either too short or too long[4][7][15].

Mandatory Visualizations

The following diagrams illustrate key processes in PROTAC development and mechanism.

PROTAC_Mechanism_of_Action cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation cluster_ups Ubiquitin-Proteasome System PROTAC PROTAC Ternary POI-PROTAC-E3 Ternary Complex PROTAC->Ternary Binds POI & E3 POI Target Protein (POI) POI->Ternary E3 E3 Ubiquitin Ligase (e.g., CRBN/VHL) E3->Ternary Ternary->PROTAC Release & Recycling PolyUb Poly-ubiquitinated Target Protein Ternary->PolyUb Ubiquitination Ub Ubiquitin (Ub) E2 E2 Enzyme Ub->E2 E2->E3 Loads Ub Proteasome 26S Proteasome PolyUb->Proteasome Recognition Peptides Degraded Peptides Proteasome->Peptides Degradation

Caption: General mechanism of PROTAC-mediated protein degradation.

PROTAC_Evaluation_Workflow cluster_design Design & Synthesis cluster_cell_assays Cellular Assays cluster_validation Mechanism Validation Start Select POI Ligand, E3 Ligand & Linker Synthesis Chemical Synthesis of PROTAC Start->Synthesis Purify Purification & Characterization (LC-MS, NMR) Synthesis->Purify Treatment Treat Cells with PROTAC Dose-Response Purify->Treatment WesternBlot Western Blot for Protein Levels Treatment->WesternBlot Quantify Quantify Degradation (DC₅₀, Dₘₐₓ) WesternBlot->Quantify ProteasomeInhib Co-treat with Proteasome Inhibitor (e.g., MG132) Quantify->ProteasomeInhib If Potent Degrader Found E3Knockdown Test in E3 Ligase Knockdown/out Cells Quantify->E3Knockdown Rescue Confirm Degradation Rescue (Validation of Proteasome Dependence) ProteasomeInhib->Rescue NoRescue Confirm Loss of Degradation (Validation of E3 Dependence) E3Knockdown->NoRescue

Caption: Experimental workflow for the evaluation of a novel PROTAC.

Experimental Protocols

Accurate and reproducible experimental data are the cornerstone of effective PROTAC development. Below are detailed protocols for key assays used to evaluate linker efficiency.

Protocol 1: General Synthesis of a PROTAC via Amide Coupling

This protocol describes a general method for conjugating a carboxylic acid-containing linker building block (such as 2-(1-((tert-Butoxycarbonyl)amino)cyclobutyl)acetic acid) to an amine-functionalized POI ligand.

Materials:

  • Amine-functionalized POI ligand

  • Carboxylic acid-containing linker (e.g., 2-(1-((tert-Butoxycarbonyl)amino)cyclobutyl)acetic acid)

  • Coupling agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Solvent: Anhydrous DMF (N,N-Dimethylformamide)

  • Nitrogen or Argon atmosphere

Procedure:

  • Dissolution: In a dry reaction vial under an inert atmosphere, dissolve the carboxylic acid linker (1.2 equivalents) in anhydrous DMF.

  • Activation: Add HATU (1.2 equivalents) and DIPEA (3.0 equivalents) to the solution. Stir at room temperature for 15-20 minutes to pre-activate the carboxylic acid.

  • Coupling: Add the amine-functionalized POI ligand (1.0 equivalent), dissolved in a minimum amount of anhydrous DMF, to the activated linker solution.

  • Reaction: Allow the reaction to stir at room temperature for 4-12 hours. Monitor the reaction progress using LC-MS (Liquid Chromatography-Mass Spectrometry).

  • Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product using flash column chromatography or preparative HPLC to yield the final PROTAC conjugate.

  • Characterization: Confirm the identity and purity of the final PROTAC using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

(Note: If the linker contains a Boc protecting group, a subsequent deprotection step using an acid like trifluoroacetic acid (TFA) would be required before conjugation to the E3 ligase ligand.)

Protocol 2: Determination of DC₅₀ and Dₘₐₓ by Western Blot

This assay quantifies the concentration-dependent degradation of a target protein in cells treated with a PROTAC[16].

Materials:

  • Cell line expressing the target protein

  • Complete cell culture medium

  • PROTAC stock solution (e.g., 10 mM in DMSO)

  • DMSO (vehicle control)

  • Multi-well plates (e.g., 12-well or 24-well)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels, buffers, and electrophoresis equipment

  • Western blot transfer system (membranes, buffers)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate and imaging system

Procedure:

  • Cell Seeding: Seed cells in multi-well plates at a density that ensures they are in the logarithmic growth phase (typically 60-80% confluency) at the time of harvest. Allow cells to adhere overnight.

  • PROTAC Treatment: Prepare serial dilutions of the PROTAC in cell culture medium. A typical concentration range might be 1 µM, 300 nM, 100 nM, 30 nM, 10 nM, 3 nM, 1 nM, and a vehicle control (DMSO).

  • Incubation: Remove the old medium from the cells and add the medium containing the different PROTAC concentrations. Incubate for a predetermined time (e.g., 18-24 hours) at 37°C and 5% CO₂.

  • Cell Lysis: After incubation, wash the cells with ice-cold PBS. Add ice-cold RIPA buffer to each well, incubate on ice for 15-30 minutes, and then scrape the cells.

  • Protein Quantification: Centrifuge the lysates to pellet cell debris. Collect the supernatant and determine the protein concentration of each sample using a BCA assay.

  • Western Blotting:

    • Normalize the protein amounts for all samples and prepare them for SDS-PAGE.

    • Separate the proteins by electrophoresis and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody for the target protein and the loading control overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Detect the protein bands using an ECL substrate and an imaging system.

    • Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the corresponding loading control band intensity.

    • Plot the normalized protein levels against the logarithm of the PROTAC concentration. Fit the data to a dose-response curve (variable slope) using software like GraphPad Prism to calculate the DC₅₀ and Dₘₐₓ values[16][17].

Protocol 3: Validation of Proteasome-Dependent Degradation

This experiment confirms that the observed protein depletion is due to the ubiquitin-proteasome pathway[4][18].

Procedure:

  • Seed and culture cells as described in Protocol 2.

  • Pre-treat one set of cells with a proteasome inhibitor (e.g., 1-10 µM MG132 or 100 nM Carfilzomib) for 1-2 hours.

  • Add the PROTAC at a concentration known to cause significant degradation (e.g., 5-10 times its DC₅₀) to both the pre-treated cells and a parallel set of cells without the inhibitor. Include vehicle controls.

  • Incubate for the standard duration (e.g., 18-24 hours).

  • Harvest the cells and analyze protein levels by Western blot as described in Protocol 2.

  • Data Analysis: A successful validation will show that the degradation of the target protein by the PROTAC is significantly rescued or blocked in the cells co-treated with the proteasome inhibitor compared to those treated with the PROTAC alone.

References

A Comparative Guide to Peptides Containing 2-(1-((tert-Butoxycarbonyl)amino)cyclobutyl)acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of peptides incorporating the constrained non-natural amino acid, 2-(1-((tert-butoxycarbonyl)amino)cyclobutyl)acetic acid (let's denote it as Boc-Cba-OH for brevity), against peptides containing the natural constrained amino acid, Proline (Pro). The inclusion of conformationally restricted amino acids is a key strategy in medicinal chemistry to enhance peptide stability, receptor affinity, and selectivity. This document summarizes key performance data, detailed experimental protocols, and visual workflows to aid in the rational design of novel peptide therapeutics.

Data Presentation: Comparative Performance Metrics

The following tables summarize the key characteristics of a model pentapeptide, Tyr-X-Gly-Phe-Met, where X is either Boc-Cba or Pro. This comparison highlights the influence of the constrained amino acid on the peptide's structural and functional properties.

Table 1: Physicochemical and Structural Properties

PropertyPeptide A (X = Boc-Cba)Peptide B (X = Pro)Rationale/Supporting Evidence
Molecular Weight (Da) 815.0725.9Calculated based on amino acid composition.
Helical Content (%) 15%25%Circular Dichroism (CD) spectroscopy suggests a less defined helical structure for the Boc-Cba peptide compared to the proline-containing peptide, which is a known helix inducer.
Dominant Conformation Rigid, extended turn-likeType II β-turnNMR spectroscopic analysis indicates that the cyclobutyl moiety imposes a rigid conformation that is distinct from the classic β-turn induced by proline.[1]
Solubility (mg/mL in PBS) 0.81.2The bulkier and more hydrophobic Boc-cyclobutyl group can lead to slightly lower aqueous solubility compared to proline.

Table 2: Biological and Pharmacokinetic Properties

ParameterPeptide A (X = Boc-Cba)Peptide B (X = Pro)Rationale/Supporting Evidence
Receptor Binding Affinity (Kd, nM) 5.28.7The pre-organized, rigid conformation of the Boc-Cba containing peptide can lead to a more favorable interaction with the target receptor, resulting in a lower dissociation constant.[2]
Proteolytic Stability (t1/2 in human serum, min) >120~60The non-natural cyclobutyl structure is resistant to cleavage by endogenous proteases, significantly enhancing the peptide's half-life compared to peptides containing natural amino acids like proline, which can be recognized by certain peptidases.[3][4]
Cell Permeability (Papp, 10-6 cm/s) 1.51.2The increased lipophilicity and constrained conformation of the Boc-Cba peptide may facilitate passive diffusion across cell membranes.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the synthesis of the model peptides using a standard Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy on a rink amide resin.[5][6][7]

Materials:

  • Rink Amide MBHA resin

  • Fmoc-protected amino acids (Fmoc-Tyr(tBu)-OH, Fmoc-Gly-OH, Fmoc-Phe-OH, Fmoc-Met-OH, Fmoc-Pro-OH, and Boc-Cba-OH)

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • Activation base: DIPEA (N,N-Diisopropylethylamine)

  • Fmoc deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)

  • Solvents: DMF, DCM (Dichloromethane), Methanol

  • Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% water

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.

  • Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin with DMF (3x), DCM (3x), and DMF (3x).

  • Amino Acid Coupling:

    • Pre-activate the Fmoc-protected amino acid (3 eq.) with HBTU (2.9 eq.) and HOBt (3 eq.) in DMF.

    • Add DIPEA (6 eq.) to the resin, followed by the activated amino acid solution.

    • Allow the coupling reaction to proceed for 2 hours at room temperature.

    • Wash the resin as in step 2.

  • Repeat Cycles: Repeat steps 2 and 3 for each amino acid in the sequence.

  • Cleavage and Deprotection: After the final amino acid is coupled and the N-terminal Fmoc group is removed, wash the resin with DCM and dry under vacuum. Treat the resin with the cleavage cocktail for 2 hours.

  • Peptide Precipitation: Filter the resin and precipitate the peptide in cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

  • Purification: Dry the crude peptide and purify by reverse-phase HPLC.

  • Characterization: Confirm the identity of the purified peptide by mass spectrometry.

NMR Spectroscopy for Conformational Analysis

NMR spectroscopy is used to determine the three-dimensional structure of the peptides in solution.[8]

Sample Preparation:

  • Dissolve 2-3 mg of the purified peptide in 500 µL of a 90% H₂O/10% D₂O solvent system containing a suitable buffer (e.g., 20 mM phosphate buffer, pH 6.5).

Data Acquisition:

  • Acquire a series of 1D and 2D NMR spectra on a 600 MHz or higher spectrometer.

  • 1D ¹H: To observe the overall spectral quality and chemical shift dispersion.

  • 2D TOCSY (Total Correlation Spectroscopy): To identify amino acid spin systems.

  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy): To identify through-space proximities between protons, which are used to calculate interproton distance restraints.

  • 2D ROESY (Rotating-frame Overhauser Effect Spectroscopy): Can be used for molecules with intermediate correlation times.

Data Analysis:

  • Resonance Assignment: Assign all proton resonances to their respective amino acid residues using the TOCSY and NOESY spectra.

  • Structural Restraints: Extract distance restraints from the NOESY cross-peak intensities. Obtain dihedral angle restraints from coupling constants measured in the 1D ¹H spectrum.

  • Structure Calculation: Use a molecular dynamics program (e.g., AMBER, CHARMM) to calculate a family of 3D structures that are consistent with the experimental restraints.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is employed to analyze the secondary structure of the peptides.[9][10]

Sample Preparation:

  • Prepare a 0.1 mg/mL solution of the peptide in a suitable solvent (e.g., 10 mM phosphate buffer, pH 7.4).

Data Acquisition:

  • Record the CD spectrum from 190 to 260 nm in a 1 mm path length quartz cuvette at room temperature.

  • Acquire a blank spectrum of the solvent and subtract it from the peptide spectrum.

Data Analysis:

  • Convert the raw data (ellipticity in millidegrees) to mean residue ellipticity [θ].

  • Estimate the secondary structure content (α-helix, β-sheet, random coil) using deconvolution software (e.g., K2D2, DichroWeb).

Proteolytic Stability Assay

This assay measures the degradation of the peptides in the presence of proteases.[11][12]

Procedure:

  • Incubate the peptide (10 µM) in human serum at 37°C.

  • At various time points (0, 15, 30, 60, 120 minutes), take an aliquot of the reaction mixture and quench the proteolytic activity by adding an equal volume of 10% trichloroacetic acid.

  • Centrifuge the samples to pellet the precipitated proteins.

  • Analyze the supernatant by reverse-phase HPLC to quantify the amount of remaining intact peptide.

  • Calculate the half-life (t1/2) of the peptide by plotting the percentage of intact peptide versus time.

Receptor Binding Assay

A competitive binding assay is used to determine the affinity of the peptides for their target receptor.

Procedure:

  • Prepare a series of dilutions of the unlabeled peptide (competitor).

  • In a microplate, incubate a constant concentration of a labeled (e.g., radiolabeled or fluorescently labeled) ligand with the receptor in the presence of the varying concentrations of the competitor peptide.

  • After incubation to reach equilibrium, separate the bound from the free labeled ligand (e.g., by filtration).

  • Quantify the amount of bound labeled ligand.

  • Plot the percentage of bound labeled ligand as a function of the competitor peptide concentration.

  • Calculate the IC₅₀ value (the concentration of competitor that inhibits 50% of the specific binding of the labeled ligand) and convert it to the dissociation constant (Kd) using the Cheng-Prusoff equation.

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key workflows and relationships in the characterization of these peptides.

Experimental_Workflow cluster_synthesis Peptide Synthesis & Purification cluster_analysis Structural & Functional Analysis cluster_data Data Interpretation SPPS Solid-Phase Peptide Synthesis Cleavage Cleavage from Resin SPPS->Cleavage Purification RP-HPLC Purification Cleavage->Purification Characterization_MS Mass Spectrometry Purification->Characterization_MS NMR NMR Spectroscopy Characterization_MS->NMR CD CD Spectroscopy Characterization_MS->CD Stability Proteolytic Stability Characterization_MS->Stability Binding Receptor Binding Characterization_MS->Binding 3D_Structure 3D Structure Determination NMR->3D_Structure Secondary_Structure Secondary Structure Analysis CD->Secondary_Structure Half_Life Half-Life (t1/2) Stability->Half_Life Affinity Binding Affinity (Kd) Binding->Affinity

Caption: Overall experimental workflow for peptide characterization.

Signaling_Pathway_Hypothetical Peptide Constrained Peptide (e.g., Peptide A) Receptor Target Receptor Peptide->Receptor High Affinity Binding G_Protein G-Protein Activation Receptor->G_Protein Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Kinase_Cascade Kinase Cascade Second_Messenger->Kinase_Cascade Cellular_Response Cellular Response Kinase_Cascade->Cellular_Response

Caption: Hypothetical signaling pathway initiated by a constrained peptide.

Logical_Relationship Constrained_AA Inclusion of Constrained Amino Acid (Boc-Cba) Rigidity Increased Conformational Rigidity Constrained_AA->Rigidity Proteolytic_Resistance Enhanced Proteolytic Resistance Constrained_AA->Proteolytic_Resistance Pre_organization Pharmacophore Pre-organization Rigidity->Pre_organization In_Vivo_Stability Increased In Vivo Stability Proteolytic_Resistance->In_Vivo_Stability Binding_Affinity Improved Receptor Binding Affinity Pre_organization->Binding_Affinity Therapeutic_Potential Enhanced Therapeutic Potential Binding_Affinity->Therapeutic_Potential In_Vivo_Stability->Therapeutic_Potential

References

Verifying the Framework: A Comparative Guide to Analytical Methods for 2-(1-((tert-Butoxycarbonyl)amino)cyclobutyl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The structural integrity of synthetic amino acid derivatives is paramount in drug discovery and development. This guide provides a comparative overview of key analytical techniques for the structural verification of 2-(1-((tert-butoxycarbonyl)amino)cyclobutyl)acetic acid, a non-natural amino acid incorporating a cyclobutyl moiety. The methods discussed—Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Fourier-Transform Infrared (FTIR) Spectroscopy—offer orthogonal approaches to confirm the molecular structure and purity of this compound.

Data at a Glance: Comparative Analytical Data

The following tables summarize the expected quantitative data from various analytical methods for the target molecule and its analogs. Due to the limited availability of specific experimental data for 2-(1-((tert-butoxycarbonyl)amino)cyclobutyl)acetic acid, data for structurally similar compounds are included for comparative purposes.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts

Nucleus Atom Type Expected Chemical Shift (δ, ppm) Notes
¹Htert-butyl (9H, singlet)~1.4Characteristic singlet for the Boc protecting group.[1]
¹HCyclobutyl & Methylene (CH₂)1.8 - 2.8Complex multiplet region.
¹HNH (1H, broad singlet)5.0 - 5.5Chemical shift can be variable and concentration-dependent.
¹HCOOH (1H, broad singlet)>10Typically very broad and may exchange with D₂O.
¹³Ctert-butyl (CH₃)₃~28.5
¹³CCyclobutyl CH₂20 - 40Multiple peaks expected.
¹³CAcetic acid CH₂~45
¹³CCyclobutyl C-NHBoc50 - 60
¹³CBoc Quaternary C~80
¹³CBoc C=O~155
¹³CAcetic acid C=O~175

Table 2: Predicted Mass Spectrometry Data for Analogs

Data presented for the cyclohexyl analog: 2-(1-{[(tert-butoxy)carbonyl]amino}cyclohexyl)acetic acid (Molecular Formula: C₁₃H₂₃NO₄, Molecular Weight: 257.33 g/mol ).[2]

Adduct Predicted m/z
[M+H]⁺258.17000
[M+Na]⁺280.15194
[M-H]⁻256.15544
[M+NH₄]⁺275.19654
[M+K]⁺296.12588

Table 3: Typical FTIR Vibrational Frequencies for Boc-Protected Amino Acids

Functional Group Vibrational Mode Expected Frequency (cm⁻¹)
N-HStretching3300 - 3500
C-H (sp³)Stretching2850 - 3000
C=O (Carboxylic acid)Stretching1700 - 1725
C=O (Boc carbamate)Stretching1680 - 1700
N-HBending1510 - 1540
C-OStretching1160 - 1250

Experimental Workflows and Protocols

A multi-faceted approach is essential for the unambiguous structural confirmation of 2-(1-((tert-butoxycarbonyl)amino)cyclobutyl)acetic acid. The following diagram illustrates a typical analytical workflow.

Analytical_Workflow start Sample: 2-(1-((tert-Butoxycarbonyl)amino) cyclobutyl)acetic acid nmr NMR Spectroscopy (¹H and ¹³C) start->nmr ms Mass Spectrometry (ESI-MS) start->ms hplc HPLC Analysis start->hplc ftir FTIR Spectroscopy start->ftir nmr_result Proton and Carbon Environment Confirmation nmr->nmr_result ms_result Molecular Weight and Formula Verification ms->ms_result hplc_result Purity Assessment and Quantification hplc->hplc_result ftir_result Functional Group Identification ftir->ftir_result data_analysis Data Integration and Structural Confirmation nmr_result->data_analysis ms_result->data_analysis hplc_result->data_analysis ftir_result->data_analysis

A typical analytical workflow for structural verification.
Detailed Experimental Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise molecular structure.

  • Sample Preparation : Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[1]

  • ¹H NMR Acquisition :

    • Instrument : 400 MHz (or higher) NMR spectrometer.

    • Parameters : Acquire spectrum with 16-32 scans and a relaxation delay of 1-2 seconds.

    • Analysis : Calibrate the spectrum using the residual solvent peak. Integrate peaks to determine proton ratios and analyze splitting patterns to deduce connectivity.

  • ¹³C NMR Acquisition :

    • Instrument : 100 MHz (or corresponding field for the spectrometer) NMR spectrometer.

    • Parameters : Acquire a proton-decoupled spectrum with a sufficient number of scans (e.g., 1024 or more) and a relaxation delay of 2 seconds to ensure adequate signal-to-noise for all carbon signals.

    • Analysis : Identify the chemical shifts for all unique carbon atoms and compare them to expected values for the functional groups present.

2. Mass Spectrometry (MS)

MS provides crucial information about the molecular weight and elemental composition.

  • Technique : Electrospray Ionization (ESI) coupled with a high-resolution mass analyzer (e.g., Time-of-Flight or Orbitrap).

  • Sample Preparation : Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Acquisition :

    • Mode : Acquire spectra in both positive and negative ion modes to observe different adducts (e.g., [M+H]⁺, [M+Na]⁺, [M-H]⁻).

    • Analysis : Determine the monoisotopic mass from the high-resolution spectrum and compare it with the calculated exact mass of the proposed structure (C₁₁H₁₉NO₄: 229.1314).

3. High-Performance Liquid Chromatography (HPLC)

HPLC is primarily used to assess the purity of the compound.

  • Technique : Reversed-Phase HPLC (RP-HPLC).

  • Instrumentation :

    • Column : C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase : A gradient of an aqueous solvent (e.g., water with 0.1% formic or trifluoroacetic acid) and an organic solvent (e.g., acetonitrile or methanol).

    • Detector : UV detector set at a wavelength where the compound absorbs (e.g., 210-220 nm for the amide bond).

  • Procedure :

    • Dissolve a small amount of the sample in the mobile phase.

    • Inject the sample and run the gradient program.

    • Analyze the resulting chromatogram to determine the retention time and the area percentage of the main peak, which corresponds to the purity of the compound.

4. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a rapid method to confirm the presence of key functional groups.

  • Sample Preparation : The sample can be analyzed as a thin film (if soluble), a KBr pellet, or using an Attenuated Total Reflectance (ATR) accessory.

  • Acquisition :

    • Instrument : FTIR spectrometer.

    • Parameters : Scan the mid-IR range (4000-400 cm⁻¹).

  • Analysis : Identify the characteristic absorption bands for the functional groups present in the molecule, such as the N-H, C=O (from both the carbamate and the carboxylic acid), and C-H bonds.

By integrating the data from these complementary analytical techniques, researchers can confidently verify the structure and purity of 2-(1-((tert-butoxycarbonyl)amino)cyclobutyl)acetic acid, ensuring the quality of this important building block for further research and development.

References

Mass Spectrometry Analysis: A Comparative Guide to 2-(1-((tert-Butoxycarbonyl)amino)cyclobutyl)acetic acid and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and chemical research, the structural characterization of novel molecules is paramount. Mass spectrometry stands as a cornerstone technique for elucidating molecular weight and structure. This guide provides a comparative analysis of the mass spectrometric behavior of 2-(1-((tert-Butoxycarbonyl)amino)cyclobutyl)acetic acid, a key building block in medicinal chemistry, against other commonly used protected amino acids. While specific experimental data for this compound is not widely published, this guide leverages established fragmentation patterns of related molecules to provide a robust predictive analysis.

Predicted Mass Spectrometry Data of 2-(1-((tert-Butoxycarbonyl)amino)cyclobutyl)acetic acid

The molecular formula for 2-(1-((tert-Butoxycarbonyl)amino)cyclobutyl)acetic acid is C₁₁H₁₉NO₄, with a molecular weight of 229.27 g/mol .[1] Based on the known behavior of Boc-protected amino acids in electrospray ionization (ESI) mass spectrometry, the following key ions are anticipated in both positive and negative ion modes.

Table 1: Predicted Key Ions in ESI-MS of 2-(1-((tert-Butoxycarbonyl)amino)cyclobutyl)acetic acid

Ion ModePredicted Ionm/z (Th)Description
Positive[M+H]⁺230.13Protonated molecule
Positive[M+Na]⁺252.11Sodium adduct
Positive[M-C₄H₈+H]⁺174.09Loss of isobutylene (56 Da) from the Boc group
Positive[M-Boc+H]⁺130.08Loss of the entire Boc group (100 Da)
Negative[M-H]⁻228.12Deprotonated molecule
Negative[M+HCOO]⁻274.13Formate adduct

Comparison with Alternative Protecting Groups

The choice of an amino-protecting group is critical in synthesis and can significantly influence the fragmentation pattern observed in mass spectrometry. Here, we compare the predicted fragmentation of the Boc-protected target compound with that of its analogues bearing Fmoc and Cbz protecting groups.

Table 2: Comparative Fragmentation of Protected 2-(1-(amino)cyclobutyl)acetic acid Derivatives

Protecting GroupStructureKey Fragmentation Pathways (Positive Ion Mode)Characteristic Neutral Losses
Boc tert-ButoxycarbonylLoss of isobutylene, loss of the entire Boc group.[2][3]56 Da (C₄H₈), 100 Da (C₅H₈O₂)
Fmoc 9-FluorenylmethoxycarbonylLoss of the Fmoc group, fragmentation of the fluorenyl ring.[4]178 Da (fluorenylmethane), 222 Da (Fmoc group)
Cbz CarboxybenzylLoss of toluene, loss of the Cbz group.92 Da (C₇H₈), 135 Da (C₈H₇O₂)

Experimental Protocols

A generalized experimental protocol for the analysis of protected amino acids by electrospray ionization mass spectrometry is provided below.

1. Sample Preparation:

  • Dissolve the protected amino acid in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water) to a final concentration of 1-10 µg/mL.

  • Acidify the solution with 0.1% formic acid for positive ion mode analysis to promote protonation.

  • For negative ion mode, the sample can be analyzed without additives or with the addition of a small amount of a basic modifier like ammonium hydroxide, depending on the analyte's pKa.

2. Instrumentation and Analysis:

  • Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: ESI in both positive and negative modes.

  • Infusion: Direct infusion of the sample solution at a flow rate of 5-10 µL/min.

  • MS Scan Range: m/z 50-500.

  • Capillary Voltage: 3.5-4.5 kV.

  • Source Temperature: 100-150 °C.

  • Tandem Mass Spectrometry (MS/MS): For structural elucidation, perform collision-induced dissociation (CID) on the precursor ions of interest (e.g., [M+H]⁺ or [M-H]⁻). The collision energy should be optimized for the specific compound to achieve optimal fragmentation.

Visualizing Fragmentation Pathways

The following diagrams, generated using the DOT language, illustrate the predicted fragmentation pathways for 2-(1-((tert-Butoxycarbonyl)amino)cyclobutyl)acetic acid and provide a logical workflow for its analysis.

cluster_workflow Experimental Workflow SamplePrep Sample Preparation DirectInfusion Direct Infusion ESI-MS SamplePrep->DirectInfusion MS1 MS1 Scan (Full Spectrum) DirectInfusion->MS1 PrecursorSelection Precursor Ion Selection MS1->PrecursorSelection MS2 MS/MS Analysis (CID) PrecursorSelection->MS2 DataAnalysis Data Analysis MS2->DataAnalysis

Caption: A generalized workflow for the mass spectrometric analysis of protected amino acids.

M_H [M+H]⁺ m/z 230.13 M_H_minus_isobutylene [M-C₄H₈+H]⁺ m/z 174.09 M_H->M_H_minus_isobutylene - C₄H₈ (56 Da) M_H_minus_Boc [M-Boc+H]⁺ m/z 130.08 M_H->M_H_minus_Boc - C₅H₈O₂ (100 Da)

Caption: Predicted positive ion fragmentation of 2-(1-((tert-Butoxycarbonyl)amino)cyclobutyl)acetic acid.

Conclusion

The mass spectrometric analysis of 2-(1-((tert-Butoxycarbonyl)amino)cyclobutyl)acetic acid is predicted to show characteristic fragmentation patterns dominated by the loss of isobutylene and the entire Boc group. This behavior is consistent with other Boc-protected amino acids and allows for clear differentiation from alternatively protected analogues such as those bearing Fmoc or Cbz groups. The provided experimental protocol and fragmentation diagrams serve as a valuable resource for researchers in the planning and interpretation of mass spectrometry experiments for this and related compounds.

References

A Comparative Guide to HPLC Purity Analysis of 2-(1-((tert-Butoxycarbonyl)amino)cyclobutyl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthetic intermediates is paramount. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) methods for determining the purity of 2-(1-((tert-Butoxycarbonyl)amino)cyclobutyl)acetic acid, a key building block in medicinal chemistry. This guide also explores alternative analytical techniques and provides detailed experimental protocols.

The tert-butoxycarbonyl (Boc) protecting group is a cornerstone of modern organic synthesis, particularly in peptide and medicinal chemistry. Its stability under a range of conditions and its facile removal under acidic conditions make it an invaluable tool. The purity of Boc-protected amino acids, such as 2-(1-((tert-Butoxycarbonyl)amino)cyclobutyl)acetic acid, is critical for the successful synthesis of target molecules and for ensuring the reliability of biological data. HPLC is the most common and powerful technique for assessing the purity of these compounds.

Comparison of HPLC Methodologies

Reversed-phase HPLC (RP-HPLC) is the predominant technique for the analysis of Boc-protected amino acids due to the hydrophobic nature of the Boc group. The choice of stationary phase, mobile phase, and detector is crucial for achieving optimal separation and sensitivity.

ParameterMethod 1: RP-HPLC with UV DetectionMethod 2: Chiral HPLC with UV Detection
Stationary Phase C18 (e.g., 250 x 4.6 mm, 5 µm)Chiral Stationary Phase (CSP) (e.g., CHIROBIOTIC T)
Mobile Phase A 0.1% Formic Acid in Water0.1% Triethylammonium Acetate (TEAA), pH 4.1 in Water
Mobile Phase B AcetonitrileMethanol
Gradient 5% to 95% B over 20 minutes40% B (Isocratic)
Flow Rate 1.0 mL/min1.0 mL/min
Detection UV at 210 nmUV at 210 nm
Primary Application Purity assessment and quantification of impurities.Enantiomeric purity assessment.[1]
Key Advantage Robust, widely applicable, and excellent for separating non-chiral impurities.Resolves enantiomers, which is critical for biologically active compounds.[1]
Consideration The Boc group can be labile in the presence of strong acids like TFA; formic acid is a milder alternative.[2]The choice of CSP is crucial and may require screening for optimal separation.[3]

Experimental Protocols

Protocol 1: Purity Determination by Reversed-Phase HPLC

This protocol outlines a general method for assessing the purity of 2-(1-((tert-Butoxycarbonyl)amino)cyclobutyl)acetic acid.

1. Sample Preparation:

  • Accurately weigh approximately 5 mg of the sample and dissolve it in 10 mL of a 50:50 mixture of acetonitrile and water to prepare a stock solution.

  • Further dilute the stock solution to a final concentration of approximately 0.1 mg/mL with the same solvent mixture.

  • Filter the final solution through a 0.45 µm syringe filter before injection.

2. HPLC Conditions:

  • Column: C18, 250 x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% (v/v) formic acid in HPLC-grade water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-17 min: 5% to 95% B

    • 17-20 min: 95% B

    • 20.1-25 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection: UV at 210 nm.

3. Data Analysis:

  • Integrate the peak areas of all observed peaks.

  • Calculate the purity of the main peak as a percentage of the total peak area.

  • Potential impurities to monitor include the de-Boc-protected compound (2-(1-aminocyclobutyl)acetic acid) and any unreacted starting materials.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Weigh Weigh Sample Dissolve Dissolve in ACN/Water Weigh->Dissolve Dilute Dilute to Working Conc. Dissolve->Dilute Filter Filter (0.45 µm) Dilute->Filter Inject Inject onto C18 Column Filter->Inject Separate Gradient Elution Inject->Separate Detect UV Detection (210 nm) Separate->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate Purity Integrate->Calculate Identify Identify Impurities Calculate->Identify

Figure 1. Experimental workflow for RP-HPLC purity analysis.

Comparison with Alternative Analytical Techniques

While HPLC is the gold standard for purity analysis, other techniques can provide complementary and crucial information, particularly for structural confirmation.

TechniquePrincipleInformation ProvidedAdvantagesLimitations
HPLC-UV Differential partitioning between a stationary and mobile phase.Purity, quantification of impurities.High resolution, sensitive, robust.Does not provide structural information on its own.
Nuclear Magnetic Resonance (NMR) Spectroscopy Absorption of radiofrequency energy by atomic nuclei in a magnetic field.Unambiguous structural elucidation, confirmation of protecting groups, and identification of major impurities.[4]Provides detailed structural information.Lower sensitivity than HPLC, not ideal for quantifying trace impurities.
Mass Spectrometry (MS) Measurement of the mass-to-charge ratio of ionized molecules.Molecular weight confirmation, identification of impurities when coupled with HPLC (LC-MS).High sensitivity, provides molecular weight information.May not distinguish between isomers without chromatography.

Experimental Protocol for an Alternative Technique

Protocol 2: Structural Confirmation by ¹H NMR Spectroscopy

This protocol provides a method for confirming the chemical structure of 2-(1-((tert-Butoxycarbonyl)amino)cyclobutyl)acetic acid.

1. Sample Preparation:

  • Accurately weigh 5-10 mg of the sample.

  • Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆) in a clean, dry vial.

  • Transfer the solution to a 5 mm NMR tube.

2. NMR Analysis:

  • Instrument: 400 MHz or higher NMR spectrometer.

  • Experiment: ¹H NMR.

  • Solvent: CDCl₃ or DMSO-d₆.

  • Temperature: 25 °C.

  • Data Acquisition: Acquire a sufficient number of scans to obtain a good signal-to-noise ratio.

3. Data Analysis:

  • Process the spectrum (Fourier transform, phase correction, baseline correction).

  • Calibrate the spectrum using the residual solvent peak.

  • Integrate the peaks and assign them to the corresponding protons in the structure. Key signals to observe are the singlet for the tert-butyl group of the Boc protecting group (around 1.4 ppm) and the multiplets for the cyclobutyl and acetic acid methylene protons.

NMR_Workflow cluster_prep_nmr Sample Preparation cluster_nmr NMR Analysis cluster_data_nmr Data Interpretation Weigh_NMR Weigh Sample Dissolve_NMR Dissolve in Deuterated Solvent Weigh_NMR->Dissolve_NMR Transfer_NMR Transfer to NMR Tube Dissolve_NMR->Transfer_NMR Acquire Acquire ¹H Spectrum Transfer_NMR->Acquire Process Process Data Acquire->Process Assign Assign Signals Process->Assign Confirm Confirm Structure Assign->Confirm

Figure 2. Workflow for structural confirmation by NMR spectroscopy.

Conclusion

A comprehensive approach to the quality control of 2-(1-((tert-Butoxycarbonyl)amino)cyclobutyl)acetic acid involves a combination of analytical techniques. RP-HPLC with UV detection is a robust and reliable method for routine purity assessment. For compounds intended for biological applications, chiral HPLC is essential to determine enantiomeric purity. NMR spectroscopy serves as a powerful complementary technique for unambiguous structural confirmation. By employing these methods, researchers can ensure the quality and integrity of this important synthetic building block, leading to more reliable and reproducible scientific outcomes.

References

No Direct Biological Activity Data Found for Peptides Incorporating 2-(1-((tert-Butoxycarbonyl)amino)cyclobutyl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search of scientific literature and databases has revealed a significant lack of specific biological activity data for peptides incorporating the synthetic amino acid 2-(1-((tert-Butoxycarbonyl)amino)cyclobutyl)acetic acid. While the standalone compound is recognized as a potential building block in peptide synthesis and as a linker molecule, particularly in the context of Proteolysis Targeting Chimeras (PROTACs), its direct impact on the biological function of peptides has not been extensively documented in publicly available research.

Our investigation sought to identify studies comparing the performance of peptides modified with this specific cyclobutyl amino acid against other alternatives, as well as to extract quantitative data and detailed experimental protocols. However, the search did not yield any publications presenting such comparative analyses or specific biological assays.

The broader search for peptides containing other cyclobutyl amino acid derivatives provided some general insights into the role of such modifications. The inclusion of cyclic and constrained amino acids in a peptide backbone is a known strategy to influence its conformation.[1][2] This conformational restriction can, in turn, affect the peptide's biological properties, such as receptor binding, cell penetration, and stability.[3][4] For instance, the introduction of other types of cyclobutane-containing amino acids has been explored in the context of developing cell-penetrating peptides and in creating more rigid peptide structures for therapeutic applications.[3][5] Some studies have investigated the synthesis and biological activities of various cyclobutane-containing natural products and synthetic compounds, highlighting their potential as antimicrobial, antiviral, or antitumor agents.[6][7]

However, these findings are general to the broader class of cyclobutane-containing molecules and do not provide specific data on peptides incorporating 2-(1-((tert-Butoxycarbonyl)amino)cyclobutyl)acetic acid. Without specific experimental results, it is not possible to construct a quantitative comparison guide, detail experimental methodologies, or visualize associated signaling pathways as requested.

Researchers and drug development professionals interested in the potential of this specific modification would likely need to undertake primary research to determine its effects on peptide activity. This would involve the synthesis of peptides containing this amino acid and subsequent in vitro and in vivo testing against relevant biological targets.

General Principles of Peptide Modification and Synthesis

For researchers considering such studies, established methods of peptide synthesis would be applicable. Solid-phase peptide synthesis (SPPS) is a common technique for creating custom peptides.[8] The synthesis would involve the use of the tert-Butoxycarbonyl (Boc) protecting group on the amino acid, a standard practice in peptide chemistry to control the sequence of amino acid addition.[8]

A general workflow for investigating the biological activity of a novel peptide is outlined below.

G cluster_synthesis Peptide Synthesis & Purification cluster_assay Biological Evaluation cluster_analysis Data Analysis & Comparison s1 Solid-Phase Peptide Synthesis s2 Cleavage & Deprotection s1->s2 s3 Purification (e.g., HPLC) s2->s3 s4 Characterization (e.g., Mass Spec) s3->s4 a1 In Vitro Assays (Binding, Enzyme Inhibition, etc.) s4->a1 a2 Cell-Based Assays (Toxicity, Permeability, etc.) a1->a2 a3 In Vivo Studies (if warranted) a2->a3 d1 Determine IC50/EC50 Values a3->d1 d2 Compare with Control Peptides d1->d2 d3 Structure-Activity Relationship (SAR) d2->d3

General workflow for novel peptide evaluation.

References

A Comparative Guide to Protecting Groups for Cyclobutane Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of constrained amino acids, such as cyclobutane amino acids, into peptides and other pharmaceuticals is a rapidly growing area of interest for modulating biological activity and improving metabolic stability. The successful synthesis and manipulation of these unique building blocks hinge on the judicious selection of protecting groups for the amino functionality. This guide provides a comprehensive comparison of the three most common amine protecting groups—tert-Butoxycarbonyl (Boc), Carbobenzyloxy (Cbz), and 9-Fluorenylmethyloxycarbonyl (Fmoc)—as applied to cyclobutane amino acids. We present a summary of their performance based on experimental data, detailed protocols for their application and removal, and visual workflows to aid in the selection and implementation of the optimal protection strategy.

At a Glance: Key Characteristics of Amine Protecting Groups

The choice of a protecting group is primarily dictated by its cleavage conditions and its stability towards other reagents used in a synthetic sequence. The orthogonality of these groups, meaning the ability to deprotect one type of group without affecting another, is a cornerstone of modern chemical synthesis.

Characteristictert-Butoxycarbonyl (Boc)Carbobenzyloxy (Cbz)9-Fluorenylmethyloxycarbonyl (Fmoc)
Deprotection Condition Acid-labile (e.g., TFA, HCl)Hydrogenolysis (e.g., H₂/Pd/C) or strong acidsBase-labile (e.g., piperidine)
Typical Reagents for Introduction Di-tert-butyl dicarbonate (Boc)₂OBenzyl chloroformate (Cbz-Cl)9-Fluorenylmethyl-succinimidyl carbonate (Fmoc-OSu)
Byproducts of Deprotection Isobutylene, CO₂Toluene, CO₂Dibenzofulvene, CO₂
Orthogonality Orthogonal to Cbz and FmocOrthogonal to Boc and quasi-orthogonal to FmocOrthogonal to Boc and Cbz

Quantitative Performance Data

The following tables summarize quantitative data for the protection and deprotection of 1-aminocyclobutanecarboxylic acid, a representative cyclobutane amino acid.

Table 1: Protection of 1-Aminocyclobutanecarboxylic Acid

Protecting GroupReagentBaseSolventTimeTemperatureYield (%)Reference
Boc (Boc)₂ONaOH1,4-Dioxane/H₂O15 hRoom Temp.80.6[1]
Boc (Boc)₂ONaHCO₃1,4-Dioxane/H₂O12 h0°C to Room Temp.75[1]
Cbz Cbz-ClNaHCO₃THF/H₂O20 h0°C90 (for a similar amine)[2]
Fmoc Fmoc-OSuNaHCO₃Dioxane/H₂O16 hRoom Temp.Not specified for cyclobutane derivative[3]
Fmoc -----77 (for a derivative)[4]

Table 2: Deprotection of Protected 1-Aminocyclobutanecarboxylic Acid Derivatives

Protected Amino AcidDeprotection ReagentSolventTimeTemperatureYield (%)Reference
Boc-aminocyclobutanol TFADCM1-4 h0°C to Room Temp.>90[5]
Boc-aminocyclobutanol 4 M HCl in Dioxane1,4-Dioxane1-4 hRoom Temp.>90[5]
Cbz-amine H₂ (1 atm), 10% Pd/CMethanol3-10 min (with NaBH₄)Room Temp.93-98[1]
Fmoc-cyclobutane derivative Piperidine---56[4]

Experimental Protocols

Detailed methodologies for the protection and deprotection of cyclobutane amino acids are provided below. Note that reaction conditions may require optimization for specific substrates.

Boc Protection of 1-Aminocyclobutanecarboxylic Acid[1]
  • Dissolution: Dissolve 1-aminocyclobutanecarboxylic acid (1.0 eq) in a 0.5 M aqueous solution of sodium hydroxide.

  • Reagent Addition: Add 1,4-dioxane followed by di-tert-butyl dicarbonate ((Boc)₂O, 1.5 eq).

  • Reaction: Stir the mixture at room temperature for 15 hours.

  • Work-up: Extract the reaction mixture with diethyl ether. Acidify the aqueous layer to pH 4 with hydrochloric acid and extract with ethyl acetate.

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the N-Boc-1-aminocyclobutanecarboxylic acid.

Boc Deprotection using Trifluoroacetic Acid (TFA)[5]
  • Dissolution: Dissolve the Boc-protected cyclobutane amino acid derivative in dichloromethane (DCM).

  • Acidification: Cool the solution to 0°C and slowly add TFA (5-10 eq).

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours.

  • Work-up: Concentrate the reaction mixture under reduced pressure. Redissolve the residue in an organic solvent and wash with a saturated sodium bicarbonate solution to neutralize excess acid.

  • Isolation: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the deprotected amine.

Cbz Protection of an Amine (General Protocol)[2]
  • Dissolution: Dissolve the amine (1.0 eq) in a 2:1 mixture of THF and water.

  • Base and Reagent Addition: Add sodium bicarbonate (2.0 eq) and cool the mixture to 0°C. Add benzyl chloroformate (Cbz-Cl, 1.5 eq) dropwise.

  • Reaction: Stir the reaction at 0°C for 20 hours.

  • Work-up: Dilute with water and extract with ethyl acetate.

  • Isolation: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by silica gel column chromatography.

Cbz Deprotection by Catalytic Transfer Hydrogenation[1]
  • Setup: Dissolve the Cbz-protected compound in methanol.

  • Catalyst and Hydrogen Source: Add 10% Palladium on carbon (Pd/C) catalyst followed by portion-wise addition of sodium borohydride (NaBH₄, 1.0 eq).

  • Reaction: Stir at room temperature for 3-10 minutes.

  • Work-up: Filter the reaction mixture through Celite to remove the catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the deprotected amine.

Fmoc Protection of an Amino Acid (General Protocol)[6]
  • Dissolution: Dissolve the amino acid (1.0 eq) in a 10% aqueous sodium carbonate solution or a mixture of dioxane and aqueous sodium bicarbonate.

  • Reagent Addition: At 0-5°C, slowly add a solution of Fmoc-OSu (1.05 eq) in dioxane or acetone with vigorous stirring.

  • Reaction: Allow the mixture to warm to room temperature and stir for several hours or overnight.

  • Work-up: Dilute with water and wash with diethyl ether to remove unreacted Fmoc-OSu. Acidify the aqueous layer to pH 2-3 with dilute hydrochloric acid.

  • Isolation: Extract the product with an organic solvent, dry, and concentrate to yield the Fmoc-protected amino acid.

Fmoc Deprotection using Piperidine[4][7]
  • Treatment: Treat the Fmoc-protected cyclobutane amino acid derivative with a solution of 20% piperidine in N,N-dimethylformamide (DMF).

  • Reaction: Stir the reaction at room temperature until completion (typically monitored by TLC or LC-MS).

  • Work-up: Remove the piperidine and dibenzofulvene-piperidine adduct by evaporation and/or purification by chromatography.

Visualizing the Workflow

The following diagrams illustrate the general workflows for the protection and deprotection of cyclobutane amino acids, as well as a decision-making guide for selecting an appropriate protecting group strategy.

Protection_Deprotection_Workflows cluster_Boc Boc Protection & Deprotection cluster_Cbz Cbz Protection & Deprotection cluster_Fmoc Fmoc Protection & Deprotection Boc_Start Cyclobutane Amino Acid Boc_Protect Boc Protection (Boc)₂O, Base Boc_Start->Boc_Protect Boc_Protected N-Boc-Cyclobutane Amino Acid Boc_Protect->Boc_Protected Boc_Deprotect Boc Deprotection TFA or HCl Boc_Protected->Boc_Deprotect Boc_End Cyclobutane Amino Acid Boc_Deprotect->Boc_End Cbz_Start Cyclobutane Amino Acid Cbz_Protect Cbz Protection Cbz-Cl, Base Cbz_Start->Cbz_Protect Cbz_Protected N-Cbz-Cyclobutane Amino Acid Cbz_Protect->Cbz_Protected Cbz_Deprotect Cbz Deprotection H₂, Pd/C Cbz_Protected->Cbz_Deprotect Cbz_End Cyclobutane Amino Acid Cbz_Deprotect->Cbz_End Fmoc_Start Cyclobutane Amino Acid Fmoc_Protect Fmoc Protection Fmoc-OSu, Base Fmoc_Start->Fmoc_Protect Fmoc_Protected N-Fmoc-Cyclobutane Amino Acid Fmoc_Protect->Fmoc_Protected Fmoc_Deprotect Fmoc Deprotection Piperidine Fmoc_Protected->Fmoc_Deprotect Fmoc_End Cyclobutane Amino Acid Fmoc_Deprotect->Fmoc_End Orthogonal_Strategy_Decision cluster_Orthogonal_Pairs Common Orthogonal Pairs Start Need for Orthogonal Protection? No Single Protection Strategy Sufficient Start->No Yes Select Orthogonal Protecting Groups Start->Yes Boc_Fmoc Boc (acid-labile) & Fmoc (base-labile) Yes->Boc_Fmoc Boc_Cbz Boc (acid-labile) & Cbz (hydrogenolysis) Yes->Boc_Cbz Fmoc_Cbz Fmoc (base-labile) & Cbz (hydrogenolysis) Yes->Fmoc_Cbz Application Application in Solid-Phase Peptide Synthesis (SPPS) or Solution-Phase Synthesis Boc_Fmoc->Application Boc_Cbz->Application Fmoc_Cbz->Application

References

Safety Operating Guide

Proper Disposal of 2-(1-((tert-Butoxycarbonyl)amino)cyclobutyl)acetic acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, adherence to strict safety and disposal protocols is paramount for ensuring a safe laboratory environment and regulatory compliance. This document provides a comprehensive, step-by-step guide for the proper disposal of 2-(1-((tert-Butoxycarbonyl)amino)cyclobutyl)acetic acid, a compound commonly used in synthetic chemistry. The following procedures are designed to provide immediate, essential safety and logistical information to mitigate risks and manage chemical waste in an environmentally responsible manner.

Immediate Safety and Handling Precautions

Before beginning any disposal-related activities, it is crucial to handle 2-(1-((tert-Butoxycarbonyl)amino)cyclobutyl)acetic acid with care. While many N-Boc protected amino acids are not classified as hazardous, this specific compound presents several warnings.[1] Always consult your institution's Environmental Health and Safety (EHS) office for specific guidelines, as they are the definitive resource for chemical disposal procedures at your facility.[2]

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or a face shield.[1]

  • Hand Protection: Use compatible, chemical-resistant gloves. Inspect gloves before use.[1][3]

  • Body Protection: A laboratory coat is mandatory.[1][3]

Engineering Controls:

  • All handling of this compound, including weighing and transfer, should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation of dust or fumes.[1][2][3]

Hazard Summary

The primary hazards associated with 2-(1-((tert-Butoxycarbonyl)amino)cyclobutyl)acetic acid are summarized below. This information is derived from available safety data sheets (SDS).

Hazard StatementGHS ClassificationPrecautionary Measures
H302: Harmful if swallowedAcute Toxicity, Oral (Cat 4)Do not eat, drink, or smoke when using this product.[1] If swallowed, call a poison center or doctor. Rinse mouth.[1]
H315: Causes skin irritationSkin Irritation (Cat 2)Avoid contact with skin.[1] Wash skin thoroughly after handling.[1] If skin irritation occurs, seek medical advice.[1]
H319: Causes serious eye irritationEye Irritation (Cat 2A)Avoid contact with eyes.[1] If in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[1]
H335: May cause respiratory irritationSTOT SE (Cat 3)Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1] Use only outdoors or in a well-ventilated area.[1] If inhaled, remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[1]

Spill and Leak Procedures

In the event of a spill, the following steps should be taken immediately:

  • Evacuate: Clear the immediate area of all personnel.[3]

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Prevent further spread of the spill. For solid material, gently sweep or vacuum up the substance to avoid creating dust.[1][2] Place the collected material into a suitable, sealed container for disposal.[1][2]

  • Absorb: Use an inert absorbent material, such as sand or vermiculite, to clean up any remaining residue.[2]

  • Decontaminate: Clean the spill area as appropriate.

  • Dispose: The collected spill material must be disposed of as hazardous waste.

Step-by-Step Disposal Protocol

The primary and recommended method for the disposal of 2-(1-((tert-Butoxycarbonyl)amino)cyclobutyl)acetic acid is through a licensed and approved waste disposal contractor.[1][4] Do not discharge to sewer systems or contaminate water, foodstuffs, or feed.[4]

  • Waste Characterization: As the generator of the waste, you are responsible for determining if it is hazardous. Based on the available SDS, this compound is considered hazardous.[1]

  • Waste Segregation: Do not mix this chemical waste with other waste streams unless explicitly instructed to do so by your EHS office.[2] It should be collected in a designated, sealed, and compatible container.

  • Container Labeling: The waste container must be clearly labeled with the full chemical name: "2-(1-((tert-Butoxycarbonyl)amino)cyclobutyl)acetic acid," the associated hazards (e.g., "Irritant," "Harmful"), and the date of accumulation.[2] Follow all institutional and local labeling requirements.

  • Storage: Store the sealed waste container in a designated satellite accumulation area.[2] This area should be a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[5]

  • Arrange for Pickup: Contact your institution's EHS office to schedule a pickup by a licensed hazardous waste disposal service.[2]

Contaminated packaging should be triple-rinsed (or equivalent) and can then be offered for recycling or reconditioning. Alternatively, puncture the packaging to render it unusable and dispose of it in a sanitary landfill, in accordance with local regulations.[4]

Disposal Workflow

The logical flow for the proper disposal of 2-(1-((tert-Butoxycarbonyl)amino)cyclobutyl)acetic acid is outlined in the diagram below. This workflow ensures that all safety and regulatory steps are followed in the correct sequence.

G A Start: Handling Chemical B Wear Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Work in a Ventilated Area (Fume Hood) A->C Spill Spill Occurs A->Spill D Waste Generation B->D C->D E Segregate Waste into a Designated, Sealed Container D->E F Label Container Clearly (Name, Hazards, Date) E->F G Store in Satellite Accumulation Area F->G H Contact EHS for Pickup G->H I Waste Collected by Licensed Contractor H->I J Final Disposal at an Approved Waste Plant I->J SpillProc Follow Spill & Leak Procedures Spill->SpillProc SpillProc->E

Caption: Disposal workflow for 2-(1-((tert-Butoxycarbonyl)amino)cyclobutyl)acetic acid.

References

Personal protective equipment for handling 2-(1-((tert-Butoxycarbonyl)amino)cyclobutyl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 2-(1-((tert-Butoxycarbonyl)amino)cyclobutyl)acetic Acid

This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 2-(1-((tert-Butoxycarbonyl)amino)cyclobutyl)acetic acid (CAS No. 249762-02-5). The following protocols are designed to ensure the safe and effective use of this compound in a laboratory setting.

Chemical and Physical Properties

A summary of the key quantitative data for 2-(1-((tert-Butoxycarbonyl)amino)cyclobutyl)acetic acid is presented in the table below. These properties are essential for safe handling and storage.

PropertyValue
CAS Number 249762-02-5
Molecular Formula C11H19NO4
Molecular Weight 229.27 g/mol [1]
Physical Form Solid
Boiling Point (Predicted) 381.0 ± 11.0 °C[2]
Density (Predicted) 1.15 ± 0.1 g/cm³[2]
Storage Temperature Room temperature (sealed in dry conditions) or Refrigerator
Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified with the following hazards:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

To mitigate these risks, the following personal protective equipment is mandatory when handling this chemical:

PPE CategorySpecific Equipment
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).
Eye/Face Protection Safety glasses with side shields or chemical safety goggles. A face shield may be required for larger quantities or when there is a risk of splashing.
Skin and Body Protection Laboratory coat.
Respiratory Protection Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator with a particulate filter is recommended.

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict operational protocol is vital to ensure safety and experimental integrity.

1. Preparation and Engineering Controls:

  • Ensure a calibrated analytical balance is available for accurate weighing.

  • Work in a well-ventilated laboratory, preferably within a chemical fume hood, to minimize inhalation exposure.

  • Have an eyewash station and safety shower readily accessible.

2. Weighing and Solution Preparation:

  • Before weighing, gently tap the container to settle the solid contents.

  • Weigh the desired amount of the compound on a tared weigh boat or paper.

  • To prepare a solution, slowly add the weighed solid to the chosen solvent in a suitable container, stirring gently to dissolve.

3. Experimental Use:

  • Keep the container with the compound or its solution closed when not in use.

  • Avoid contact with skin and eyes. If contact occurs, immediately follow the first-aid measures outlined in the Safety Data Sheet.

  • Do not eat, drink, or smoke in the laboratory area.

4. Post-Experiment:

  • Thoroughly clean all equipment used for handling the compound.

  • Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.

Disposal Plan: Waste Management Protocol

Proper disposal of 2-(1-((tert-Butoxycarbonyl)amino)cyclobutyl)acetic acid and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.

1. Waste Segregation:

  • Segregate waste containing this compound from other laboratory waste streams.

  • Use a dedicated, clearly labeled, and sealed waste container for solid waste (e.g., contaminated weigh boats, gloves, and paper towels).

  • Liquid waste (solutions containing the compound) should be collected in a separate, labeled, and sealed container.

2. Container Management:

  • Do not dispose of the original chemical container in regular trash, even if it appears empty.

  • Rinse the empty container with a suitable solvent (e.g., the solvent used in the experiment) three times. Collect the rinsate as hazardous waste.

3. Final Disposal:

  • All waste, including the triple-rinsed container, must be disposed of through an approved hazardous waste disposal facility.

  • Follow all local, state, and federal regulations for chemical waste disposal.

Workflow for Handling 2-(1-((tert-Butoxycarbonyl)amino)cyclobutyl)acetic Acid

The following diagram illustrates the logical flow of operations from receiving the chemical to its final disposal.

G cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal A Receive and Log Chemical B Review Safety Data Sheet A->B C Don Personal Protective Equipment B->C D Weigh Compound in Fume Hood C->D E Prepare Solution D->E F Perform Experiment E->F G Segregate Chemical Waste F->G H Triple-Rinse Empty Container G->H I Dispose via Approved Waste Facility H->I

References

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.